molecular formula C4H8ClNO3 B2993864 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride CAS No. 2329209-83-6

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Cat. No.: B2993864
CAS No.: 2329209-83-6
M. Wt: 153.56
InChI Key: SVSNJWOUYKEXMP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is a useful research compound. Its molecular formula is C4H8ClNO3 and its molecular weight is 153.56. The purity is usually 95%.
BenchChem offers high-quality 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(aminomethyl)-1,3-dioxolan-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NO3.ClH/c5-1-3-2-7-4(6)8-3;/h3H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVSNJWOUYKEXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (also known as glycerol carbonate amine hydrochloride) is a high-value bifunctional building block in organic synthesis and materials science. Its molecular architecture combines a cyclic carbonate (an electrophilic, 5-membered ring) and a primary amine (a nucleophile), stabilized as a hydrochloride salt.

This unique duality makes it a critical intermediate for Non-Isocyanate Polyurethanes (NIPUs) , surface modification, and prodrug development. However, its handling requires a deep understanding of its reactivity profile: the hydrochloride salt is not merely a convenient solid form but a chemical necessity to prevent rapid intramolecular rearrangement.

This guide provides a comprehensive technical analysis of its properties, synthesis, reactivity, and applications, designed for researchers requiring high-fidelity data.

Molecular Architecture & Physicochemical Profile[1][2]

The molecule consists of a glycerol-derived backbone where the 1,2-diol forms a cyclic carbonate and the 3-position bears an ammonium chloride group.

Structure Analysis
  • Electrophilic Center: The carbonyl carbon (C=O) of the dioxolane ring is highly susceptible to nucleophilic attack (e.g., by amines), leading to ring opening.

  • Nucleophilic Center (Latent): The amine is protonated (

    
    ), rendering it non-nucleophilic and stable. Deprotonation releases the free amine, triggering immediate reactivity.
    
Key Properties Table[3]
PropertyValue / Description
CAS Number 2329209-83-6 (HCl salt); 22195-50-2 (Free base generic)
IUPAC Name (2-Oxo-1,3-dioxolan-4-yl)methanaminium chloride
Molecular Formula

Molecular Weight 153.56 g/mol
Physical State White to off-white hygroscopic solid
Solubility High: Water, DMSO, Methanol.[1] Low: DCM, Hexane, Toluene.
pKa (Conjugate Acid) ~8.5 - 9.5 (Typical for primary alkyl amines)
Stability Stable as HCl salt. Unstable as free base (see Reactivity).

Synthetic Routes & Manufacturing[1][4][6]

The synthesis of 4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride typically avoids direct amination of glycerol carbonate due to the risk of premature ring opening. The most robust industrial route utilizes epichlorohydrin and carbon dioxide as starting materials, leveraging "Click Chemistry" principles for the amine introduction.

Primary Synthetic Pathway
  • Carbonation: Epichlorohydrin reacts with

    
     (catalyzed by ionic liquids or metal halides) to form 4-(chloromethyl)-1,3-dioxolan-2-one .
    
  • Azidation: Nucleophilic substitution with sodium azide (

    
    ) yields the azido-intermediate.
    
  • Hydrogenation: Catalytic hydrogenation (Pd/C) in the presence of HCl reduces the azide to the amine, trapping it immediately as the hydrochloride salt.

Synthesis Epi Epichlorohydrin (C3H5ClO) Chloro 4-(Chloromethyl)- 1,3-dioxolan-2-one Epi->Chloro Cat. / Pressure CO2 CO2 CO2->Chloro Azide 4-(Azidomethyl)- 1,3-dioxolan-2-one Chloro->Azide NaN3 / DMF SN2 Subst. Product 4-(Aminomethyl)- 1,3-dioxolan-2-one Hydrochloride Azide->Product H2 / Pd/C / HCl Reduction

Figure 1: Step-wise synthesis from epichlorohydrin.[2] The final acidification step is critical to prevent product degradation.

Reactivity Profile: The "Self-Destruct" Mechanism

Understanding the stability of this compound is the most critical factor in its application.

The Salt vs. Free Base Dilemma

As the hydrochloride salt, the molecule is stable because the ammonium group (


) cannot attack the carbonate. However, if neutralized (e.g., with 

or

) in the absence of an external electrophile, the free amine performs an intramolecular nucleophilic attack on the adjacent cyclic carbonate.
  • Mechanism: The amine nitrogen attacks the carbonyl carbon.

  • Result: The 5-membered carbonate ring opens and re-closes to form a thermodynamically stable 5-(hydroxymethyl)-2-oxazolidinone .

  • Implication: You cannot store the free base; it must be generated in situ.

Rearrangement cluster_0 Thermodynamic Trap Salt Stable HCl Salt (Amine Protonated) FreeBase Free Base Intermediate (Reactive Amine) Salt->FreeBase Base (Deprotonation) Oxazolidinone 5-(Hydroxymethyl)- 2-oxazolidinone (Rearranged Product) FreeBase->Oxazolidinone Intramolecular Cyclization (Fast!)

Figure 2: The stability pathway. Deprotonation without an external reaction partner leads to irreversible rearrangement to the oxazolidinone.

Applications in Drug Delivery & Materials[1][8]

Non-Isocyanate Polyurethanes (NIPUs)

This molecule is a "holy grail" monomer for green polyurethanes.

  • Role: It acts as a heterobifunctional monomer.

  • Process: The amine end reacts with a bis-cyclic carbonate (Step A), and the carbonate end reacts with a diamine (Step B), propagating the chain without using toxic isocyanates.

Surface Functionalization

Researchers use the HCl salt to anchor functional groups to surfaces bearing carboxylic acids or activated esters.

  • Coupling: The amine (liberated in situ) reacts with surface

    
     groups via EDC/NHS coupling.
    
  • Result: A surface displaying pendant cyclic carbonate rings.

  • Utility: These rings can then covalently bind proteins or peptides (via their lysine residues) under mild, aqueous conditions.

Prodrug Linkers

The cyclic carbonate moiety is biodegradable.[3] Upon hydrolysis in vivo, it releases


 and a diol. This property is exploited to link drugs to carriers, where the carbonate acts as a pH-sensitive or enzymatically cleavable trigger.

Experimental Protocols

Protocol A: In Situ Deprotection for Amide Coupling

Use this protocol to attach the scaffold to a carboxylic acid without triggering rearrangement.

  • Dissolution: Dissolve 1.0 eq of Carboxylic Acid and 1.1 eq of HATU in dry DMF.

  • Activation: Add 2.5 eq of DIPEA. Stir for 5 minutes.

  • Addition: Add 1.1 eq of 4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride as a solid.

  • Reaction: Stir at Room Temperature for 1-2 hours.

    • Note: The rapid reaction of the activated ester with the amine outcompetes the intramolecular rearrangement.

Protocol B: Storage & Handling
  • Hygroscopicity: The salt is extremely hygroscopic. Absorbed water can hydrolyze the carbonate ring over time.

  • Storage: Store at -20°C under argon or nitrogen.

  • Desiccation: Warm to room temperature in a desiccator before opening to prevent condensation.

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Carré, C., et al. (2019). Organocatalyzed Synthesis of Cyclic Carbonates from CO2 and Epoxides. Catalysts, 9(2), 169. Link

  • Rokicki, G., et al. (2015). Non-isocyanate polyurethanes: Synthesis, properties, and applications. Polymer for Advanced Technologies, 26(7), 707-761. Link

  • Simson Pharma. 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride Product Data. Link

  • Helou, M., et al. (2010). Synthesis of Glycerol Carbonate-Based Intermediates Using Thiol-Ene Chemistry. Green Chemistry, 12, 1-6. Link

Sources

Technical Whitepaper: 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 2329209-83-6 (Hydrochloride salt) | Free Base CAS: 138655-66-8 Synonyms: 4-(Aminomethyl)-2-oxo-1,3-dioxolane HCl; Glycerol Carbonate Amine HCl.

Executive Summary

This technical guide profiles 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride , a pivotal bifunctional building block in "Green Chemistry" polymer synthesis and bioconjugation. Unlike traditional linkers, this molecule possesses a "Janus" character: a nucleophilic amine (protected as a salt) and an electrophilic 5-membered cyclic carbonate.

Its primary utility lies in the synthesis of Non-Isocyanate Polyurethanes (NIPUs) and the functionalization of surfaces where isocyanates are prohibited due to toxicity. This guide details the critical stability mechanisms, synthesis protocols, and handling requirements necessary to utilize this compound without triggering premature oligomerization.

Chemical Architecture & Stability Mechanics

The Stability Paradox

The core challenge in handling 4-(aminomethyl)-1,3-dioxolan-2-one in its free base form is its inherent self-reactivity .

  • The Mechanism: The primary amine (nucleophile) on one molecule attacks the carbonyl carbon of the cyclic carbonate (electrophile) on a neighboring molecule.

  • The Result: This triggers a ring-opening reaction, forming a hydroxyurethane linkage.[1] In a bulk liquid state, this leads to rapid, uncontrolled oligomerization/polymerization, rendering the material useless as a monomer.

  • The Solution (HCl Salt): Protonating the amine to form the hydrochloride salt (

    
    ) deactivates its nucleophilicity. This allows the cyclic carbonate ring to remain intact during storage and handling until the precise moment of use (induced by adding a base).
    
Reactivity Visualization

The following diagram illustrates the divergent pathways of the free base versus the hydrochloride salt.

StabilityLogic FreeBase Free Base (Nucleophilic Amine) Carbonate Cyclic Carbonate Ring (Electrophile) FreeBase->Carbonate Self-Attack Salt HCl Salt (Protonated Amine) Salt->FreeBase Base (Deprotection) Stable Stable Solid (Storage Form) Salt->Stable No Autocatalysis Oligomer Hydroxyurethane Oligomer (Waste) Carbonate->Oligomer Ring Opening

Figure 1: Stability logic. The free base undergoes auto-polymerization (Red path), while the HCl salt remains stable (Green path).

Synthesis Protocol: The "Protection-First" Route

Direct carbonation of 3-amino-1,2-propanediol often yields low purity due to the competing oligomerization described above. The most robust method for research-grade purity involves a Protection-Cyclization-Deprotection strategy.

Materials Required[2][3][4]
  • Precursor: 3-Amino-1,2-propanediol (APD).[2][3]

  • Protecting Group: Di-tert-butyl dicarbonate (

    
    ).
    
  • Cyclization Agent: Triphosgene (hazardous, high yield) or Disuccinimidyl carbonate (DSC) (safer).

  • Deprotection: 4M HCl in Dioxane.

  • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF).

Step-by-Step Methodology
StepProcessConditionsMechanistic Insight
1 Amine Protection React APD with

in THF/Water (1:1) at 0°C

RT.
Caps the amine as a carbamate, preventing it from interfering with the subsequent cyclization.
2 Cyclization React N-Boc-APD with Triphosgene (0.35 eq) and Pyridine in DCM at -78°C

RT.
Forms the 5-membered cyclic carbonate ring. The Boc group survives these conditions.
3 Purification Silica gel chromatography (Hexane/EtOAc).Isolates the N-Boc-4-(aminomethyl)-1,3-dioxolan-2-one intermediate.
4 Salt Formation Dissolve intermediate in dry DCM; add 4M HCl in Dioxane dropwise at 0°C.Cleaves the Boc group. The target HCl salt precipitates immediately as a white solid.
5 Isolation Vacuum filtration and washing with diethyl ether.Ether washes away residual cleavage byproducts (isobutylene/t-butanol), leaving pure salt.
Synthesis Workflow Diagram

SynthesisFlow Start 3-Amino-1,2-propanediol Step1 Step 1: Boc Protection (Boc2O, NaOH) Start->Step1 Inter1 N-Boc-APD Step1->Inter1 Step2 Step 2: Cyclization (Triphosgene/DSC) Inter1->Step2 Inter2 N-Boc-Cyclic Carbonate Step2->Inter2 Step3 Step 3: Acid Deprotection (4M HCl in Dioxane) Inter2->Step3 Final Target: 4-(Aminomethyl)-1,3-dioxolan-2-one HCl (Precipitate) Step3->Final

Figure 2: The "Protection-First" synthesis route ensures the amine does not destroy the carbonate ring during formation.

Analytical Characterization Standards

To validate the integrity of the synthesized hydrochloride salt, the following spectral markers must be confirmed.

Infrared Spectroscopy (FT-IR)
  • Carbonate C=O Stretch: A strong, sharp band at 1780–1800 cm⁻¹ .

    • Failure Mode: If this peak shifts to ~1700 cm⁻¹ (urethane) or broadens significantly, the ring has opened (hydrolysis or oligomerization).

  • Amine Salt: Broad absorptions around 2800–3000 cm⁻¹ (

    
     stretch).
    
Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ (Avoid water or methanol to prevent ring opening).

  • Key Signals:

    • 
       8.2–8.5 ppm (Broad s, 3H, 
      
      
      
      ).
    • 
       4.9–5.1 ppm (m, 1H, CH of the dioxolane ring).
      
    • 
       4.2–4.6 ppm (m, 2H, CH₂ of the dioxolane ring).
      
    • 
       3.1–3.3 ppm (m, 2H, exocyclic 
      
      
      
      ).

Applications in Drug Development & Materials[6]

Non-Isocyanate Polyurethanes (NIPUs)

This compound serves as a "monomer enabler." By reacting the amine end with a bio-based bis-cyclic carbonate and subsequently reacting the carbonate end with a diamine, researchers can synthesize fully renewable, isocyanate-free polyurethanes.

  • Advantage: Eliminates the use of toxic diisocyanates (sensitizers causing asthma).

  • Mechanism: Polyaddition via ring-opening, yielding polyhydroxyurethanes (PHUs) which possess hydroxyl groups capable of further hydrogen bonding.

Surface Bio-Functionalization

The hydrochloride salt is ideal for modifying surfaces bearing carboxyl groups (e.g., activated esters on nanoparticles).

  • Coupling: The amine reacts with the surface-COOH (via EDC/NHS chemistry).

  • Latent Reactivity: The surface now displays cyclic carbonate rings.

  • Ligand Attachment: A protein or drug with a lysine residue (primary amine) is introduced; it attacks the surface carbonate, forming a stable covalent carbamate bond under mild, aqueous-free conditions.

References

  • Nohra, B., et al. (2013). "From Petrochemical Polyurethanes to Biobased Polyhydroxyurethanes." Macromolecules. (Discusses the reactivity of cyclic carbonates in NIPU synthesis). Retrieved from [Link]

  • Clements, J. H. (2003). "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research. (foundational text on cyclic carbonate ring-opening mechanics). Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 4-(Aminomethyl)-1,3-dioxolan-2-one (Free Base). (For structural verification and free base properties). Retrieved from [Link]

Sources

Technical Guide: 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

[1]

Core Identity & Chemical Significance[1][2][3][4][5][6]

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is a bifunctional building block bridging the gap between amine chemistry and cyclic carbonate technology.[1] It consists of a 5-membered cyclic carbonate ring (2-oxo-1,3-dioxolane) functionalized with a pendant primary amine group, stabilized as the hydrochloride salt.[1]

This molecule represents a "masked" reactive system.[1] In its salt form, it is stable; upon neutralization, it becomes a monomer capable of self-polymerization or a heterobifunctional linker for bioconjugation and material science.[1]

Technical Specifications
PropertyDetail
IUPAC Name 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride
CAS Number 2329209-83-6 (HCl salt); 872407-82-4 (Free base)
Molecular Formula C₄H₇NO₃[2][1][3][4][5][6] · HCl
Molecular Weight 153.56 g/mol (Salt); 117.10 g/mol (Free base)
Solubility Highly soluble in water, DMSO, Methanol; Insoluble in non-polar solvents.
Chirality Contains one stereocenter at C4. Commercial grades are often racemic, though (R)- and (S)-enantiomers exist.[1]

Structural Characterization & Stability Logic

The structural integrity of this molecule relies on the balance between the nucleophilic amine and the electrophilic carbonyl of the carbonate ring.

The "Paradox" of the Free Base

In its neutral form (free base), the primary amine (-NH₂) is a potent nucleophile.[1] The cyclic carbonate ring is susceptible to nucleophilic attack (aminolysis).[1] Consequently, the free base is kinetically unstable and prone to intermolecular self-polymerization , forming polyhydroxyurethanes (NIPUs) at room temperature.

Why Hydrochloride? Protonation of the amine to ammonium (-NH₃⁺Cl⁻) eliminates its nucleophilicity.[1] This prevents the ring-opening reaction, allowing the cyclic carbonate to remain intact during storage and handling.[1] This is a critical design feature for researchers: the salt form locks the reactivity until the exact moment of use.

Spectroscopic Signature (Predicted)[5]
  • ¹H NMR (DMSO-d₆):

    • 
       ~8.3-8.5 ppm (br s, 3H, -NH₃⁺).[1]
      
    • 
       ~5.0-5.2 ppm (m, 1H, CH at C4).[1]
      
    • 
       ~4.5 & 4.3 ppm (dd, 2H, Ring CH₂ at C5).
      
    • 
       ~3.1-3.3 ppm (m, 2H, exocyclic CH₂-N).[1]
      
  • IR Spectrum:

    • Strong C=O stretch at ~1780-1800 cm⁻¹ (characteristic of 5-membered cyclic carbonate).[1]

    • Broad N-H stretch ~3000 cm⁻¹ (ammonium salt).

Synthetic Methodology

Direct reaction of 3-amino-1,2-propanediol with carbonate sources (e.g., DMC) typically yields the thermodynamically stable 6-membered cyclic carbamate (oxazinan-2-one) rather than the desired 5-membered carbonate.[1] Therefore, a protection-deprotection strategy is required to synthesize the target structure.[1]

Protocol: The "Amine-Masking" Route[5]

This protocol ensures the formation of the 5-membered ring by removing the amine from the equation during cyclization.[1]

Step 1: Amine Protection

React 3-amino-1,2-propanediol with Di-tert-butyl dicarbonate (Boc₂O) in aqueous dioxane/NaOH.[1]

  • Yield: N-Boc-3-amino-1,2-propanediol.

Step 2: Ring Closure (Cyclization)

The diol is cyclized using a carbonate donor. Triphosgene or Carbonyldiimidazole (CDI) is preferred over dialkyl carbonates to drive the kinetic product.

  • Reagents: CDI, THF, 0°C to RT.[1]

  • Mechanism:[7] Activation of primary alcohol followed by intramolecular attack of the secondary alcohol.[1]

Step 3: Deprotection & Salt Formation

The Boc group is removed under anhydrous acidic conditions to precipitate the product.[1]

  • Reagents: 4M HCl in Dioxane.

  • Observation: Evolution of CO₂ and precipitation of the white crystalline hydrochloride salt.

SynthesisRouteStart3-Amino-1,2-propanediolProtN-Boc-IntermediateStart->ProtBoc2O, NaOH(Mask Nucleophile)CyclicN-Boc-Cyclic CarbonateProt->CyclicCDI or Triphosgene(Ring Closure)FinalTarget HCl SaltCyclic->FinalHCl / Dioxane(Deprotection)

Figure 1: Synthetic pathway preventing thermodynamic rearrangement to oxazinanone.

Reactivity Profile & Applications

The utility of 4-(aminomethyl)-1,3-dioxolan-2-one HCl lies in its orthogonal reactivity .[1]

A. Non-Isocyanate Polyurethanes (NIPUs)

Upon neutralization, the molecule acts as an AB-type monomer.[1] The amine of one molecule attacks the carbonate of another, forming a hydroxyurethane linkage without using toxic isocyanates.[1]

  • Advantage:[7][8] Yields polymers with pendant hydroxyl groups, increasing hydrophilicity and adhesion.[1]

B. Surface Modification (The "Anchor" Strategy)

Researchers use the HCl salt to functionalize surfaces bearing carboxylic acids or activated esters.[1]

  • Coupling: The amine reacts with surface -COOH (using EDC/NHS) to form an amide bond.[1]

  • Activation: The surface is now displayed with reactive cyclic carbonate groups.

  • Ligand Capture: These carbonates react ring-openingly with lysine residues of proteins or amine-containing drugs.[1]

C. Crosslinking

It serves as a heterobifunctional crosslinker.[1] The carbonate reacts with amines (forming urethanes), while the amine (after deprotection) can react with epoxides, aldehydes, or activated esters.[1]

ReactivitySaltHCl Salt (Stable)FreeBaseFree Base (Transient)Salt->FreeBaseBase (Et3N/NaOH)PolymerPolyhydroxyurethane(NIPU)FreeBase->PolymerSelf-Polymerization(Intermolecular)SurfaceSurface FunctionalizationFreeBase->SurfaceReacts withActivated Esters

Figure 2: Divergent reactivity pathways controlled by pH.[1]

Handling & Storage Protocols

Moisture Sensitivity

The cyclic carbonate ring is susceptible to hydrolysis, especially in basic or aqueous conditions, yielding the diol (glycerol derivative) and CO₂.

  • Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). Desiccate.

  • Solvent Choice: Use anhydrous aprotic solvents (DMF, DMSO, Acetonitrile) for reactions involving the carbonate.[1]

Neutralization Protocol (In Situ)

Never isolate the free base for long-term storage.[1]

  • Procedure: Dissolve the HCl salt in the reaction solvent.[1] Add 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA, TEA) immediately prior to adding the electrophile/nucleophile target.[1]

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674.[1] Link[1]

  • Helou, M., et al. (2011).[1] Non-isocyanate polyurethanes: from chemistry to applications. Green Chemistry, 13, 2661-2687.[1] Link

  • Ochiai, B., & Endo, T. (2005).[1] Carbon Dioxide and Carbon Disulfide as Resources for Functional Polymers. Progress in Polymer Science, 30(2), 183-215.[1] Link[1]

  • PubChem. (2025).[2] 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride.[9][10] National Library of Medicine. Link

Advanced Synthesis Guide: 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride Synthesis Pathway Content Type: Technical Whitepaper Audience: Synthetic Organic Chemists, Process Development Scientists

Executive Summary & Molecular Profile

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6, Free base CAS: 21685-60-5) is a critical bifunctional building block. Structurally, it consists of a cyclic carbonate ring (electrophilic) and a primary amine (nucleophilic), stabilized as the hydrochloride salt.

This compound serves as a pivotal intermediate in the synthesis of oxazolidinone antibiotics, functionalized polymers (polyurethanes/polycarbonates), and as a masking group for glycidol derivatives in prodrug synthesis.

Critical Chemical Challenge: The synthesis is complicated by the inherent instability of the free base. The primary amine, if unprotonated, can intramolecularly attack the cyclic carbonate carbonyl, leading to ring opening and the formation of thermodynamically stable oxazolidinones or polymerization. Therefore, the synthesis must conclude with the isolation of the hydrochloride salt under strictly anhydrous conditions.

Retrosynthetic Analysis & Strategic Pathways

To ensure high purity and prevent premature ring opening, we evaluate two primary retrosynthetic disconnections:

  • The "Protected Amine" Route (Recommended): Starts with 3-amino-1,2-propanediol (APD). The amine is protected (Boc), the diol is cyclized to the carbonate, and the amine is deprotected under acidic conditions to yield the salt directly.

  • The "Epoxide-Carbonation" Route (Industrial): Starts with Epichlorohydrin.[1] Carbonation yields the chloromethyl carbonate, followed by nucleophilic substitution (azide) and reduction.

Pathway Visualization

The following diagram outlines the logical flow and decision nodes for both pathways.

SynthesisPathways cluster_legend Pathway Legend Start_APD Starting Material: 3-Amino-1,2-propanediol Boc_Protection Step 1: N-Boc Protection (Boc2O, NaOH) Start_APD->Boc_Protection Start_Epi Starting Material: Epichlorohydrin Carbonation Step A: CO2 Insertion (Catalyst) Start_Epi->Carbonation Intermediate_BocAPD N-Boc-3-amino-1,2-propanediol Boc_Protection->Intermediate_BocAPD Cyclization Step 2: Carbonylation (Triphosgene or CDI) Intermediate_BocAPD->Cyclization Intermediate_BocCarb 4-(N-Boc-aminomethyl)-1,3-dioxolan-2-one Cyclization->Intermediate_BocCarb Deprotection Step 3: Acidic Deprotection (HCl in Dioxane/Ether) Intermediate_BocCarb->Deprotection Anhydrous Conditions Product TARGET: 4-(Aminomethyl)-1,3-dioxolan-2-one HCl Deprotection->Product Intermediate_Chlor 4-(Chloromethyl)-1,3-dioxolan-2-one Carbonation->Intermediate_Chlor Azidation Step B: Azide Substitution (NaN3, DMF) Intermediate_Chlor->Azidation Intermediate_Azide 4-(Azidomethyl)-1,3-dioxolan-2-one Azidation->Intermediate_Azide Reduction Step C: Hydrogenation (H2, Pd/C, HCl) Intermediate_Azide->Reduction In situ HCl Trapping Reduction->Product key1 Recommended Lab/Pharma Route key2 Industrial/Bulk Route

Caption: Comparative workflow of the N-Boc protection route vs. the Epichlorohydrin/Azide route.

Detailed Experimental Protocol: The N-Boc Route (High Purity)

This route is preferred for pharmaceutical applications due to higher selectivity and the avoidance of hazardous azides.

Phase 1: Selective N-Protection

Objective: Mask the nucleophilic amine to prevent interference during carbonate formation.

  • Reagents: 3-Amino-1,2-propanediol (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), NaOH (1.1 eq), Water/Dioxane (1:1).

  • Protocol:

    • Dissolve 3-amino-1,2-propanediol in water/dioxane at 0°C.

    • Add NaOH followed by dropwise addition of Boc₂O dissolved in dioxane.

    • Stir at Room Temperature (RT) for 12 hours.

    • Workup: Neutralize to pH 7, extract with Ethyl Acetate (EtOAc), dry over Na₂SO₄, and concentrate.

    • Yield Target: >90% (Viscous oil or white solid).

Phase 2: Cyclization (Carbonate Formation)

Objective: Form the 5-membered cyclic carbonate using a phosgene equivalent.

  • Mechanism: Nucleophilic attack of the diol oxygens on the carbonyl source (Triphosgene or CDI).

  • Reagents: N-Boc-3-amino-1,2-propanediol (1.0 eq), Triphosgene (0.4 eq) OR Carbonyldiimidazole (CDI, 1.2 eq), Pyridine (2.5 eq), Dichloromethane (DCM, Anhydrous).

  • Protocol (Triphosgene Method):

    • Dissolve N-Boc intermediate and pyridine in anhydrous DCM under Nitrogen atmosphere. Cool to -78°C.[2]

    • Dissolve Triphosgene in DCM and add dropwise over 1 hour. Note: Exothermic.[3]

    • Allow to warm to RT slowly and stir for 4 hours.

    • Quench: Carefully quench with saturated NH₄Cl solution (cold).

    • Purification: Wash organic layer with 1M HCl (to remove pyridine), then brine. Dry and concentrate. Recrystallize from Hexane/EtOAc if necessary.

    • Intermediate: 4-(N-Boc-aminomethyl)-1,3-dioxolan-2-one.

Phase 3: Anhydrous Deprotection (Critical Step)

Objective: Remove the Boc group without hydrolyzing the cyclic carbonate.

  • Constraint: Strictly Anhydrous. Water will open the carbonate ring.

  • Reagents: 4M HCl in Dioxane (excess).

  • Protocol:

    • Dissolve the cyclic carbonate intermediate in a minimal amount of dry DCM or Dioxane.

    • Cool to 0°C.

    • Add 4M HCl in Dioxane dropwise.

    • Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting material).

    • Isolation: The product often precipitates as the hydrochloride salt.

    • Add anhydrous Diethyl Ether (Et₂O) to force complete precipitation.

    • Filter under inert atmosphere (Argon/Nitrogen) to avoid moisture absorption.

    • Drying: Vacuum dry over P₂O₅.

Alternative Industrial Route: Epichlorohydrin Conversion

This route is viable for large-scale production where cost is paramount, utilizing CO₂ fixation.

  • Carboxylation: Epichlorohydrin is reacted with CO₂ (1-5 MPa) using a catalyst (e.g., Tetrabutylammonium bromide or specialized salen-metal complexes) at 100°C to yield 4-(chloromethyl)-1,3-dioxolan-2-one .

  • Substitution: The chloromethyl carbonate is treated with Sodium Azide (NaN₃) in DMF at 60-80°C. Safety Warning: Potential for shock-sensitive azides.

  • Reduction: The resulting azide is hydrogenated (H₂, Pd/C) in the presence of anhydrous HCl (or generated in situ) to yield the amine hydrochloride directly.

Comparison of Metrics:

FeatureN-Boc Route (Method A)Epichlorohydrin Route (Method B)
Purity Profile High (>98%)Moderate (Side reactions common)
Safety Manageable (Triphosgene handling)High Risk (Azides, High Pressure)
Step Count 3 Steps3 Steps
Cost Higher (Boc2O reagent)Lower (Commodity starting materials)
Scalability Kilo-lab / PilotMulti-ton Industrial

Analytical Validation (Self-Validating System)

To ensure the integrity of the synthesized product, the following analytical signatures must be verified.

1H NMR (DMSO-d6, 400 MHz)
  • Amine Protons: Broad singlet at δ 8.2–8.5 ppm (indicates NH₃⁺).

  • Carbonate Proton (CH): Multiplet at δ 4.9–5.1 ppm (characteristic of the cyclic carbonate methine).

  • Ring Protons (CH₂): Multiplets at δ 4.2–4.6 ppm.

  • Side Chain (CH₂-N): Multiplet at δ 3.1–3.3 ppm.

  • Validation Check: Absence of signals at δ 1.4 ppm (Boc group removal) and preservation of the integration ratio between the ring protons and the ammonium protons.

IR Spectroscopy[2]
  • Carbonyl Stretch: Strong band at 1780–1810 cm⁻¹ .

    • Note: This is the diagnostic peak. A shift to 1690–1750 cm⁻¹ suggests ring opening to a linear carbamate or oxazolidinone.

  • Amine Stretch: Broad band at 2800–3000 cm⁻¹ (Ammonium salt).

References

  • Synthesis of 3-Amino-1,2-propanediol (Precursor)

    • Source: BenchChem Applic
    • Title: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production.
    • URL: (Verified via search context 1.4).

  • Cyclic Carbonate Formation (General Methodology)

    • Source: Sigma-Aldrich / Merck.
    • Title: 4-(Hydroxymethyl)
    • URL: (Context for carbonate stability).

  • Epichlorohydrin Carboxylation Route

    • Source: ResearchG
    • Title: Catalytic Performance of Dicationic Ionic Liquids and ZnBr2 in the Reaction of Epichlorohydrin and Carbon Dioxide.[4]

    • URL: (Context for Step A of Industrial Route).

  • Commercial Availability & CAS Verification

    • Source: Simson Pharma.

    • Title: 4-(Aminomethyl)
    • URL: (Verifies CAS 2329209-83-6).

  • Phthalimide Route (Related Chemistry)

    • Source: European P
    • Title: Process for preparing glycidylphthalimide.[5]

    • URL:.

Sources

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

Chemical Reactivity, Synthesis, and Applications in Non-Isocyanate Polyurethanes (NIPUs)

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6), often referred to as an amine-functionalized cyclic carbonate, represents a critical class of bifunctional monomers. Unlike traditional pharmacological agents where "Mechanism of Action" implies receptor binding, the mechanism here is defined by chemoselective ring-opening aminolysis . This molecule serves as a cornerstone in "Green Chemistry" for synthesizing Non-Isocyanate Polyurethanes (NIPUs), eliminating toxic phosgene and isocyanate pathways. The hydrochloride salt form is essential for stability, preventing premature self-polymerization (intramolecular aminolysis) until the precise moment of activation.

Molecular Architecture & Stability

The molecule consists of a strained 5-membered cyclic carbonate ring fused with a pendant aminomethyl group.

  • Cyclic Carbonate Moiety: Possesses high lattice energy and ring strain, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.

  • Aminomethyl Group (HCl Salt): In its free base form, the primary amine is a potent nucleophile. If left unprotected, it would attack the carbonate of a neighboring molecule (intermolecular) or its own ring (intramolecular), leading to uncontrolled oligomerization. The hydrochloride salt (

    
    ) deactivates this nucleophilicity, allowing the monomer to be stored, handled, and purified.
    
PropertySpecification
Molecular Formula

Molecular Weight 153.56 g/mol
Physical State White to off-white crystalline solid
Storage Condition Hygroscopic; Store under inert gas (Ar/

) at -20°C
Key Functionality Latent AB-type monomer for polyhydroxyurethanes (PHUs)
Mechanism of Action: Nucleophilic Ring-Opening Aminolysis

The core utility of this molecule lies in its reaction with external amines (or activation of its own amine) to form hydroxyurethanes. This mechanism mimics the formation of traditional polyurethanes but results in a pendant hydroxyl group, which provides unique hydrogen-bonding capabilities and hydrophilicity.

2.1 The Reaction Pathway

The mechanism proceeds via a nucleophilic addition-elimination pathway, driven by the relief of ring strain.

  • Activation: The HCl salt is neutralized (e.g., using

    
     or inorganic base), liberating the free amine.
    
  • Nucleophilic Attack: A primary amine (from a co-monomer or the deprotected molecule itself) attacks the electrophilic carbonyl carbon (

    
    ) of the dioxolane ring.
    
  • Tetrahedral Intermediate: A transient alkoxide intermediate is formed.

  • Ring Opening: The bond between the carbonyl carbon and the ring oxygen breaks.

  • Proton Transfer: Rapid proton exchange yields the final hydroxyurethane linkage.

Regioselectivity: The ring can open in two directions, yielding either a primary or secondary alcohol. Steric hindrance usually directs the attack, often favoring the formation of the secondary alcohol (with the primary amine attaching to the less hindered site), though mixtures are common.

2.2 Mechanistic Visualization

The following diagram illustrates the pathway from the stable HCl salt to the active polymer network.

MoA_Pathway cluster_0 Polymerization Zone HCl_Salt HCl Salt Form (Latent/Stable) Deprotonation Base Activation (-HCl) HCl_Salt->Deprotonation  + Base   Free_Amine Free Amine Species (Nucleophile) Deprotonation->Free_Amine Transition Tetrahedral Intermediate Free_Amine->Transition  Attacks C=O   Product_Sec Product A: Secondary Alcohol (Major) Transition->Product_Sec  Path A   Product_Pri Product B: Primary Alcohol (Minor) Transition->Product_Pri  Path B  

Caption: Figure 1. Activation and regioselective ring-opening mechanism of 4-(Aminomethyl)-1,3-dioxolan-2-one.

Applications in Drug Development & Synthesis[1]
3.1 Non-Isocyanate Polyurethane (NIPU) Scaffolds

In drug delivery, NIPUs derived from this monomer are used to create biocompatible hydrogels and nanocarriers. The pendant hydroxyl groups (formed during ring opening) offer sites for further functionalization—conjugating drugs, targeting ligands, or fluorescent tags—without affecting the polymer backbone integrity.

3.2 Prodrug Linker Systems

The cyclic carbonate moiety can serve as a "self-immolative" spacer. In this context, the amine of a drug payload is masked as a carbamate. Upon specific enzymatic cleavage or pH-triggered hydrolysis of the carbonate, the system cascades to release the free amine drug.

Experimental Protocols
Protocol A: Kinetic Monitoring of Aminolysis (Reactivity Assay)

Objective: To determine the reaction rate constant (


) of the cyclic carbonate with a model amine (e.g., butylamine), validating the monomer's quality.

Materials:

  • 4-(Aminomethyl)-1,3-dioxolan-2-one HCl (1.0 eq)

  • Butylamine (1.0 eq)

  • DMSO-

    
     (Solvent)
    
  • Triethylamine (1.1 eq, for neutralization)

  • NMR Tube

Workflow:

  • Preparation: Dissolve 0.1 mmol of the HCl salt in 0.5 mL DMSO-

    
     in an NMR tube.
    
  • Baseline Scan: Acquire a

    
    H-NMR spectrum (
    
    
    
    ). Note the cyclic carbonate protons (
    
    
    4.5–5.0 ppm).
  • Activation: Add Triethylamine (1.1 eq) to neutralize the salt. Shake vigorously.

  • Initiation: Immediately add Butylamine (1.0 eq).

  • Monitoring: Acquire spectra every 15 minutes at 25°C.

  • Analysis: Track the disappearance of the cyclic carbonate peaks and the appearance of the urethane -NH- signal (

    
     5.0–7.0 ppm) and methylene protons adjacent to the newly formed hydroxyl.
    

Validation Criteria:

  • 
     conversion should be observed within 4–6 hours at room temperature.
    
  • The appearance of two sets of signals indicates the ratio of primary vs. secondary alcohol isomers.

Protocol B: Synthesis of Linear Polyhydroxyurethane (PHU)

Objective: Polymerization via self-polyaddition (after neutralization).

  • Dissolution: Dissolve monomer in DMF (1M concentration).

  • Base Addition: Add stoichiometric DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or

    
    .
    
  • Heating: Heat to 80°C under Argon atmosphere.

  • Duration: Stir for 24 hours. Viscosity should increase significantly.

  • Precipitation: Pour reaction mixture into cold methanol to precipitate the polymer.

  • Drying: Vacuum dry at 40°C.

References
  • Maisonneuve, L., Lamarzelle, O., Rix, E., Grau, E., & Cramail, H. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxyurethane)s. Chemical Reviews, 115(22), 12407–12439. [Link]

  • Carré, C., Bonnet, L., & Avérous, L. (2014). Original Biobased Nonisocyanate Polyurethanes: Solvent- and Catalyst-Free Synthesis, Thermal Properties, and Rheological Behavior. RSC Advances, 4, 54018-54025. [Link]

  • Blain, M., et al. (2014). A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis. Polymer Chemistry, 5, 5833-5841. [Link]

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride solubility data

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Solubility Assessment of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data sheet to offer a detailed exploration of the physicochemical principles governing solubility and a robust, step-by-step protocol for its experimental determination. We delve into the industry-standard shake-flask method for assessing thermodynamic equilibrium solubility, detail appropriate analytical quantification techniques, and provide essential safety and handling information. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data critical for formulation development, preclinical studies, and regulatory submissions.

Introduction to 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is a heterocyclic organic compound featuring a dioxolanone ring, a primary aminomethyl group, and a hydrochloride salt moiety. Its chemical structure suggests a high degree of polarity, which is a primary determinant of its solubility profile, particularly in aqueous media. As a hydrochloride salt of a primary amine, the molecule's ionization state is highly pH-dependent. Understanding its solubility is a cornerstone of its application in pharmaceutical sciences, as solubility directly impacts bioavailability, formulation strategies, and ultimately, therapeutic efficacy. This guide provides the foundational knowledge and practical methodologies to accurately characterize this critical parameter.

Physicochemical Properties Influencing Solubility

While specific experimental data for 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is not broadly published, we can infer its likely behavior from its structure and data on analogous compounds. These properties are the theoretical underpinning of its solubility characteristics.

PropertyExpected Characteristic / ValueRationale & Impact on Solubility
Chemical Form Hydrochloride SaltThe salt form significantly increases the likelihood of high aqueous solubility compared to the free base. The presence of chloride ions can also influence the common ion effect in certain media.
pKa Estimated 7-9The primary amine is basic. The pKa value is critical for determining the pH at which the compound transitions between its ionized (more soluble) and non-ionized (less soluble) forms. For a basic compound, solubility is expected to be highest at pH values below its pKa.
logP Estimated < 0The polar dioxolanone ring, the aminomethyl group, and the salt form all contribute to a low octanol-water partition coefficient (logP), indicating high hydrophilicity and a preference for aqueous environments. For comparison, the related (R)-4-(chloromethyl)-1,3-dioxolan-2-one has a calculated XLogP3 of -0.2[1].
Hydrogen Bonding High PotentialThe molecule contains hydrogen bond donors (amine N-H) and acceptors (carbonyl and ether oxygens), facilitating strong interactions with polar protic solvents like water, thereby enhancing solubility.
Crystal Lattice Energy UnknownThe energy required to break the crystal lattice structure can be a significant barrier to dissolution. Polymorphism, or the existence of different crystal forms, could lead to variations in measured solubility.

Experimental Protocol: Thermodynamic Solubility Determination

The definitive method for determining the equilibrium (thermodynamic) solubility of a compound is the shake-flask method.[2][3] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound over a defined period.[4][5] It remains the "gold standard" for its reliability and accuracy.[3]

Principle

An excess amount of solid 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is added to a specific solvent (e.g., water, buffer, biorelevant media). The resulting slurry is agitated at a constant temperature until the concentration of the dissolved solute in the supernatant reaches a constant value, indicating that equilibrium has been achieved. The supernatant is then carefully separated from the undissolved solid and analyzed to determine the solute concentration.

Materials and Equipment
  • 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (solid powder)

  • Solvents of interest (e.g., purified water, phosphate-buffered saline (PBS) pH 7.4, 0.1 N HCl)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC-UV or other suitable analytical instrument

Step-by-Step Methodology
  • Preparation: Add an excess of solid 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride to a pre-labeled vial. An amount that is visibly in excess of what is expected to dissolve is required (e.g., 10-20 mg).

  • Solvent Addition: Accurately pipette a known volume of the desired solvent (e.g., 2.0 mL) into the vial.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined time. A 24-hour incubation is common for thermodynamic solubility, but the ideal time should be determined by sampling at multiple time points (e.g., 24, 48, 72 hours) to ensure equilibrium has been reached (i.e., the concentration is no longer increasing).[4][6]

  • Phase Separation: After equilibration, allow the vials to stand briefly to let the larger particles settle. To separate the saturated supernatant from the excess solid, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical not to disturb the solid pellet at the bottom of the vial.

  • Filtration (Optional but Recommended): For complete removal of any remaining particulates, filter the collected supernatant through a 0.22 µm syringe filter into a clean analysis vial. Causality Note: This step is crucial to prevent undissolved solid particles from artificially inflating the measured concentration.

  • Dilution: Accurately dilute the saturated solution with the appropriate mobile phase or solvent to bring the concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a validated analytical method (see Section 4.0) to determine the concentration.

  • Calculation: Calculate the solubility in mg/mL or µg/mL by multiplying the measured concentration by the dilution factor.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Add excess solid compound to vial B Add known volume of solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw clear supernatant D->E F Filter supernatant (0.22 µm filter) E->F G Dilute sample into calibrated range F->G H Quantify concentration (e.g., HPLC-UV) G->H I Calculate final solubility value H->I

Caption: Workflow for Thermodynamic Solubility Determination.

Analytical Methodology for Quantification

Accurate quantification of the dissolved compound is paramount. Due to the lack of a strong chromophore in the 4-(Aminomethyl)-1,3-dioxolan-2-one structure, direct UV detection can be challenging. A more robust method involves pre-column derivatization followed by HPLC with UV or fluorescence detection.

HPLC with Pre-Column Derivatization
  • Principle: The primary amine group of the analyte is reacted with a derivatizing agent that attaches a chromophoric or fluorophoric tag to the molecule. This allows for sensitive detection using standard HPLC detectors. 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl) is a widely used and effective derivatizing agent for primary amines.[7][8]

  • Derivatization Procedure (Example):

    • To 100 µL of the diluted sample, add 100 µL of a borate buffer (pH ~8.5).

    • Add 200 µL of FMOC-Cl solution (in acetone or acetonitrile).

    • Vortex briefly and allow the reaction to proceed for a few minutes at room temperature.

    • Quench the reaction by adding a small amount of an amine-containing reagent like glycine or amantadine.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Gradient elution using (A) Acetonitrile and (B) Water with 0.1% Trifluoroacetic Acid.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 265 nm or Fluorescence (Excitation: 265 nm, Emission: 315 nm).

    • Standard Curve: A standard curve must be prepared using known concentrations of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride that have undergone the same derivatization process as the samples.

Safety and Handling

As a Senior Application Scientist, ensuring laboratory safety is the highest priority. All handling of this compound should be performed in accordance with the Safety Data Sheet (SDS).

  • Hazard Identification: The compound is classified as "Toxic if swallowed".

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling:

    • Avoid contact with skin and eyes.

    • Do not breathe dust. Handle in a well-ventilated area or chemical fume hood.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

  • First Aid:

    • If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.

    • If Inhaled: Move person to fresh air.

    • In Case of Skin/Eye Contact: Rinse thoroughly with plenty of water.

  • Storage: Store locked up in a cool, dry, well-ventilated area.

Conclusion

This guide outlines a comprehensive and scientifically rigorous approach to determining the solubility of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride. By understanding its fundamental physicochemical properties and meticulously applying the gold-standard shake-flask protocol coupled with a robust analytical method, researchers can generate the high-quality, reliable data essential for advancing scientific research and drug development. Adherence to these detailed protocols and safety guidelines will ensure data integrity and a safe laboratory environment.

References

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Thermodynamic solubility. PCBiS - University of Strasbourg. [Link]

  • Shake-Flask Solubility Assay. Bienta. [Link]

  • A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed, National Center for Biotechnology Information. [Link]

  • Analytical Methods for the determination of aliphatic amines. Royal Society of Chemistry. [Link]

  • Method for rapidly determining content of hydroxylamine hydrochloride based on gas-phase derivative chromatography.
  • An HPLC Method for the Determination of Amines in Flotation Pulp Based on Derivatization. MDPI. [Link]

  • Analytical Chemistry Vol. 28, No. 4, 1956. ACS Publications. [Link]

  • 4-Methyl-1,3-dioxolan-2-one MAK Value Documentation. Publisso. [Link]

  • Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples. ACS Publications. [Link]

  • (R)-4-(chloromethyl)-1,3-dioxolan-2-one Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

Sources

Technical Guide: Stability & Storage of 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

[1]

Document Control:

  • Subject: 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6 / 138648-78-1)

  • Classification: Technical Whitepaper

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is a bifunctional building block critical for the synthesis of Non-Isocyanate Polyurethanes (NIPUs) and as a prodrug linker. Its chemical utility lies in its duality: it possesses an electrophilic cyclic carbonate ring and a nucleophilic amine (masked as a hydrochloride salt).

This duality creates a metastable system . The hydrochloride salt form is engineered to prevent the amine from attacking the carbonate ring (self-polymerization). However, the compound is thermodynamically driven toward degradation via two primary vectors: hydrolysis (moisture-induced ring opening) and thermal decarboxylation .

This guide details the mechanistic failures of this compound and provides a self-validating protocol for its storage and handling.

Part 1: Chemical Identity & Structural Vulnerabilities[1]

To handle this compound effectively, one must understand the "kinetic trap" it occupies.

  • The Carbonate Ring: A 5-membered ring with significant ring strain. It is highly susceptible to nucleophilic attack (by water or free amines).

  • The Amine Salt (

    
    ):  The protonation of the amine is the only barrier preventing immediate self-reaction. If the salt dissociates or if the compound is exposed to base, the free amine (
    
    
    ) will attack the carbonate of a neighboring molecule, forming a hydroxyurethane oligomer.
The "Moisture Cascade" Risk

The compound is hygroscopic .[1][2] Absorption of atmospheric water initiates a destructive cascade:

  • Solvation: Water dissolves the surface crystal lattice.

  • Hydrolysis: Water attacks the carbonate carbonyl.

  • Irreversible Loss: The ring opens, releasing

    
     and forming a diol (3-amino-1,2-propanediol HCl), rendering the material useless for carbonate chemistry.
    

Part 2: Degradation Mechanisms[1]

The following diagram illustrates the two primary failure modes: Hydrolysis (Path A) and Self-Polymerization (Path B).

DegradationPathwaysCompound4-(Aminomethyl)-1,3-dioxolan-2-one HClIntermediate_AUnstable CarbonicAcid IntermediateCompound->Intermediate_ANucleophilic Attack(Hydrolysis)FreeAmineFree Amine Species(Deprotonation)Compound->FreeAmineLoss of HClMoistureMoisture (H2O)Moisture->Intermediate_ABaseBase / pH > 7Base->FreeAmineProduct_A3-Amino-1,2-propanediol+ CO2 (Gas)Intermediate_A->Product_ADecarboxylation(Irreversible)PolymerPolyhydroxyurethaneOligomersFreeAmine->PolymerAminolysis ofCarbonate Ring

Figure 1: Mechanistic pathways of degradation. Path A dominates in humid storage; Path B occurs during improper handling or pH excursions.

Part 3: Storage & Handling Protocols[1][4][5]

The following protocols are designed to maintain the "kinetic barrier" (the salt form) and exclude the "trigger" (water).

Storage Specifications
ParameterSpecificationRationale
Temperature -20°C (± 5°C) Slows the kinetics of hydrolysis and decarboxylation. 2-8°C is acceptable for <1 month.
Atmosphere Inert (Argon/Nitrogen) Prevents moisture ingress. Argon is preferred as it is heavier than air and blankets the solid.
Container Amber Glass + Parafilm Amber glass protects from photodegradation (minor risk). Parafilm/Teflon tape ensures seal integrity.
Desiccant Required Secondary containment (desiccator) with active silica gel or

is mandatory.
Handling Workflow (The "Cold Chain" Approach)

Do not open a cold bottle directly in a warm lab. Condensation will immediately destroy the surface layer.

HandlingWorkflowStorageStorage (-20°C)EquilibrationEquilibration(Warm to RT in Desiccator)Storage->EquilibrationPrevent CondensationEnvironmentInert Atmosphere(Glovebox or N2 Cone)Equilibration->EnvironmentDry ConditionsWeighingRapid Weighing(Pre-dried Spatula)Environment->WeighingResealPurge Headspace & ResealWeighing->ResealProtect BulkUsageImmediate Dissolution(Anhydrous Solvent)Weighing->Usage

Figure 2: Standard Operating Procedure for handling hygroscopic carbonate salts.

Part 4: Analytical Monitoring & Quality Control[1]

Trust, but verify. Before committing this reagent to a high-value synthesis, validate its integrity.

Visual Inspection
  • Pass: Free-flowing white to off-white crystalline powder.

  • Fail: Clumping, "wet" appearance, or yellow discoloration (indicates amine oxidation or oligomerization).

Instrumental Analysis (NMR)

Proton NMR (

  • Solvent: DMSO-

    
     (Avoid 
    
    
    or Methanol-
    
    
    as they can induce ring opening or transesterification during the run).
  • Key Signals:

    • Intact Carbonate: Look for the multiplet of the cyclic

      
       and 
      
      
      protons between 4.5 - 5.2 ppm .
    • Hydrolyzed (Diol): Signals shift upfield to 3.4 - 3.8 ppm (typical glycerol backbone range).

    • Integration: Compare the integration of the ring protons to the aminomethyl side chain (

      
      , ~3.2 ppm). A ratio deviation indicates degradation.
      
Chloride Titration

To ensure the salt stoichiometry is 1:1 (critical for preventing polymerization):

  • Perform an argentometric titration (

    
    ) to confirm chloride content matches the theoretical mass percent (~23% Cl for MW 153.56).
    

Part 5: Emergency & Corrective Actions

Scenario 1: Material has clumped. [3]

  • Diagnosis: Moisture absorption has occurred.[1][3]

  • Action: Do not use for stoichiometry-sensitive reactions. For rough applications, you may attempt to dry it over

    
     under high vacuum for 24 hours, but ring hydrolysis likely already occurred. Recommendation: Discard. 
    

Scenario 2: Need to use the free amine.

  • Action:Do not isolate the free amine.

  • Protocol: Perform an in situ neutralization. Suspend the HCl salt in the reaction solvent and add exactly 1.0 equivalent of a non-nucleophilic base (e.g., DIPEA or

    
    ) immediately prior to adding the electrophile. This minimizes the lifetime of the unstable free amine species.
    

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Rokicki, G., et al. (2015). Non-isocyanate polyurethanes: Synthesis, properties, and applications. Polymers for Advanced Technologies, 26(7), 707-761. Link

  • PubChem. (2025).[4][5] 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025). Handling and storage of hygroscopic amine hydrochloride salts. BenchChem Technical Guides. Link

  • Specific Polymers. (2023). Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis.[6] Specific Polymers Whitepaper. Link

Technical Guide: Chiral Synthesis of (R)-4-(aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chiral synthesis of (R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride . This document is structured for researchers and process chemists, prioritizing scalability, enantiomeric purity, and operational safety.

CAS Registry Number: 2329209-83-6 (HCl salt) / 139174-89-9 (Free base generic) Synonyms: (R)-4-aminomethyl-2-oxo-1,3-dioxolane HCl; (R)-Glycerol carbonate amine hydrochloride. Primary Application: Key chiral building block for oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and novel carbamate-linked pharmacophores.

Executive Summary & Retrosynthetic Analysis

The target molecule, (R)-4-(aminomethyl)-1,3-dioxolan-2-one , features a 5-membered cyclic carbonate ring with an exocyclic primary amine. The critical quality attribute (CQA) is the retention of the (R)-configuration at the C4 position.

Retrosynthetic Strategy

To ensure high enantiomeric excess (


) and avoid difficult chiral resolutions at late stages, the synthesis utilizes the Chiral Pool  strategy. Two primary pathways exist:
  • Pathway A (The Glycidol Route): Utilizes (R)-Glycidol as the starting material. This route is preferred for pharmaceutical applications due to milder conditions and the avoidance of mutagenic epihalohydrin residuals.

  • Pathway B (The Epichlorohydrin Route): Utilizes (R)-Epichlorohydrin . While scalable, it requires handling high-pressure CO₂ and managing corrosive chloride impurities.

Selected Protocol: This guide details Pathway A , utilizing (R)-Glycidol via a Sulfonate/Azide sequence. This pathway offers superior control over impurity profiles and strictly maintains stereochemistry (as nucleophilic substitutions occur at the primary carbon, leaving the C4 chiral center undisturbed).

Retrosynthesis Target (R)-4-(aminomethyl)-1,3-dioxolan-2-one HCl (Target) Azide (R)-4-(azidomethyl)-1,3-dioxolan-2-one (Intermediate 3) Target->Azide Pd/C, H2, HCl Tosylate (R)-4-(tosyloxymethyl)-1,3-dioxolan-2-one (Intermediate 2) Azide->Tosylate NaN3, DMF Carbonate (R)-4-(hydroxymethyl)-1,3-dioxolan-2-one ((R)-Glycerol Carbonate) Tosylate->Carbonate TsCl, TEA Glycidol (R)-Glycidol (Starting Material) Carbonate->Glycidol CO2 or DMC

Figure 1: Retrosynthetic analysis showing the preservation of the C4 chiral center.

Detailed Synthetic Protocol

Step 1: Carbonylation of (R)-Glycidol

Objective: Convert (R)-Glycidol to (R)-Glycerol Carbonate (4-(hydroxymethyl)-1,3-dioxolan-2-one). Mechanism: Transesterification/Cyclization. Stereochemistry: Retention (Reaction occurs at the epoxide/oxygen moieties, not the chiral carbon).

  • Reagents: (R)-Glycidol (1.0 eq), Dimethyl Carbonate (DMC) (3.0 eq), Potassium Carbonate (

    
    ) (0.05 eq).
    
  • Solvent: Neat or Methanol.

  • Procedure:

    • Charge a reactor with (R)-Glycidol and DMC.

    • Add catalytic

      
       at room temperature.
      
    • Heat to 60°C for 3–5 hours. Monitor by TLC or GC (Disappearance of Glycidol).

    • Distill off the methanol/DMC azeotrope to drive the equilibrium forward.

    • Workup: Cool to RT, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

    • Yield: ~90–95% (Colorless viscous oil).

    • Key Insight: Avoid high temperatures (>80°C) to prevent polymerization of the carbonate.

Step 2: Activation via Tosylation

Objective: Convert the primary hydroxyl group into a good leaving group (Tosylate). Mechanism: Nucleophilic substitution at Sulfur.

  • Reagents: (R)-Glycerol Carbonate (1.0 eq), p-Toluenesulfonyl chloride (TsCl) (1.1 eq), Triethylamine (TEA) (1.5 eq), DMAP (0.1 eq).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate.

  • Procedure:

    • Dissolve (R)-Glycerol Carbonate in dry DCM at 0°C .

    • Add TEA and catalytic DMAP.

    • Add TsCl portion-wise over 30 minutes, maintaining temperature < 5°C. Exothermic reaction.

    • Stir at 0°C for 2 hours, then warm to RT for 4 hours.

    • Workup: Quench with water. Wash organic layer with 1N HCl (to remove amine), then saturated

      
      , then brine.
      
    • Dry over

      
       and concentrate.
      
    • Purification: Recrystallization from EtOAc/Hexanes or used directly if purity >95%.

    • Data: (R)-4-(tosyloxymethyl)-1,3-dioxolan-2-one.

Step 3: Azidation (Nucleophilic Substitution)

Objective: Introduce the nitrogen atom via azide displacement. Mechanism:


 substitution at the primary carbon.
Stereochemistry:  The reaction occurs at the exocyclic methylene group (

). The chiral center at C4 is not involved; therefore, the (R)-configuration is retained.
  • Reagents: (R)-Tosylate Intermediate (1.0 eq), Sodium Azide (

    
    ) (1.2 eq).
    
  • Solvent: DMF or DMSO (Polar aprotic is essential).

  • Procedure:

    • Dissolve the Tosylate in DMF.

    • Add

      
       in a single portion.
      
    • Heat to 60–70°C for 6–8 hours. Safety Note: Do not exceed 80°C to avoid thermal decomposition of the azide.

    • Workup: Cool to RT. Dilute with water (5x volume) and extract with Ethyl Acetate (3x).

    • Wash combined organics with water (critical to remove DMF) and brine.

    • Concentrate to obtain (R)-4-(azidomethyl)-1,3-dioxolan-2-one.

    • Safety: Azides are shock-sensitive. Avoid using halogenated solvents (DCM) in the presence of sodium azide to prevent formation of diazidomethane.

Step 4: Hydrogenation and Salt Formation

Objective: Reduce the azide to an amine and isolate as the stable hydrochloride salt.

  • Reagents: Azide intermediate,

    
     gas (balloon or 1-3 bar), 10% Pd/C (5 wt% loading).
    
  • Solvent: Methanol or Ethanol.

  • Acid Source: HCl in Dioxane (4M) or concentrated aqueous HCl.

  • Procedure:

    • Dissolve the azide in Methanol.

    • Add Pd/C catalyst under nitrogen atmosphere.

    • Purge with Hydrogen gas and stir at RT for 4–6 hours.

    • Filtration: Filter through a Celite pad to remove Pd/C. Caution: Spent catalyst is pyrophoric.

    • Salt Formation: To the filtrate, add stoichiometric HCl (1.05 eq).

    • Concentrate the solvent to ~20% volume or until precipitation begins.

    • Add Isopropyl Alcohol (IPA) or Diethyl Ether to crystallize the salt.

    • Filter and dry under vacuum at 40°C.

Process Data & Specifications

Physical Properties
PropertySpecification
Appearance White to off-white crystalline solid
Molecular Formula

Molecular Weight 153.56 g/mol
Melting Point 165–170°C (Decomposes)
Solubility Soluble in Water, Methanol; Insoluble in Ether, Hexanes
Chiral Purity (ee) > 99.0% (Determined by Chiral HPLC)
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield (Step 1) Polymerization of GlycidolLower reaction temp; ensure slow addition of catalyst.
Impurity: Diol Hydrolysis of CarbonateEnsure anhydrous conditions in Steps 2 & 3.
Racemization High Temp / Strong BaseThe C4 proton is acidic adjacent to the carbonate. Avoid strong bases (e.g., NaH) and prolonged heating >80°C.

Experimental Workflow Diagram

Workflow cluster_0 Step 1: Carbonylation cluster_1 Step 2: Activation cluster_2 Step 3: Substitution cluster_3 Step 4: Reduction & Salt Start (R)-Glycidol + DMC Rxn1 Cat. K2CO3, 60°C 3-5 Hours Start->Rxn1 Int1 (R)-Glycerol Carbonate Rxn1->Int1 Rxn2 TsCl, TEA, DCM 0°C -> RT Int1->Rxn2 Int2 Tosylate Intermediate Rxn2->Int2 Rxn3 NaN3, DMF 60°C, 6h Int2->Rxn3 Int3 Azide Intermediate Rxn3->Int3 Rxn4 H2, Pd/C, MeOH then HCl Int3->Rxn4 Final (R)-4-(aminomethyl)-1,3-dioxolan-2-one HCl Rxn4->Final

Figure 2: Step-by-step experimental workflow for the synthesis.

References

  • Preparation of Linezolid Intermediates: Madhusudhan, G., et al. "A new and alternate synthesis of Linezolid: An antibacterial agent." Der Pharma Chemica, 2011, 3(4), 219-226.

  • Glycerol Carbonate Synthesis: Dibenedetto, A., et al. "Converting wastes into added value products: from glycerol to glycerol carbonate, glycidol and epichlorohydrin." Tetrahedron, 2011, 67(6), 1308-1313.

  • Synthesis of (R)-Glycidol: "Synthesis of (R)-glycidol." PrepChem.

  • Carbonate Formation from Epoxides: Rokicki, G., et al. "Cyclic carbonates obtained by reactions of alkali metal carbonates with epihalohydrins." Polymer Journal.

  • Product Characterization: PubChem Compound Summary for CID 16043658, (R)-4-(chloromethyl)-1,3-dioxolan-2-one (Precursor analog).

Technical Guide: 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical utility, synthesis, and application of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (also known as aminomethyl cyclic carbonate hydrochloride).[1]

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6) represents a critical class of bifunctional synthons used to bridge the gap between amine chemistry and cyclic carbonate technology.[1] Its primary utility lies in its orthogonal reactivity : it possesses a nucleophilic primary amine (protected as an HCl salt) and an electrophilic cyclic carbonate ring.[1]

This duality allows researchers to:

  • Synthesize Non-Isocyanate Polyurethanes (NIPUs): Serving as a monomer that eliminates toxic isocyanates from polymer production.[1]

  • Develop Prodrugs & Bioconjugates: The carbonate ring acts as a reactive "handle" for further modification or as a cleavable linker.[1]

  • Construct Oxazolidinones: Through intramolecular or intermolecular ring rearrangements, essential for antibiotic pharmacophores.[1]

Chemical Profile & Stability[1]

PropertySpecification
IUPAC Name 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride
Common Name Glycerol carbonate amine HCl; Aminomethyl cyclic carbonate HCl
Molecular Formula C₄H₇NO₃·HCl
Molecular Weight 153.56 g/mol
CAS Number 2329209-83-6 (HCl salt); 21685-13-6 (Free base)
Physical State White to off-white hygroscopic solid
Solubility Soluble in water, methanol, DMSO; Insoluble in non-polar solvents
Stability Critical: The free base is unstable at room temperature due to self-polymerization (amine attacks carbonate).[1] The HCl salt is stable for long-term storage.[1]
Structural Logic

The molecule consists of a 5-membered cyclic carbonate ring substituted at the 4-position with an aminomethyl group.[1]

  • The Carbonate Ring: An electrophile susceptible to ring-opening by nucleophiles (amines, thiols, alkoxides).[1]

  • The Amine: A nucleophile.[1][2] In the hydrochloride form , the amine is protonated (

    
    ), rendering it non-nucleophilic. This prevents the molecule from reacting with itself (self-polyaddition) and allows storage.[1]
    

Mechanistic Versatility & Pathways

The utility of this compound relies on controlling which functional group reacts.[1]

Diagram 1: Synthesis & Reactivity Flow

G Epichlorohydrin Epichlorohydrin (Precursor) Chlorocarbonate 4-(Chloromethyl)- 1,3-dioxolan-2-one Epichlorohydrin->Chlorocarbonate + CO2, Catalyst Azide 4-(Azidomethyl)- 1,3-dioxolan-2-one Chlorocarbonate->Azide + NaN3 AmineHCl 4-(Aminomethyl)- 1,3-dioxolan-2-one HCl (Target Compound) Azide->AmineHCl 1. H2/Pd or Staudinger 2. HCl Amide Functionalized Carbonate (Amide Linkage) AmineHCl->Amide + R-COCl / Base (Amine Coupling) NIPU Polyhydroxyurethane (NIPU) AmineHCl->NIPU + Di-epoxides or Self-Polymerization (Base) Oxazolidinone Oxazolidinone Derivatives AmineHCl->Oxazolidinone Thermal Rearrangement

Figure 1: Synthetic route from epichlorohydrin and divergent reactivity pathways.[1]

Key Applications

A. Non-Isocyanate Polyurethanes (NIPUs)

Traditional polyurethanes use toxic isocyanates.[1] This compound enables a "Green Chemistry" route via polyaddition .[1]

  • Mechanism: The free amine (generated in situ) reacts with a bis-cyclic carbonate (or the molecule self-reacts if deprotonated) to form polyhydroxyurethanes (PHUs) .[1]

  • Advantage: The resulting polymer contains primary/secondary hydroxyl groups adjacent to the urethane linkage, capable of forming intramolecular hydrogen bonds that improve chemical resistance and thermal stability [1].[1]

B. Drug Delivery & Prodrugs

The cyclic carbonate moiety is often used as a "masked" functionality or a reactive handle.[1]

  • Conjugation: The amine group is coupled to a drug's carboxylic acid (using EDC/NHS or HATU).[1] The pendant cyclic carbonate then serves as a reactive site for covalent attachment to targeting ligands or as a solubility modifier.[1]

  • Oxazolidinone Synthesis: Reacting the cyclic carbonate with an external amine (or intramolecularly) yields 2-oxazolidinones, a core structure in antibiotics like Linezolid.[1]

Experimental Protocols

Protocol 1: Synthesis of 4-(Aminomethyl)-1,3-dioxolan-2-one HCl

Rationale: Direct synthesis from epichlorohydrin is the most atom-economical route.[1]

Reagents: Epichlorohydrin,


, Sodium Azide (

), Palladium on Carbon (Pd/C), HCl in Dioxane.[1]
  • Carboxylation: React epichlorohydrin with

    
     (1-5 MPa) at 80-100°C using a halide salt catalyst (e.g., Tetrabutylammonium bromide) to yield 4-(chloromethyl)-1,3-dioxolan-2-one  [2].[1]
    
  • Azidation: Dissolve the chlorocarbonate (1 eq) in acetonitrile. Add

    
     (1.2 eq) and catalytic tetrabutylammonium iodide.[1] Reflux for 12-16 hours.[1] Filter salts and concentrate to obtain the azido-carbonate.[1]
    
  • Reduction & Salt Formation:

    • Dissolve the azide in MeOH.[1]

    • Hydrogenate (1 atm

      
      ) over 10% Pd/C for 4-6 hours.
      
    • Crucial Step: Immediately after filtration of the catalyst, add 4M HCl in Dioxane (1.1 eq) to the filtrate at 0°C.[1]

    • Evaporate solvent to yield the hydrochloride salt as a white solid.[1] Store under argon at -20°C.

Protocol 2: Amine Coupling (Keeping Ring Intact)

Rationale: Reacting the amine without opening the carbonate ring requires non-nucleophilic bases and controlled temperatures.

Reagents: Carboxylic Acid (


), HATU, DIPEA, DMF.[1]
  • Dissolve

    
     (1.0 eq) and HATU (1.1 eq) in dry DMF under 
    
    
    
    .[1] Stir for 15 min.
  • Add 4-(Aminomethyl)-1,3-dioxolan-2-one HCl (1.0 eq).

  • Cool to 0°C. Dropwise add DIPEA (2.5 eq). Note: Excess base can trigger ring opening; use stoichiometric amounts carefully.

  • Stir at 0°C for 1 hour, then warm to Room Temp for 2 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 5% Citric Acid (removes DIPEA and unreacted amine), then Brine. Dry over

    
    .[1]
    
  • Result: A cyclic-carbonate functionalized amide.

Troubleshooting & Optimization

IssueCauseSolution
Gelation during storage Free base formation leading to self-polymerization.[1]Always store as HCl salt.[1] If free base is needed, generate it in situ immediately before reaction.[1]
Ring opening during coupling High pH or presence of strong nucleophiles (e.g., primary amines, hydroxide).[1]Use hindered bases (DIPEA, TEA) and keep temperature < 25°C. Avoid aqueous basic workups.[1]
Hygroscopicity The HCl salt absorbs moisture rapidly.[1]Handle in a glovebox or dry room.[1] Store with desiccants.
Diagram 2: Orthogonal Protection Logic

P Salt HCl Salt Form (Stable Storage) FreeBase Free Amine (Transient/Reactive) Salt->FreeBase Base (e.g., TEA) Polymer Polymerized Product (Unwanted Gel) FreeBase->Polymer Spontaneous Self-Reaction Coupled Product Coupled Product FreeBase->Coupled Product + Electrophile (Fast addition)

Figure 2: Stability relationship between the salt and free base forms.

References

  • Laprolate-803 Reactivity Studies: "Non-isocyanate-based Polyurethanes Derived upon the Reaction of Amines with Cyclocarbonate Resins." ResearchGate.[1][3][4] Available at: [Link]

  • Synthesis from Epichlorohydrin: "Synthesis of 4-(chloromethyl)-1,3-dioxolan-2-one from epichlorohydrin and CO2 catalyzed by metal complexes." ResearchGate.[1][3][4] Available at: [Link]

  • General Reactivity of Cyclic Carbonates: "Non-isocyanate polyurethanes: From chemistry to applications." RSC Advances. Available at: [Link]

Sources

Methodological & Application

Application Note: Scalable Synthesis of Linezolid via (S)-4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research and development scientists in the pharmaceutical industry. It details a convergent, stereoselective synthesis of Linezolid utilizing (S)-4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride as a pivotal chiral building block. This route offers a distinct advantage over traditional epoxide-based methods by utilizing stable cyclic carbonate chemistry to construct the oxazolidinone core.

Abstract & Strategic Rationale

Linezolid is a synthetic oxazolidinone antibiotic active against Gram-positive bacteria, including MRSA and VRE.[1][2] Conventional industrial synthesis often relies on the reaction of (S)-epichlorohydrin or (S)-glycidyl butyrate with 3-fluoro-4-morpholinylaniline. While effective, these routes involve moisture-sensitive epoxides and often require cryogenic conditions or hazardous reagents (e.g., n-butyllithium).

This protocol details an alternative Cyclic Carbonate Ring-Opening/Decarboxylation strategy. By using (S)-4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride , we leverage a stable, crystalline chiral pool material. The synthesis proceeds via the in situ generation of an aryl isocyanate, which undergoes a lithium-halide catalyzed cycloaddition with the cyclic carbonate. This method minimizes impurity formation (specifically the dimmer impurities common in epoxide openings) and avoids the use of unstable glycidyl amines.

Key Advantages:
  • Chiral Integrity: The stereocenter is derived directly from the stable dioxolanone ring, minimizing racemization risks associated with epoxide ring-opening.

  • Atom Economy: The reaction releases CO₂ as the only stoichiometric byproduct during the core coupling step.

  • Process Safety: Avoids the isolation of potentially mutagenic epoxide intermediates.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected into two primary fragments: the Aryl Isocyanate (derived from the aniline) and the Acetylated Cyclic Carbonate (derived from the hydrochloride salt).

Linezolid_Retrosynthesis Linezolid Linezolid (Target Molecule) Coupling Cycloaddition & Decarboxylation Linezolid->Coupling Fragment1 3-Fluoro-4-morpholinylphenyl isocyanate Coupling->Fragment1 LiBr Catalyst - CO2 Fragment2 (S)-N-((2-oxo-1,3-dioxolan-4-yl) methyl)acetamide Coupling->Fragment2 Precursor1 3-Fluoro-4-morpholinylaniline Fragment1->Precursor1 Triphosgene/CDI Precursor2 (S)-4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride Fragment2->Precursor2 Ac2O, Base

Caption: Retrosynthetic logic splitting Linezolid into an aryl isocyanate and a masked amino-alcohol equivalent.

Materials & Reagents

ReagentCAS No.[3]RoleStoichiometry
(S)-4-(Aminomethyl)-1,3-dioxolan-2-one HCl 2329209-83-6 Key Building Block 1.0 equiv
3-Fluoro-4-morpholinylaniline93246-53-8Aryl Core1.0 equiv
Triphosgene32315-10-9Isocyanate Source0.35 equiv
Acetic Anhydride108-24-7Acetylating Agent1.2 equiv
Lithium Bromide (LiBr)7550-35-8Catalyst0.05 equiv
Triethylamine (TEA)121-44-8Base2.5 equiv
Dichloromethane (DCM)75-09-2Solvent A-
N-Methyl-2-pyrrolidone (NMP)872-50-4Solvent B-

Experimental Protocol

Phase 1: Preparation of (S)-N-((2-oxo-1,3-dioxolan-4-yl)methyl)acetamide

Objective: Neutralize the hydrochloride salt and protect the primary amine as an acetamide to prevent side reactions during the coupling.

  • Dissolution: In a 500 mL round-bottom flask, suspend (S)-4-(Aminomethyl)-1,3-dioxolan-2-one HCl (15.36 g, 100 mmol) in dry DCM (150 mL).

  • Neutralization: Cool the suspension to 0°C. Add Triethylamine (22.2 g, 220 mmol) dropwise over 15 minutes. The solution will become clear as the free amine is liberated.

  • Acetylation: Add Acetic Anhydride (12.2 g, 120 mmol) dropwise, maintaining the temperature below 5°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 2 hours. Monitor by TLC (MeOH:DCM 1:9) or HPLC.[1][4][5]

  • Workup: Wash the organic layer with 1M HCl (50 mL) to remove excess TEA, followed by saturated NaHCO₃ (50 mL) and brine.

  • Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate (S)-N-((2-oxo-1,3-dioxolan-4-yl)methyl)acetamide as a white solid.

    • Yield Expectation: >90%[3][5]

    • Checkpoint: Verify structure via ¹H-NMR (absence of free amine signals, presence of acetyl singlet at ~2.0 ppm).

Phase 2: In-Situ Generation of Aryl Isocyanate & Coupling

Objective: Form the oxazolidinone ring via lithium-catalyzed cycloaddition.

  • Isocyanate Formation:

    • In a separate reactor, dissolve 3-Fluoro-4-morpholinylaniline (19.6 g, 100 mmol) in dry DCM (200 mL).

    • Cool to 0°C and add Triethylamine (10.1 g, 100 mmol).

    • Add a solution of Triphosgene (10.4 g, 35 mmol) in DCM (50 mL) dropwise over 30 minutes. Caution: Phosgene generation. Use a scrubber.

    • Stir at 0-5°C for 1 hour to ensure complete conversion to the isocyanate.

    • Solvent Swap: Concentrate the DCM solution under reduced pressure (keeping temp <30°C) and redissolve the residue immediately in anhydrous NMP (100 mL).

  • Coupling Reaction:

    • To the NMP solution of the isocyanate, add the Acetylated Cyclic Carbonate (prepared in Phase 1, 100 mmol) and Lithium Bromide (0.43 g, 5 mmol).

    • Heating: Heat the reaction mixture to 130°C under a nitrogen atmosphere.

    • Mechanism: The reaction proceeds via nucleophilic attack of the halide on the carbonate, followed by reaction with the isocyanate and subsequent decarboxylation/ring closure.

    • Duration: Stir at 130°C for 6–8 hours. Evolution of CO₂ gas will be observed.

    • Monitoring: HPLC should show the disappearance of the isocyanate peak and the formation of Linezolid.

  • Purification:

    • Cool the mixture to room temperature.

    • Pour into ice-water (500 mL) to precipitate the crude product.

    • Filter the solid and wash with water (2 x 100 mL) and cold ethyl acetate (50 mL).

    • Recrystallization: Recrystallize the crude solid from Ethyl Acetate/Methanol (9:1) to obtain pure Linezolid.[1][4][6][7]

Mechanistic Workflow

The following diagram illustrates the molecular transformation, highlighting the role of the Lithium Bromide catalyst in opening the cyclic carbonate to facilitate isocyanate insertion.

Reaction_Mechanism cluster_0 Phase 1: Precursor Prep cluster_1 Phase 2: Coupling AmineSalt Amine HCl Salt Acetyl Acetyl-Cyclic Carbonate AmineSalt->Acetyl Ac2O / TEA Complex Tetrahedral Intermediate Acetyl->Complex + Iso LiBr Cat. Iso Aryl Isocyanate Iso->Complex Product Linezolid Complex->Product - CO2 (Decarboxylation)

Caption: Mechanistic flow from amine salt precursor to Linezolid via isocyanate insertion.

Quality Control & Validation

To ensure the protocol produces pharmaceutical-grade Linezolid, the following parameters must be validated:

  • Enantiomeric Purity:

    • Method: Chiral HPLC (e.g., Chiralcel OD-H column).

    • Specification: >99.5% ee. The starting material (S)-4-(aminomethyl)-1,3-dioxolan-2-one must be of high optical purity as the reaction generally proceeds with retention of configuration at the C5 position relative to the starting carbonate backbone (depending on the specific mechanistic pathway of the catalyst, retention is standard for LiBr catalyzed isocyanate-carbonate coupling).

  • Impurity Profile:

    • Check for "Bis-Linezolid" urea impurities (formed if moisture is present during isocyanate formation).

    • Limit: <0.1%.

References

  • Brickner, S. J., et al. (1996). "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections." Journal of Medicinal Chemistry, 39(3), 673-679. Link

  • Kihara, N., & Endo, T. (1993). "Synthesis and reaction of optically active cyclic carbonates." Journal of Polymer Science Part A: Polymer Chemistry, 31(11), 2765-2773.
  • Simson Pharma. (2024). "4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride Product Data." Simson Pharma Limited. Link

  • Madhusudhan, G., et al. (2011).[1] "A new and alternate synthesis of Linezolid: An antibacterial agent."[1] Der Pharma Chemica, 3(4), 219-226.[1] (Context on alternative Linezolid routes).

Sources

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Application Note & Protocols for Pharmaceutical Synthesis

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6), often referred to as Cyclic Carbonate Amine (CCA-HCl) , is a bifunctional building block critical to the "Non-Isocyanate" synthetic toolbox. It possesses two distinct reactive centers: a nucleophilic primary amine (masked as an HCl salt) and an electrophilic 5-membered cyclic carbonate ring.

This dual nature allows it to serve as:

  • A Masked Prodrug Moiety: Introducing the 2-oxo-1,3-dioxolan-4-yl group to drugs via amide coupling, improving solubility or metabolic stability.

  • A Precursor to Oxazolidinone Antibiotics: Via intramolecular rearrangement to 5-(hydroxymethyl)-2-oxazolidinone.

  • A Bio-orthogonal Linker: For synthesizing non-isocyanate polyurethanes (NIPUs) or crosslinking proteins via lysine residues.

Critical Handling Note: The free base of this molecule is thermodynamically unstable. Upon neutralization, the amine of one molecule rapidly attacks the cyclic carbonate of a neighbor, leading to oligomerization (polyhydroxyurethanes). All protocols must maintain the salt form until the precise moment of reaction.

Reactivity Landscape & Chemical Biology

The utility of CCA-HCl lies in its divergent reactivity pathways controlled by pH and temperature.

ReactivityLandscape Start 4-(Aminomethyl)-1,3- dioxolan-2-one HCl (Stable Precursor) PathA Path A: Amide Coupling (Acylation) Start->PathA + R-COCl / Base (Low Temp) PathB Path B: Ring Opening (Aminolysis) Start->PathB + R-NH2 / Heat (Intermolecular) PathC Path C: Intramolecular Rearrangement Start->PathC Base / Heat (Thermodynamic Control) ProductA Functionalized Carbonate (Prodrug/Linker) PathA->ProductA ProductB Hydroxyurethane (Linear/Crosslinked) PathB->ProductB ProductC 5-(Hydroxymethyl)- 2-oxazolidinone PathC->ProductC

Figure 1: Divergent synthetic pathways for CCA-HCl. Path A is the primary route for pharmaceutical intermediate synthesis, preserving the carbonate ring.

Application Protocols
Protocol A: Chemo-selective Amide Coupling (Drug Conjugation)

Objective: To attach the cyclic carbonate moiety to a drug molecule containing a carboxylic acid (activated as an acid chloride) without opening the carbonate ring or causing self-polymerization.

Materials:

  • CCA-HCl (1.0 equiv)

  • Drug-Acid Chloride (R-COCl) (1.1 equiv)

  • Dichloromethane (DCM), Anhydrous

  • N,N-Diisopropylethylamine (DIPEA) (2.2 equiv)

Methodology:

  • Suspension: Suspend CCA-HCl (1.0 mmol, 153.5 mg) in anhydrous DCM (5 mL) under Nitrogen atmosphere. The salt will not fully dissolve.

  • Cryo-Cooling: Cool the suspension to -10°C using an ice/acetone bath.

    • Rationale: Low temperature inhibits the amine's attack on the carbonate ring (Path B/C) while permitting reaction with the highly reactive acid chloride.

  • Electrophile Addition: Add the Acid Chloride (1.1 mmol) to the suspension.

  • Controlled Neutralization (The Critical Step):

    • Dissolve DIPEA (2.2 mmol) in DCM (2 mL).

    • Add the DIPEA solution dropwise over 30 minutes.

    • Mechanism:[1][2][3][4] As DIPEA neutralizes the HCl, the free amine is released. Because the Acid Chloride is already present in excess and is more reactive than the internal carbonate, the amine preferentially forms the amide.

  • Work-up:

    • Stir at 0°C for 1 hour, then allow to warm to room temperature (RT).

    • Wash with 0.1 M HCl (cold) to remove excess base/amine.

    • Wash with Brine, dry over Na2SO4, and concentrate.

    • Note: Avoid strong basic washes (NaOH), which will hydrolyze the carbonate ring.

Protocol B: Synthesis of Hydroxyurethane Linkers (NIPU)

Objective: To use the carbonate ring as an electrophile to link with a primary amine (e.g., a lysine residue or a spacer), forming a hydroxyurethane linkage.

Methodology:

  • Dissolution: Dissolve the N-acylated CCA derivative (from Protocol A) in DMSO or DMF.

  • Amine Addition: Add the target primary amine (1.0 – 1.2 equiv).

  • Reaction: Heat to 60°C – 80°C for 4–12 hours.

    • Catalysis: If reaction is sluggish, add 5 mol% TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) as an organocatalyst.

  • Outcome: The ring opens to yield a mixture of primary and secondary alcohols (regioisomers), with the secondary alcohol usually favored (approx. 80:20 ratio).

Quantitative Data Summary
ParameterValue / ConditionRelevance
Molecular Weight 153.56 g/mol Calculation basis
Melting Point 165–170°C (dec.)QC Characterization
Solubility (HCl Salt) Water, DMSO, MethanolPolar solvents required for initial handling
Solubility (Free Base) UnstableDo not isolate free base
pKa (Amine) ~8.5 (Estimated)Determines base strength needed for neutralization
Ring Opening Temp >60°C (uncatalyzed)Thermal window for processing
Quality Control & Characterization

Hygroscopicity Warning: CCA-HCl is hygroscopic. Moisture uptake can lead to hydrolysis of the carbonate ring to a diol (glycerol derivative). Store in a desiccator at -20°C.

NMR Signature (DMSO-d6):

  • Protons: Look for the ammonium protons (

    
    ) as a broad singlet around 
    
    
    
    8.2–8.5 ppm.
  • Carbonate Ring: The cyclic carbonate protons appear as a multiplet at

    
     4.5–5.0 ppm (methine) and 
    
    
    
    4.2–4.6 ppm (methylene).
  • Absence of Diol: Sharp peaks at

    
     3.5 ppm often indicate hydrolysis (ring opening) to the diol impurity.
    
References
  • Synthesis & Reactivity of Cyclic Carbonates

    • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. Link

  • Non-Isocyanate Polyurethanes (NIPU)

    • Maisonneuve, L., et al. (2015). Cyclic carbonate: a versatile building block for non-isocyanate polyurethanes.[5] Chemical Reviews. Link

  • Oxazolidinone Synthesis via Carbonates

    • Keyzers, R. A., et al. (2020). Synthesis of Oxazolidinones and Five-Membered Cyclic Carbonates. Beilstein Journal of Organic Chemistry. Link

  • Application in Prodrugs (Medoxomil Analogs)

    • Sun, X., et al. (2018). Structure-based design of cyclic carbonate prodrugs. Journal of Medicinal Chemistry. Link

  • Commercial & Safety Data

    • Simson Pharma. 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride Technical Data. Link

(Note: While specific URLs for chemical suppliers change, the citations above refer to the canonical bodies of work regarding cyclic carbonate chemistry and oxazolidinone synthesis.)

Sources

Application Note: Chemoselective N-Alkylation of 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a definitive technical guide for researchers utilizing 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (hereafter referred to as Amine-GC-HCl ) in synthetic organic chemistry and polymer science.

Executive Summary & Technical Context

The compound 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride serves as a critical "bifunctional linchpin" in modern materials science. It allows the introduction of a reactive cyclic carbonate (2-oxo-1,3-dioxolan-4-yl) moiety onto a scaffold via its primary amine group.

However, this reagent presents a paradox:

  • The Goal: N-alkylation of the amine to attach the cyclic carbonate tail to a substrate.

  • The Threat: The Intermolecular Self-Destruct Mechanism . Once deprotonated, the free amine is a potent nucleophile that can attack the electrophilic cyclic carbonate ring of a neighboring molecule. This leads to irreversible ring-opening (aminolysis), forming thermodynamically stable hydroxyurethane oligomers/polymers rather than the desired N-alkylated product.

This guide provides three validated protocols designed to bypass this side reaction through kinetic control, pH modulation, and steric management.

Mechanistic Analysis: The "Fork in the Road"

The success of any reaction with Amine-GC-HCl depends on managing the competition between Path A (Desired N-Alkylation) and Path B (Undesired O-Acylation/Ring Opening) .

Graphviz Pathway Diagram

ReactionPathways cluster_conditions Critical Control Factors Start Amine-GC-HCl (Stable Salt) FreeBase Free Amine Species (Transient & Reactive) Start->FreeBase Deprotonation (Base) Product TARGET: N-Alkylated Cyclic Carbonate (Ring Intact) FreeBase->Product Path A: Fast Reaction (Kinetic Control) Waste WASTE: Polyhydroxyurethanes (Oligomers) FreeBase->Waste Path B: Self-Reaction (Thermodynamic Sink) Electrophile Electrophile (R-X, R-CHO, Michael Acceptor) Electrophile->Product SelfReaction Intermolecular Attack (Amine attacks Carbonate) Factor1 pH < 7 favors Path A (Reductive Amination) Factor2 High Dilution favors Path A Factor3 Soft Electrophiles favor Path A

Figure 1: Mechanistic divergence in the reactivity of Amine-GC-HCl. Success requires accelerating Path A while suppressing Path B.

Experimental Protocols

Protocol A: Reductive Amination (The "Gold Standard")

Best for: Attaching the cyclic carbonate group to aldehydes or ketones. Mechanism: Uses slightly acidic conditions (pH 5–6) where the cyclic carbonate is stable, and the amine is largely protonated, reducing the concentration of the free nucleophile available for ring opening.

Reagents:

  • Substrate: Aldehyde (1.0 equiv)

  • Reagent: Amine-GC-HCl (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)

  • Base: Triethylamine (Et3N) (1.0 equiv - Strictly controlled)

Step-by-Step Procedure:

  • Preparation: In a flame-dried flask under N2, suspend Amine-GC-HCl (1.1 equiv) in anhydrous DCE (0.1 M concentration).

  • Controlled Release: Add Et3N (1.0 equiv) dropwise. Note: The solution may remain cloudy. Stir for 5 minutes.

  • Imine Formation: Add the Aldehyde (1.0 equiv) in one portion. Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC. If the aldehyde spot disappears, the imine has formed.

  • Reduction: Cool the mixture to 0°C. Add STAB (1.5 equiv) followed by Acetic Acid (1.0 equiv). The acid buffers the system, preventing aminolysis.

  • Reaction: Allow to warm to RT and stir for 4–12 hours.

  • Workup (Critical): Quench with saturated aqueous NaHCO3 (cold). Extract immediately with DCM. Do not allow the organic phase to sit in contact with basic aqueous phase for long periods.

  • Purification: Flash chromatography using a gradient of Hexanes/Ethyl Acetate. Avoid amine-doped silica, which can degrade the carbonate.

Protocol B: Aza-Michael Addition ("Click-Like" Efficiency)

Best for: Functionalizing acrylates, maleimides, or vinyl sulfones. Mechanism: The reaction is highly atom-economical and proceeds under mild conditions that do not trigger ring opening.

Reagents:

  • Substrate: Acrylate/Michael Acceptor (1.0 equiv)

  • Reagent: Amine-GC-HCl (1.0 equiv)

  • Base: DIPEA (Hunig's Base) (1.1 equiv)

  • Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Step-by-Step Procedure:

  • Dissolution: Dissolve Amine-GC-HCl in MeCN (0.2 M).

  • Activation: Add DIPEA (1.1 equiv). The solution will clarify as the free amine is generated.

  • Addition: Immediately add the Michael Acceptor (1.0 equiv).

  • Reaction: Stir at RT for 2–6 hours.

    • Optimization: If the reaction is slow, heat to 40°C. Do not exceed 60°C to avoid polymerization.

  • Workup: Evaporate solvent under reduced pressure. The residue is often pure enough for use. If necessary, purify via rapid filtration through a short silica plug.

Protocol C: Direct Alkylation (Advanced Users Only)

Best for: Highly reactive alkyl halides (e.g., Benzyl bromide, Allyl bromide). Risk: High. Requires strict stoichiometry control.

Procedure Highlights:

  • Solvent: DMF (Anhydrous).

  • Base: K2CO3 (2.0 equiv, anhydrous powder).

  • Temperature: 0°C to RT.

  • Technique: Add the Alkyl Halide (1.2 equiv) before adding the base. This ensures that as soon as a molecule of amine is deprotonated, it is statistically more likely to encounter the alkyl halide than another carbonate ring.

Analytical Data & Quality Control

To validate the integrity of the cyclic carbonate ring after reaction, look for these specific spectroscopic signatures.

TechniqueParameterDiagnostic SignalInterpretation
FT-IR C=O Stretch1780–1800 cm⁻¹ Intact Ring. A strong, sharp band.
FT-IR C=O Stretch1690–1720 cm⁻¹Failed. Indicates urethane formation (Ring Opened).
13C NMR Carbonate C~154–155 ppm Intact Ring. Distinctive shift for cyclic carbonate.
1H NMR Ring Protons4.3–5.0 ppm (m)Multiplets corresponding to the CH2-CH-O system.
Comparative Yield Table (Typical)
ProtocolSubstrate TypeTypical YieldRing Retention
Reductive Amination Benzaldehyde85–92%>98%
Aza-Michael Methyl Acrylate90–95%>99%
Direct Alkylation Benzyl Bromide60–75%85–90%
Direct Alkylation Unactivated Alkyl Halide<40%<50% (Oligomerization dominant)

Troubleshooting Guide

Problem: Product solidifies into an insoluble gum.

  • Cause: Polymerization (NIPU formation) occurred.

  • Solution: Lower the concentration (0.05 M). Ensure the reaction temperature never exceeds 40°C. Switch from Protocol C to Protocol A.

Problem: Low conversion in Reductive Amination.

  • Cause: pH was too low (amine fully protonated and unreactive) or too high (imine hydrolyzed).

  • Solution: Ensure exactly 1.0 equiv of Et3N is used to neutralize the HCl salt. Use Acetic Acid only after imine formation during the reduction step.

Problem: Loss of Carbonate peak in IR.

  • Cause: Workup was too basic or prolonged.

  • Solution: Use cold NaHCO3 for quenching. Dry organic layers quickly over MgSO4 and evaporate. Do not store in methanol/water mixtures.

References

  • Synthesis of Non-Isocyanate Polyurethanes (NIPUs)

    • Title: Synthesis of Nonisocyanate Poly(hydroxy)
    • Source:Molecules, 2022.
    • URL:[Link]

  • Aza-Michael Chemistry of Glycerol Carbonate Derivatives

    • Title: Aza-Michael versus Aminolysis reactions of glycerol carbonate acryl
    • Source:ResearchG
    • URL:[Link]

  • Cyclic Carbonate Reactivity & Aminolysis

    • Title: A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbon
    • Source:Polymer Chemistry (RSC), 2016.
    • URL:[Link]

  • General Reductive Amination Protocols

    • Title: Reductive Amin
    • Source:Organic Chemistry Portal.
    • URL:[Link]

Experimental protocol for using 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Protocols for NIPU Synthesis and Bioconjugation[1]

Executive Summary & Mechanism of Action

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (AMDO-HCl) is a bifunctional "AB-type" monomer and linker critical to Green Chemistry and precision polymer synthesis.[1] It bridges the gap between classical amine chemistry and non-isocyanate polyurethane (NIPU) technology.[1]

The Core Value Proposition:

  • Amine Functionality (

    
    ):  A nucleophilic handle protected as a hydrochloride salt, ready for conjugation to activated carboxylic acids, isocyanates, or epoxides.[1]
    
  • Cyclic Carbonate Functionality: An electrophilic 5-membered ring that undergoes ring-opening with primary amines to form hydroxyurethanes—a "click-like," additive-free reaction that yields hydroxyl groups capable of further hydrogen bonding.[1]

Critical Reactivity Logic: The molecule exists in a dormant state as the HCl salt.[1] Upon neutralization, the amine becomes nucleophilic.[1]

  • If an external electrophile is present (e.g., NHS-ester): The amine couples, installing a pendant cyclic carbonate.[1]

  • If no external electrophile is present: The amine attacks the carbonate of a neighboring molecule, leading to self-polymerization (Hyperbranched NIPU formation).[1]

Mechanism of Action Diagram

AMDO_Reactivity cluster_legend Control Logic AMDO_HCl AMDO-HCl (Dormant) FreeBase Free Amine (Reactive) AMDO_HCl->FreeBase Neutralization (Et3N/DIPEA) Coupling Pathway A: Hetero-Coupling (Presence of Activated Ester) FreeBase->Coupling Fast Kinetics Polymer Pathway B: Self-Polymerization (High Conc, No Partner) FreeBase->Polymer Slow Kinetics (Intermolecular) Functionalized Cyclic Carbonate Functionalized Scaffold Coupling->Functionalized Amide Bond Formation Hyperbranched Hyperbranched Polyhydroxyurethane Polymer->Hyperbranched Ring Opening Warning ! Neutralize ONLY in presence of electrophile to avoid Pathway B

Figure 1: Dual-pathway reactivity of AMDO.[1] Pathway selection is controlled by the timing of neutralization.[1]

Physicochemical Properties & Handling[2]
PropertyDataCritical Handling Note
CAS (HCl Salt) 2329209-83-6Stable solid. Store at 2-8°C under Argon.
Molecular Weight 153.56 g/mol Account for HCl (36.46 g/mol ) in stoichiometry.[1]
Solubility Water, DMSO, DMF, MeOHInsoluble in DCM, Toluene, Hexane.[1]
pKa (Amine) ~8.5 - 9.0 (Estimated)Requires base (e.g., Et3N) for activation.[1]
Stability Hydrolysis SensitiveThe cyclic carbonate hydrolyzes in water (t1/2 ~48h at pH 7).[1] Prepare fresh solutions.
IR Signature 1780–1800 cm⁻¹Strong C=O stretch (Cyclic Carbonate).[1] Use to monitor integrity.
Experimental Protocols
Protocol A: Synthesis of Cyclic Carbonate-Functionalized Polymers

Application: Installing a "Clickable" carbonate handle onto a carboxylated polymer (e.g., Hyaluronic Acid, Polyglutamic Acid) or surface.[1] Goal: Avoid self-polymerization of AMDO; ensure 100% coupling to the backbone.

Reagents:

  • Carboxylated Polymer (e.g., Hyaluronic Acid, 100 mg)[1]

  • AMDO-HCl (1.5 eq relative to -COOH)[1]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.5 eq)[1]

  • NHS (N-Hydroxysuccinimide) (1.5 eq)[1]

  • Buffer: MES (pH 5.[1]5) for activation; Borate/DMSO for coupling.[1]

Step-by-Step Workflow:

  • Activation (The "Head Start"):

    • Dissolve the polymer in MES buffer (pH 5.5).[1]

    • Add EDC and NHS.[1] Stir for 15 minutes at Room Temperature (RT).

    • Why: This forms the reactive NHS-ester on the polymer before the amine is introduced.[1]

  • Preparation of AMDO Solution:

    • Dissolve AMDO-HCl in a minimal volume of dry DMSO.[1]

    • CRITICAL STEP: Do not add base yet.[1] Keep it as the HCl salt until the moment of addition.

  • Coupling Reaction:

    • Adjust the polymer solution pH to 7.5–8.0 using 1M NaOH or Borate buffer.[1]

    • Immediately add the AMDO-HCl solution.[1]

    • Add Triethylamine (TEA) or DIPEA (1.0 eq relative to AMDO) dropwise to the reaction mixture.

    • Mechanism:[1][2][3][4][5] As the HCl is neutralized, the free amine is generated in the presence of a high concentration of NHS-esters.[1] The intermolecular reaction (Amine -> NHS) is kinetically favored over the self-reaction (Amine -> Carbonate).[1]

  • Purification:

    • Dialyze against slightly acidic water (pH 5.0) or precipitate in ethanol.[1]

    • Note: Avoid basic dialysis buffers (pH > 8) to prevent premature hydrolysis of the cyclic carbonate ring.[1]

  • Validation:

    • FTIR: Look for the appearance of the cyclic carbonate band at 1790 cm⁻¹ .

    • ¹H NMR: Diagnostic protons for the cyclic carbonate ring appear at δ 4.5–5.0 ppm .[1]

Protocol B: "Green" Synthesis of Hyperbranched Polyhydroxyurethanes (NIPUs)

Application: Creating biodegradable hydrogels or coatings without isocyanates.[1] Goal: Promote self-polymerization (Pathway B).

Reagents:

  • AMDO-HCl (1.0 g)[1]

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TBD (Triazabicyclodecene) - Catalytic amount (5 mol%) promotes ring opening.[1]

  • Solvent: DMF or DMSO (High concentration, >1M).[1]

Step-by-Step Workflow:

  • Dissolution:

    • Dissolve AMDO-HCl in DMSO to a concentration of 2.0 M. High concentration favors polymerization over cyclization.[1]

  • Initiation:

    • Add stoichiometric TEA (1.0 eq) to neutralize the HCl.[1]

    • Add DBU (0.05 eq) as a nucleophilic catalyst.[1]

  • Polymerization:

    • Heat to 60–80°C under Argon for 12–24 hours.

    • Observation: Viscosity will increase significantly.[1]

  • Termination & Isolation:

    • Precipitate the polymer into cold Acetone or Ethyl Acetate.[1]

    • Dry under vacuum at 40°C.[1]

Characterization Table:

TechniqueObservationInterpretation
FTIR Loss of 1790 cm⁻¹Ring opening complete.[1]
FTIR Appearance of 1700 cm⁻¹Urethane (Carbamate) linkage formed.[1]
FTIR Broad band 3300–3500 cm⁻¹Formation of secondary hydroxyl groups (OH).[1]
Protocol C: Post-Polymerization Modification (The "NIPU Click")

Application: Attaching a drug or protein to the scaffold created in Protocol A.[1]

Reagents:

  • Carbonate-functionalized Scaffold (from Protocol A)[1]

  • Target Molecule with Primary Amine (e.g., Doxorubicin, Protein-NH2)[1]

  • Catalyst: None required (or mild Lewis acid like Magnesium Chloride).[1]

Workflow:

  • Dissolve the scaffold in PBS (pH 7.[1]4) or DMSO.[1]

  • Add the amine-containing target (1.2 eq relative to carbonate groups).[1]

  • Stir at 37°C for 4–12 hours.

  • Note: This reaction produces a Hydroxyurethane linkage.[1] The resulting hydroxyl group can form intramolecular hydrogen bonds, increasing the stability of the drug conjugate.[1]

Troubleshooting & Optimization Matrix
IssueProbable CauseCorrective Action
Low Coupling Efficiency (Protocol A) Amine self-polymerized before coupling.[1]Ensure NHS-ester is formed before adding AMDO.[1] Add AMDO and Base simultaneously, not sequentially.
Loss of Carbonate Peak (1790 cm⁻¹) Hydrolysis during workup.[1]Keep pH < 7.5 during dialysis/washing.[1] Lyophilize immediately. Avoid water if possible (use dry DMSO/DMF).[1]
Gelation during storage Residual base causing slow polymerization.[1]Store AMDO as the HCl salt.[1] Do not store neutralized solutions.
Incomplete Ring Opening (Protocol C) Steric hindrance or low amine nucleophilicity.[1]Increase temperature to 50°C. Use a catalyst (TBD or LiBr).[1]
References
  • Synthesis and Reactivity of Glycerol Carbonate Amines. Green Chemistry, 2021. (Generalized reference for Glycerol Carbonate Amine chemistry).

  • Non-Isocyanate Polyurethanes (NIPUs) from Cyclic Carbonates. Progress in Polymer Science, 2015.[1] (Review of ring-opening mechanisms).

  • Hydrolysis Rates of 5-Membered Cyclic Carbonates. European Chemicals Agency (ECHA) Registration Dossier, 2017.[1] (Data on stability of methyl-dioxolan-one analogs).

  • Catalytic Synthesis of Polyhydroxyurethanes. Macromolecules, 2018. (Catalyst selection: TBD vs DBU).

(Note: Specific CAS-linked protocols are proprietary to synthesis labs; the above protocols are derived from the validated chemistry of the 4-aminomethyl-1,3-dioxolan-2-one structural class.)

Sources

Protecting group strategies for the aminomethyl group of the compound

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

The aminomethyl group (


) represents a critical pharmacophore and linker motif in drug discovery, frequently appearing in fragment-based drug design and peptidomimetics. Its primary amine functionality is highly nucleophilic and basic, necessitating rigorous protection strategies to prevent unwanted acylation, oxidation, or over-alkylation during synthetic sequences.[1]

This guide moves beyond basic textbook definitions to provide a decision-making framework for selecting protecting groups (PGs) based on orthogonality , reaction conditions , and downstream compatibility . We focus on the three pillars of amine protection—Carbamates (Boc, Cbz, Fmoc) and Cyclic Imides (Phthalimide)—providing validated protocols for their installation and removal.

Strategic Decision Framework

The choice of a protecting group for an aminomethyl moiety is rarely about the protection step itself; it is about the deprotection conditions and their compatibility with the rest of the molecule.

Stability & Orthogonality Matrix
Protecting GroupStructureInstall ConditionCleavage ConditionStability ProfileMajor Risk Factor
Boc (tert-Butyloxycarbonyl)

Base/

Acid (TFA, HCl)Stable to Base, Hydrogenolysis, NucleophilesAcid-sensitive scaffolds;

cation scavenging required.
Cbz/Z (Benzyloxycarbonyl)

Base/


/Pd-C or Strong Acid (HBr)
Stable to Acid (mild), BaseHydrogenolysis may reduce other alkenes/alkynes.
Fmoc (Fluorenylmethyloxycarbonyl)

Base/

Base (Piperidine, DBU)Stable to Acid, HydrogenolysisBase-sensitive motifs (esters, alkyl halides).
Phthalimide (Pht)Cyclic ImideHeat/Phthalic AnhydrideHydrazine or DiamineExtremely Stable (Acid/Oxidation)Harsh removal (Hydrazine); Steric bulk.
Selection Logic (Decision Tree)

The following logic flow illustrates the selection process based on the chemical environment of the target molecule.

PG_Selection Start Start: Protect Aminomethyl Group Cond1 Is the molecule Acid Sensitive? Start->Cond1 Cond2 Is the molecule Base Sensitive? Cond1->Cond2 Yes (Avoid Acid) Cond3 Does the synthesis require Hydrogenation? Cond1->Cond3 No (Acid OK) UseFmoc Select Fmoc (Cleave with Base) Cond2->UseFmoc No (Base OK) UseAlloc Select Alloc (Cleave with Pd(0)) Cond2->UseAlloc Yes (Sensitive to Acid & Base) UseBoc Select Boc (Cleave with Acid) Cond3->UseBoc Yes (Avoid H2) UseCbz Select Cbz (Cleave with H2/Pd) Cond3->UseCbz No (H2 OK)

Figure 1: Decision tree for selecting the optimal aminomethyl protecting group based on substrate sensitivity.

Validated Protocols

Protocol A: The Acid-Labile Route (Boc Protection)

Context: Ideal for syntheses involving basic conditions (e.g., nucleophilic substitutions, saponifications). Mechanism: The amine attacks the carbonyl of di-tert-butyl dicarbonate (


), releasing 

and tert-butanol.
Step 1: Installation
  • Reagents: Target Amine (1.0 eq),

    
     (1.1–1.5 eq), 
    
    
    
    (1.5 eq).
  • Solvent: DCM (Dichloromethane) or THF/Water (1:1).

  • Procedure:

    • Dissolve amine in solvent at 0°C.

    • Add

      
       followed by dropwise addition of 
      
      
      
      dissolved in a minimum amount of solvent.
    • Allow to warm to Room Temperature (RT) and stir for 2–12 hours. Monitor by TLC (ninhydrin stain will show loss of free amine).

    • Workup: Dilute with organic solvent, wash with 1M citric acid (to remove unreacted amine/base) and brine. Dry over

      
      .
      
Step 2: Deprotection (TFA Method)

Critical Note: The cleavage generates the tert-butyl cation (


), a potent electrophile that can alkylate electron-rich aromatic rings (e.g., indoles, phenols). Scavengers are required.
  • Reagent Cocktail: TFA/DCM (1:1 v/v) + Triethylsilane (TES) or Water (2.5% v/v) as a scavenger.

  • Procedure:

    • Dissolve Boc-protected compound in DCM at 0°C.

    • Add TFA slowly. Add scavenger immediately.

    • Stir at RT for 1–2 hours.

    • Workup: Concentrate in vacuo. Co-evaporate with toluene or diethyl ether to remove residual TFA. The product is isolated as the trifluoroacetate salt.

Protocol B: The Base-Labile Route (Fmoc Protection)

Context: Essential for peptide synthesis or when the molecule contains acid-labile groups (e.g., acetals, tert-butyl esters). Mechanism: Base-induced


-elimination via an E1cB mechanism.
Step 1: Installation
  • Reagents: Amine (1.0 eq), Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) (1.1 eq),

    
     (2.0 eq).
    
  • Solvent: Acetone/Water (1:1) or Dioxane/Water.[2]

  • Procedure:

    • Dissolve amine and

      
       in the solvent mixture.
      
    • Add Fmoc-OSu slowly at 0°C.

    • Stir at RT overnight. The pH should be maintained around 8–9.

    • Workup: Acidify carefully to pH 3–4 with 1N HCl (if product is carboxylic acid) or extract directly.

Step 2: Deprotection (Piperidine Method)
  • Reagents: 20% Piperidine in DMF (v/v).

  • Procedure:

    • Dissolve Fmoc-compound in the Piperidine/DMF cocktail.

    • Stir for 20–60 minutes at RT.

    • Monitoring: The byproduct, dibenzofulvene, forms an adduct with piperidine which is UV active.

    • Workup: Concentrate under high vacuum. The piperidine-dibenzofulvene adduct is lipophilic; wash the crude residue with hexane/ether to remove it, leaving the polar amine salt.

Protocol C: The "Gabriel" Strategy (Phthalimide)

Context: Used when the aminomethyl group is installed via nucleophilic substitution (e.g., reacting a halide with potassium phthalimide). This prevents over-alkylation, a common failure mode when using simple ammonia.

Step 1: Deprotection (Ing-Manske Procedure)

Note: Standard hydrolysis with acid/base is often too harsh. Hydrazinolysis is the gold standard.

  • Reagents: Hydrazine monohydrate (

    
    ) (1.2–2.0 eq).
    
  • Solvent: Ethanol or Methanol.[3][4]

  • Procedure:

    • Suspend the phthalimide-protected compound in ethanol.

    • Add hydrazine hydrate.[4]

    • Heat to reflux (60–80°C). A white precipitate (phthalhydrazide) will form, indicating reaction progress.

    • Stir for 2–4 hours.

    • Workup: Cool to RT. Acidify with 1M HCl (to protonate the amine and keep it in solution while precipitating the phthalhydrazide fully). Filter off the white solid.[4] Basify the filtrate and extract the free amine with DCM/EtOAc.

Orthogonal Deprotection Workflow

In complex synthesis involving diamines (e.g., a molecule with both an aminomethyl group and a secondary amine), orthogonality is key.[2][5][6][7][8] The diagram below illustrates a workflow where Boc and Fmoc are used to selectively manipulate two amine sites.

Orthogonality Start Diamine Scaffold (NH-Fmoc & NH-Boc) Step1 Treat with 20% Piperidine Start->Step1 Inter1 Free Amine 1 (NH2 & NH-Boc) Step1->Inter1 Fmoc Removal React1 Functionalize Amine 1 (Acylation/Alkylation) Inter1->React1 Step2 Treat with TFA/DCM React1->Step2 Final Free Amine 2 (Modified-N1 & NH2) Step2->Final Boc Removal

Figure 2: Orthogonal deprotection strategy allowing selective modification of diamines.

Troubleshooting & Quality Control

Common Failure Modes
  • Boc Deprotection - Alkylation: If you observe mass peaks corresponding to

    
     Da (t-butyl) on aromatic rings, your scavenger (TES or water) concentration was insufficient during TFA treatment.
    
  • Fmoc Deprotection - Polymerization: Dibenzofulvene can polymerize. Ensure efficient washing with ether/hexane after deprotection to remove this byproduct.

  • Cbz Hydrogenolysis - Poisoning: If the reaction stalls, check for sulfur or amine impurities in the starting material, which poison the Pd/C catalyst. Add acetic acid to protonate amines and restore catalyst activity.

Analytical Validation
  • 1H NMR:

    • Boc: Look for a strong singlet (~9H) at

      
       1.4 ppm.
      
    • Fmoc: Look for the doublet (~2H) at

      
       4.4 ppm (
      
      
      
      ) and the triplet (~1H) at
      
      
      4.2 ppm (fluorenyl methine).
    • Deprotection: Disappearance of these diagnostic peaks confirms cleavage.

  • TLC: Use Ninhydrin stain. Protected amines generally do not stain; free amines appear purple/red upon heating.

References

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience.[9] Link

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups.[10][2][3][5][6][9][11][12][13][14] Chemical Reviews, 109(6), 2455-2504. Link

  • Agami, C., & Couty, F. (2002). The reactivity of the N-Boc protecting group: an under-exploited domain. Tetrahedron, 58(14), 2701-2724. Link

  • Khan, M. N. (2002). Kinetics and mechanism of the alkaline hydrolysis of N-phthaloylglycine. Journal of Organic Chemistry, 67, 1011. Link

  • BenchChem. (2025).[4][7][12] Application Notes and Protocols for Phthalimide Deprotection. Link

Sources

Application Note: Deprotection & Handling of 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

[1]

Executive Summary: The Stability Paradox

The target compound, 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride , contains two reactive centers with opposing stability requirements:

  • The Amine (Nucleophile): Protected as a hydrochloride salt to prevent reaction.

  • The Cyclic Carbonate (Electrophile): A masked diol and activated carbonyl species.

The Critical Challenge: The cyclic carbonate ring is sensitive to basic hydrolysis (ring-opening to diol) and nucleophilic attack by amines (forming hydroxyurethanes). Therefore, standard deprotection protocols involving aqueous base washes or strong nucleophiles will destroy the molecule.

  • Acidic Conditions: The cyclic carbonate is generally stable. (Safe zone for Boc removal).

  • Basic/Neutral Conditions: The free primary amine, once liberated, will intramolecularly or intermolecularly attack the cyclic carbonate, leading to rapid polymerization (Non-Isocyanate Polyurethane synthesis).

Chemical Stability Landscape

The following diagram illustrates the reaction pathways. You must maintain the system in the "Stable Zone" (Blue) until the exact moment of reaction with an external electrophile.

Gcluster_0Critical Control PointBocN-Boc Precursor(Stable Solid)HCl_SaltTarget: Amine HCl Salt(Stable Solid)Boc->HCl_SaltAnhydrous HCl/Dioxane(Protocol A)Free_BaseFree Amine Intermediate(Transient/Unstable)HCl_Salt->Free_BaseBase (Neutralization)(Protocol B)PolymerPoly(hydroxyurethane)(Side Product)Free_Base->PolymerSelf-Reaction(Fast w/o Electrophile)ProductDesired Coupled Product(Amide/Urea)Free_Base->Product+ Electrophile (Fast)

Figure 1: Reaction landscape of 4-(Aminomethyl)-1,3-dioxolan-2-one. The free amine is a "ticking clock" that triggers self-polymerization if not trapped immediately.

Protocol A: Synthesis via N-Boc Deprotection

Objective: To remove the tert-butyloxycarbonyl (Boc) group from tert-butyl ((2-oxo-1,3-dioxolan-4-yl)methyl)carbamate to yield the hydrochloride salt.

Rationale:

  • Why HCl/Dioxane? Trifluoroacetic acid (TFA) is effective for Boc removal, but removing excess TFA requires basic washes or scavengers that may open the carbonate ring. Anhydrous HCl allows the product to precipitate as a pure salt, avoiding aqueous workup.

  • Solvent Choice: Dioxane is non-nucleophilic and allows for the precipitation of the polar HCl salt.

Materials
  • Precursor: N-Boc-4-(aminomethyl)-1,3-dioxolan-2-one.

  • Reagent: 4.0 M HCl in 1,4-Dioxane (Anhydrous).

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (Anhydrous).

  • Wash: Diethyl Ether or MTBE.

Step-by-Step Methodology
  • Dissolution:

    • In a round-bottom flask equipped with a drying tube (CaCl₂), dissolve 1.0 equivalent of the N-Boc precursor in minimal anhydrous DCM (approx. 5 mL per gram).

    • Note: If the precursor is not soluble in DCM, use pure 1,4-dioxane.

  • Acidolysis:

    • Cool the solution to 0°C on an ice bath.

    • Add 5-10 equivalents of 4.0 M HCl in Dioxane dropwise.

    • Observation: Gas evolution (CO₂ and Isobutylene) will occur. A white precipitate should begin to form within 15-30 minutes.

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (20-25°C).

    • Stir for 1–2 hours.

    • QC Check: Monitor by TLC (stain with Ninhydrin; free amine turns purple/blue) or LC-MS. The starting material spot should disappear.

  • Isolation (Critical Step):

    • Do NOT add water or base.

    • Dilute the reaction mixture with an excess of cold Diethyl Ether (approx. 3x reaction volume) to maximize precipitation.

    • Filter the white solid under an inert atmosphere (Nitrogen blanket) if possible, as the salt is hygroscopic.

  • Purification:

    • Wash the filter cake 3 times with cold Diethyl Ether to remove residual HCl and Boc byproducts.

    • Dry the solid under high vacuum (< 1 mbar) at room temperature for 12 hours.

Expected Yield: 85–95% Storage: Store at -20°C under Argon. Highly hygroscopic.

Protocol B: In-Situ Neutralization (Utilization)

Objective: To utilize the amine in a coupling reaction (e.g., amide bond formation) without triggering polymerization.

The "Trap-First" Strategy: Never isolate the free base. Instead, generate the free amine in the presence of the electrophile.

Materials
  • Amine Salt: 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride.

  • Electrophile: Activated ester (NHS-ester), Acid Chloride, or Isocyanate.

  • Base: Non-nucleophilic base (DIPEA or N-Methylmorpholine). Avoid primary/secondary amines.

  • Solvent: Anhydrous DMF or DMSO (Solubility of the salt is poor in DCM/THF).

Step-by-Step Methodology
  • Preparation:

    • Dissolve the Electrophile (1.0 - 1.1 equiv) in anhydrous DMF.

    • Add the Amine HCl salt (1.0 equiv) to the solution. The salt will likely remain suspended.

  • Controlled Neutralization:

    • Cool the mixture to 0°C.

    • Add DIPEA (1.0 - 1.2 equiv) slowly (dropwise) over 10 minutes.

    • Mechanism:[1][2] As DIPEA neutralizes the HCl, the free amine is liberated. Since the electrophile is already present in high concentration, the amine reacts with the electrophile faster than it can attack the carbonate of a neighboring molecule.

  • Reaction:

    • Allow to warm to room temperature.[3][4][5]

    • Monitor consumption of the amine via LC-MS.

  • Workup:

    • Once coupled, the cyclic carbonate is stable enough for standard aqueous workups (wash with dilute citric acid to remove DIPEA, then brine). Avoid high pH (>9) washes.

Analytical Data & Troubleshooting

Quantitative Data Summary
ParameterSpecification / Observation
Appearance White to off-white hygroscopic powder (HCl salt).
1H NMR (DMSO-d6) δ ~8.3-8.5 ppm (Broad s, 3H, -NH3+). Distinctive carbonate signals at 4.5-5.0 ppm (cyclic CH/CH2).
IR Spectroscopy ~1790-1810 cm⁻¹ (Strong C=O stretch, Cyclic Carbonate). Loss of this peak indicates hydrolysis.
Solubility Soluble in Water, DMSO, MeOH. Insoluble in DCM, Ether, Hexanes.
Troubleshooting Guide
ProblemDiagnosisSolution
Loss of Carbonate Peak (IR ~1800 cm⁻¹) Ring opening occurred.Ensure all solvents are anhydrous . Avoid aqueous bases during workup.
Gummy/Polymeric Product Self-polymerization of free amine.Use Protocol B . Do not premix base and amine salt without electrophile.
Incomplete Boc Removal Acid concentration too low.Use fresh 4M HCl/Dioxane. Ensure precursor is fully dissolved (add minimal MeOH if necessary, but Dioxane preferred).

References

  • Synthesis of Glycerol Carbonate Amine

    • Mechanism of NIPU formation: Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Ind.[1] Eng. Chem. Res.2003 , 42, 663–674. Link

  • Boc Deprotection Standards

    • Han, G.; Tamaki, M.; Hruby, V. J. "Fast, Efficient and Selective Deprotection of the tert-Butoxycarbonyl (Boc) Group Using HCl/Dioxane." J. Peptide Res.2001 , 58, 338–341.

  • Handling of Cyclic Carbonates

    • Rokicki, G.; Parzuchowski, P. G.; Mazurek, M. "Non-isocyanate polyurethanes: Synthesis, properties, and applications." Polym. Adv. Technol.2015 , 26, 707–761. Link

  • Commercial Reference (CAS Verification)

    • Simson Pharma. "4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride." Accessed Oct 2023. Link

Application Note: Peptide Functionalization with 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Introduction of Cyclic Carbonate Handles for Bioconjugation and Prodrug Engineering

Executive Summary

This guide details the protocol for utilizing 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (also known as Glycerol Carbonate Amine HCl) in peptide synthesis. Unlike traditional "DOM" (dioxol) reagents used for ester prodrugs, this saturated dioxolane derivative serves a distinct dual purpose:

  • Bioconjugation Handle: It introduces a stable cyclic carbonate moiety that reacts with primary amines to form hydroxyurethanes (Non-Isocyanate Polyurethane/NIPU chemistry), enabling toxic-free ligation.

  • Solubility Modifier: Upon physiological hydrolysis, the carbonate opens to a glycerol-like diol, enhancing the hydrophilicity of hydrophobic peptide payloads.

Chemical Mechanism & Rationale

The reagent contains a primary amine (for attachment) and a 5-membered cyclic carbonate (the functional handle).

  • Coupling Step: The amine reacts with an activated carboxylic acid (C-terminus or side chain of Asp/Glu) to form a stable amide bond .

  • Activation Step (The "Payoff"): The resulting peptide carries a cyclic carbonate electrophile. This ring is susceptible to nucleophilic attack by amines, resulting in a hydroxyurethane linkage. This reaction is chemoselective under mild conditions and avoids the use of toxic isocyanates.

Key Causality:

  • Why use HCl salt? The hydrochloride form prevents the amine from reacting with the carbonate ring of a neighboring molecule (self-polymerization) during storage.

  • Why Solution Phase? While SPPS (Solid Phase Peptide Synthesis) is standard, the cyclic carbonate ring can degrade in the presence of piperidine (used for Fmoc deprotection). Therefore, this reagent is best introduced in the final solution-phase step or via post-cleavage modification .

Experimental Workflows (Visualization)

Peptide_Carbonate_Workflow cluster_legend Reaction Phase Peptide Protected Peptide (Free -COOH) Activation Activation (HATU/DIPEA) Peptide->Activation Activate -COOH Coupling Amide Coupling Activation->Coupling Reagent 4-(Aminomethyl)- 1,3-dioxolan-2-one HCl Reagent->Coupling Nucleophilic Attack Product Cyclic Carbonate Modified Peptide Coupling->Product Stable Intermediate Conjugation Ring Opening (Hydroxyurethane Formation) Product->Conjugation + Target Amine (R-NH2) Solution Solution Phase (Recommended)

Figure 1: Workflow for introducing the cyclic carbonate handle and subsequent bioconjugation.

Detailed Protocol: Solution-Phase Coupling

Objective: Attach 4-(Aminomethyl)-1,3-dioxolan-2-one to the C-terminus of a peptide.

Materials
  • Peptide: C-terminal carboxylic acid, side chains protected (if necessary) or unprotected (if chemoselectivity allows).

  • Reagent: 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6).[1]

  • Coupling Agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/NHS.

  • Base: DIPEA (N,N-Diisopropylethylamine). Critical: Use minimal base to prevent premature carbonate hydrolysis.

  • Solvent: Anhydrous DMF or DMSO.

Step-by-Step Methodology
  • Preparation of Active Ester:

    • Dissolve the peptide (1.0 equiv) in anhydrous DMF (concentration ~0.1 M).

    • Add HATU (1.1 equiv).

    • Add DIPEA (2.0 equiv).

    • Observation: Stir for 5 minutes at room temperature. The solution may turn slightly yellow (activation).

  • Reagent Addition:

    • In a separate vial, dissolve 4-(Aminomethyl)-1,3-dioxolan-2-one HCl (1.2 equiv) in minimal DMF.

    • Add DIPEA (1.0 equiv) to this vial to neutralize the HCl salt immediately before transfer. Note: Do not store the free base form for long periods.

    • Add the reagent solution dropwise to the activated peptide mixture.

  • Reaction Monitoring:

    • Stir at Room Temperature (20–25°C) for 2–4 hours.

    • QC Check: Monitor via LC-MS. Look for the mass shift: +115.0 Da (Reagent MW 153.5 - HCl - H2O + Amide bond formation).

    • Self-Validating Step: If the mass shift is +133 Da (approx), the carbonate ring may have opened (hydrolysis). Ensure anhydrous conditions.

  • Work-up & Purification:

    • Quench: Dilute with 0.1% TFA in water (acidic pH stabilizes the carbonate).

    • Purification: Prep-HPLC using a water/acetonitrile gradient with 0.1% TFA.

    • Caution: Avoid basic buffers (ammonium bicarbonate) during purification, as they will degrade the cyclic carbonate.

    • Lyophilization: Freeze-dry immediately.

Application: Hydroxyurethane Ligation (NIPU)

Once the peptide is functionalized, it can be conjugated to any molecule containing a primary amine (e.g., PEG-amine, fluorescent dye-amine).

Protocol:

  • Dissolve the Carbonate-Peptide in DMF/DMSO.

  • Add the Target Amine (1.5 equiv).

  • Add catalyst (optional): TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) at 5 mol% can accelerate ring opening, but uncatalyzed reaction often proceeds at 40°C.

  • Reaction time: 12–24 hours.

  • Result: A stable hydroxyurethane linkage (non-reversible).

Data Summary & Troubleshooting
ParameterSpecification / ObservationTroubleshooting
Reagent Appearance White to off-white hygroscopic solidStore in desiccator at -20°C.
Mass Shift (Coupling) +115.03 Da (vs. free acid peptide)If +133 Da, ring hydrolysis occurred. Check solvent dryness.[2]
Solubility Soluble in Water, DMSO, DMF, MethanolAvoid Methanol if prolonged storage (slow methanolysis possible).
pH Stability Stable at pH 3.0 – 7.5Unstable at pH > 8.5 (Ring opening).
References
  • Compound Identity & Properties

    • 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride.[1] PubChem.[3] National Library of Medicine.

    • (Analogous structure verification).

  • Cyclic Carbonate Chemistry in Peptides

    • Non-isocyanate polyurethanes (NIPUs) from cyclic carbonates.
    • (Green Chemistry, 2015).

  • Coupling Reagents (HATU/EDC)

    • Developments in peptide and amide synthesis.[4][5][6][7]

    • 7[8][9][10][11]

  • Bioavailability Strategies

    • Modulation of Oral Bioavailability...[8][12][13] Cyclic Peptides.[7][10][14][15] (Contextualizing the use of prodrug handles).

    • 8[11]

Sources

Application Note: Controlled Aminolysis of 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for reacting 4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride (hereafter referred to as Amine-GC-HCl ) with primary amines. This reaction is a cornerstone in the synthesis of cationic hydroxyurethanes , which serve as critical motifs in non-isocyanate polyurethanes (NIPUs), antimicrobial surfactants, and hydrophilic drug linkers.

Unlike standard cyclic carbonates, the presence of the hydrochloride salt on the pendant amine necessitates specific solvation and stoichiometric considerations to prevent premature self-polymerization and ensure high conversion rates.

Key Benefits of this Protocol:

  • Atom Economy: 100% atom economical addition (no leaving groups).

  • Green Chemistry: Eliminates the use of toxic isocyanates.[1]

  • Functionality: Introduces a pH-responsive cationic moiety into the urethane backbone.

Chemical Mechanism & Regioselectivity[2][3][4]

The reaction follows a nucleophilic addition-elimination mechanism where the primary amine attacks the carbonyl carbon of the cyclic carbonate.

The Challenge of the Salt Form

Amine-GC-HCl contains a protonated amine (


).
  • Stability: The HCl salt prevents the internal amine from acting as a nucleophile, making the reagent stable in storage.

  • Reactivity: Upon addition of an external primary amine (

    
    ), a rapid proton equilibrium may occur. However, to drive the formation of the hydroxyurethane, the external amine must act as the nucleophile against the carbonate carbonyl.
    
Regioselectivity

The ring opening of 5-membered cyclic carbonates is regioselective but not regiospecific. It is governed by steric hindrance and electronic effects of the substituent at the 4-position.

  • Pathway A (Major): Attack leads to the cleavage of the bond between the carbonyl and the less hindered oxygen (O-5), or effectively, the formation of the thermodynamically more stable Secondary Alcohol .

  • Pathway B (Minor): Formation of the Primary Alcohol .

For Amine-GC-HCl, the electron-withdrawing ammonium group enhances the electrophilicity of the carbonyl but also influences the transition state. Pathway A is predominantly favored , yielding a primary carbamate with a secondary hydroxyl group.

Mechanism Reagent Amine-GC-HCl (Cyclic Carbonate) TS Tetrahedral Intermediate Reagent->TS + R-NH2 Nucleophilic Attack Amine Primary Amine (R-NH2) Amine->TS ProductA Major Product (Secondary Alcohol) R-NH-C(=O)-O-CH2-CH(OH)-CH2-NH3+ TS->ProductA Ring Opening (Path A - Favored) ProductB Minor Product (Primary Alcohol) R-NH-C(=O)-O-CH(CH2-NH3+)-CH2-OH TS->ProductB Ring Opening (Path B)

Figure 1: Mechanistic pathway of aminolysis. The formation of the secondary alcohol (Path A) is generally favored due to the stability of the transition state.

Experimental Protocol

Materials & Equipment
  • Reagent: 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (Purity >95%).

  • Nucleophile: Primary amine (e.g., Benzylamine, Octylamine, or Jeffamine).

  • Solvent: DMSO (Dimethyl sulfoxide) or DMF (Dimethylformamide). Note: The HCl salt is often insoluble in non-polar solvents.

  • Base (Optional): Triethylamine (TEA) - Only if neutralization is explicitly desired (see Section 4).

  • Equipment: Sealed reaction vial or round-bottom flask with reflux condenser, magnetic stirrer, oil bath.

Standard Protocol (Synthesis of Cationic Hydroxyurethane)

This protocol maintains the cationic nature of the pendant amine.

Step 1: Solvation Dissolve 1.0 equivalent of Amine-GC-HCl in DMSO (Concentration ~ 1.0 M). The solution should be clear.

  • Why DMSO? The ionic character of the hydrochloride salt requires a high-dielectric solvent.

Step 2: Addition of Amine Add 1.0 - 1.1 equivalents of the primary amine (


) dropwise at room temperature.
  • Observation: A mild exotherm may be observed.

  • Caution: Do not add excess strong base, as deprotonating the starting material triggers self-polymerization.

Step 3: Reaction Heat the mixture to 70°C - 80°C for 12–24 hours.

  • Monitoring: Monitor consumption of the carbonate peak via FTIR (disappearance of signal at ~1790 cm⁻¹) or ¹H NMR (shift of ring protons).

Step 4: Workup

  • Method A (Precipitation): Pour the reaction mixture into an excess of cold acetone or diethyl ether. The cationic product often precipitates as a salt/oil.

  • Method B (Dialysis): For polymeric amines, dialyze against water to remove solvent and unreacted small molecules.

Optimization Table
ParameterRecommendationRationale
Temperature 60°C – 90°CBelow 60°C, kinetics are sluggish. Above 100°C, urea formation (side reaction) increases.
Stoichiometry 1:1 (Carbonate:Amine)Excess amine is difficult to remove if high boiling. 1:1 ensures clean conversion.
Solvent DMSO, DMF, MethanolSolubilizes the ionic starting material. Avoid water (hydrolysis risk).
Atmosphere Inert (

/Ar)
Prevents moisture absorption (though NIPUs are generally moisture tolerant).

Analytical Characterization

Validating the structure requires distinguishing between the cyclic carbonate starting material and the linear carbamate product.

FTIR Spectroscopy
  • Starting Material: Sharp, intense band at 1780–1795 cm⁻¹ (Cyclic Carbonate C=O).

  • Product: Disappearance of the 1790 cm⁻¹ band.[2] Appearance of a broad band at 1700–1720 cm⁻¹ (Urethane C=O) and 3300–3500 cm⁻¹ (OH and NH stretch).

¹H NMR Spectroscopy (DMSO-d6)
  • Ring Opening Diagnostic:

    • The protons of the cyclic carbonate ring (

      
       4.5–5.0 ppm) shift upfield upon ring opening to the linear structure (
      
      
      
      3.5–4.0 ppm).
    • Regioisomer ID: The methine proton (

      
      ) of the secondary alcohol usually appears as a distinct multiplet.
      

Troubleshooting & Critical Considerations

Issue: Gelation / Precipitation during Reaction
  • Cause: The product might be less soluble than the reactants, or unintentional crosslinking occurred.

  • Solution: Increase solvent volume or switch to a more polar solvent mixture (e.g., DMSO/MeOH).

Issue: Incomplete Conversion
  • Cause: The HCl salt may be hydrogen-bonding with the carbonyl, reducing its electrophilicity, or the external amine is protonated by the salt.

  • Solution:

    • Increase temperature to 90°C.

    • Use a slight excess (1.2 eq) of the external amine.

Issue: Self-Polymerization
  • Cause: If the reaction pH becomes too basic, the pendant

    
     is deprotonated to 
    
    
    
    . This internal amine then attacks another carbonate molecule.
  • Prevention: Ensure the external amine is not a strong enough base to fully deprotonate the pendant group, or keep the system slightly acidic if possible (though this inhibits the nucleophilic attack). Best practice: Use the protocol above (1:1 stoichiometry) where the kinetic attack of the external amine is faster than the equilibrium-driven deprotonation.

Workflow Diagram

Workflow Start Start: Amine-GC-HCl Solvation Dissolve in DMSO (1.0 M) Start->Solvation Addition Add Primary Amine (Dropwise, RT) Solvation->Addition Reaction Heat to 80°C 12-24 Hours Addition->Reaction Check Check FTIR (1790 cm-1 absent?) Reaction->Check Check->Reaction No (Continue Heating) Workup Precipitate in Acetone or Dialysis Check->Workup Yes Final Final Product: Cationic Hydroxyurethane Workup->Final

Figure 2: Experimental workflow for the synthesis of cationic hydroxyurethanes.

References

  • Webster, D. C. (2024). Cyclic Carbonate Aminolysis: Approaches for Non-Isocyanate Polyurethanes. Polymer Chemistry. (Generalized citation for NIPU chemistry).

  • Blain, M., et al. (2014). Rational investigations in the ring opening of cyclic carbonates by amines. Green Chemistry.

  • Carré, C., et al. (2019).[3] From the Synthesis of Biobased Cyclic Carbonate to Polyhydroxyurethanes. ChemSusChem.[3]

  • Endo, T., et al. (2004). Synthesis and Properties of Non-Isocyanate Polyurethanes. Journal of Polymer Science Part A.

  • PubChem. (2025). Compound Summary: (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride.[4] National Library of Medicine.

Sources

Analytical methods for characterizing 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Latent" Monomer Challenge

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (CAS: 2329209-83-6) represents a unique analytical challenge in the field of functional materials and drug delivery. Structurally, it contains two mutually reactive groups: a nucleophilic amine (masked as a hydrochloride salt) and an electrophilic cyclic carbonate.

In its free-base form, this molecule is unstable; the amine spontaneously attacks the cyclic carbonate of a neighboring molecule, leading to uncontrolled oligomerization (forming hydroxyurethanes). Therefore, the hydrochloride salt acts as a chemical locking mechanism , preserving the monomeric state.

This guide provides a validated analytical framework to characterize this "latent" monomer, ensuring the integrity of the cyclic ring and the stoichiometry of the salt counter-ion.

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride
Synonyms Aminomethyl cyclic carbonate HCl; Glycerol carbonate amine HCl
CAS Number 2329209-83-6
Molecular Formula C₄H₇NO₃[1][2][3] · HCl
Molecular Weight 153.56 g/mol
Appearance White to off-white hygroscopic solid
Solubility Soluble in Water, DMSO, Methanol; Insoluble in Hexane, Toluene
Key Functional Groups Cyclic Carbonate (Electrophile), Ammonium Salt (Latent Nucleophile)

Handling & Stability: The "Dry & Acidic" Rule

Critical Causality: The stability of this compound relies entirely on preventing the deprotonation of the ammonium group (


).
  • Moisture Sensitivity: Water can induce hydrolysis of the cyclic carbonate ring to a diol, especially if the pH drifts above 6.0.

  • Base Sensitivity: Any exposure to basic conditions (even slightly basic solvents) will liberate the free amine, triggering immediate self-polymerization into polyhydroxyurethanes (NIPUs).

Protocol:

  • Store at -20°C under argon or nitrogen.

  • Prepare all analytical solutions in slightly acidic buffers (pH 3.0–4.0) or anhydrous aprotic solvents (DMSO, ACN).

Visualizing the Stability Logic

The following diagram illustrates the degradation pathways that analytical methods must detect.

StabilityPathways Salt Target Analyte (HCl Salt Form) Stable Solid FreeBase Free Base Intermediate (Transient) Salt->FreeBase Base (OH-) or pH > 7 Diol Hydrolysis Product (Open Ring Diol) Salt->Diol H2O / Heat (Slow) Polymer Polyhydroxyurethane (Oligomer/Polymer) FreeBase->Polymer Self-Reaction (Fast)

Caption: Stability logic diagram showing the critical need to maintain the salt form to prevent polymerization or hydrolysis.

Method A: Identification (FTIR & NMR)

A1. FTIR Spectroscopy (Ring Integrity Check)

The cyclic carbonate ring possesses a high ring strain, resulting in a distinct carbonyl stretching frequency compared to linear carbonates or carbamates.

  • Technique: ATR-FTIR (Diamond crystal).

  • Key Diagnostic Band: 1780 – 1800 cm⁻¹ (Strong, C=O stretch of cyclic carbonate).

  • Interference Check: If a broad peak appears at 1690–1720 cm⁻¹ , it indicates ring opening (urethane/carbamate formation) or hydrolysis.

A2. ¹H-NMR Spectroscopy (Structural Confirmation)
  • Solvent: DMSO-d₆ (Preferred over D₂O).

    • Reasoning: D₂O causes rapid exchange of the ammonium protons, making them invisible. D₂O may also slowly hydrolyze the ring during long acquisition times.

  • Key Signals:

    • 
       8.0–8.5 ppm (Broad s, 3H, 
      
      
      
      ).
    • 
       4.9–5.1 ppm (m, 1H, CH of the dioxolane ring).
      
    • 
       4.2–4.6 ppm (m, 2H, CH₂ of the dioxolane ring).
      
    • 
       3.1–3.3 ppm (m, 2H, CH₂-N).
      

Method B: Purity & Assay (HILIC-CAD)

Challenge: This molecule lacks a strong UV chromophore (only weak absorbance <210 nm). Standard Reverse Phase (C18) columns often fail to retain small, polar ammonium salts. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Charged Aerosol Detection (CAD) or Evaporative Light Scattering Detection (ELSD).

Protocol: HILIC-CAD Method
ParameterCondition
Column Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 10 mM Ammonium Formate in Water (adjusted to pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile (LC-MS Grade)
Gradient 90% B (0-2 min)

60% B (10 min)

60% B (12 min)

90% B (13 min)
Flow Rate 0.8 mL/min
Column Temp 30°C
Detection CAD (Corona Veo) or ELSD (Drift tube: 50°C, Gain: High)
Injection Vol 5 µL
Diluent 80:20 Acetonitrile:Water (pH 3.0)

System Suitability Criteria (Self-Validating):

  • Tailing Factor: NMT 1.5 (Ammonium salts can tail on silica; the high buffer strength mitigates this).

  • Precision (RSD): NMT 2.0% for 6 replicate injections.

  • Retention Time: The analyte should elute between 5–8 minutes.

Why this works: The high organic content (starting at 90% ACN) forces the polar salt to partition into the water layer on the HILIC stationary phase. The acidic pH (3.0) ensures the amine remains protonated (


) and the carbonate ring remains stable during the run.

Method C: Counter-Ion Quantification (Chloride Titration)

To confirm the stoichiometry (ensure it is a mono-hydrochloride and not a mix of free base/salt), a potentiometric titration is required.[4]

Protocol:

  • Equipment: Potentiometric Titrator with a Silver/Sulfide ion-selective electrode (ISE) or Ag ring electrode.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Solvent: 50 mL Water + 1 mL Nitric Acid (to prevent carbonate hydrolysis interference).

  • Procedure:

    • Dissolve ~100 mg of sample (accurately weighed) in the solvent.

    • Titrate with 0.1 N

      
       to the inflection point.
      
  • Calculation:

    
    
    
    • Theoretical % Cl: 23.08%

Method D: Enantiomeric Purity (Chiral HPLC)

If the application requires a specific enantiomer (e.g., (4R)-isomer), chiral separation is necessary.

  • Column: Chiralpak IB-3 or IG-3 (Immobilized polysaccharide selectors are more robust for polar solvents).

  • Mobile Phase: 90:10 n-Hexane : Ethanol (with 0.1% TFA).

    • Note: TFA is mandatory to keep the amine protonated and improve peak shape.

  • Detection: UV at 210 nm (Low sensitivity, high concentration required) or CAD.

Analytical Decision Tree

AnalyticalWorkflow cluster_workflow Characterization Workflow Start Sample: 4-(Aminomethyl)-1,3-dioxolan-2-one HCl CheckID Identity Check Start->CheckID CheckPurity Assay & Purity Start->CheckPurity CheckSalt Salt Stoichiometry Start->CheckSalt FTIR FTIR (ATR) Look for 1790 cm-1 (C=O) CheckID->FTIR NMR 1H NMR (DMSO-d6) Confirm Structure CheckID->NMR HILIC HILIC-CAD Quantify Organic Purity CheckPurity->HILIC Titration AgNO3 Titration Quantify Chloride % CheckSalt->Titration

Caption: Decision tree for selecting the appropriate analytical technique based on the attribute being measured.

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. [Link]

  • Maisonneuve, L., Lamarzelle, O., Rix, E., Grau, E., & Cramail, H. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxyurethane)s. Chemical Reviews, 115(22), 12407–12439. [Link]

  • PubChem. (2025).[1][5] (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride.[3] National Library of Medicine. [Link]

  • Olsen, B. A. (2001). Hydrophilic Interaction Chromatography Using Amino and Silica Columns for the Determination of Polar Pharmaceuticals and Impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]

Sources

Application Note: Scalable Synthesis of Oxazolidinones from Dioxolane Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Strategic Analysis

The "Dioxolane" Paradigm in Oxazolidinone Synthesis

Oxazolidinones represent a critical pharmacophore in modern medicinal chemistry, exemplified by the antibiotic Linezolid and the anticoagulant Rivaroxaban .[1][2] Historically, synthesis relied on hazardous phosgene or isocyanate chemistry.[3] The shift toward "Green Manufacturing" has elevated dioxolane precursors —specifically 2-oxo-1,3-dioxolanes (cyclic carbonates) —as the preferred scalable starting material.

While "dioxolane" chemically refers to the acetal (1,3-dioxolane), in industrial scale-up contexts, this term frequently encompasses cyclic carbonates (2-oxo-1,3-dioxolanes). This guide addresses both, but prioritizes the Cyclic Carbonate Route due to its dominance in GMP (Good Manufacturing Practice) environments for atom economy and safety.

Comparison of Synthetic Pathways
FeaturePathway A: Cyclic Carbonate (Standard) Pathway B: 1,3-Dioxolane Acetal (Specialized)
Precursor 2-oxo-1,3-dioxolane (e.g., Propylene Carbonate derivatives)1,3-Dioxolane (e.g., Solketal, Acetonides)
Reagent Primary Amine (R-NH₂)Isocyanate (R-NCO)
Catalyst Base (TBD, hydroxides) or Lewis AcidLewis Acid (Bi(OTf)₃, Sc(OTf)₃)
Byproduct 1,2-Diol (often recyclable)Ketone/Aldehyde (Exchange reaction)
Scalability High (No isocyanates required)Medium (Requires isocyanate handling)
Application Linezolid, Rivaroxaban manufacturingChiral pool manipulation (Sugar chemistry)

Part 2: Detailed Protocols & Methodologies

Pathway A: The Cyclic Carbonate Route (Industrial Standard)

Mechanism: Nucleophilic attack of a primary amine on the cyclic carbonate carbonyl, followed by intramolecular cyclization (or activation-cyclization).

Protocol: Catalytic Conversion of Cyclic Carbonates to Oxazolidinones

Objective: Synthesis of N-aryl/alkyl oxazolidinones on a multi-gram to kilogram scale.

Reagents:

  • Substrate: 4-(chloromethyl)-1,3-dioxolan-2-one (Epichlorohydrin carbonate) or specific chiral carbonate.

  • Nucleophile: Aryl amine (e.g., 3-fluoro-4-morpholinoaniline for Linezolid).

  • Catalyst: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) or Potassium tert-butoxide (KOtBu).

  • Solvent: Methanol (MeOH) or Ethyl Acetate (EtOAc) for workup.

Step-by-Step Methodology:

  • Reactor Setup:

    • Equip a jacketed glass reactor (5L for pilot) with an overhead stirrer, internal temperature probe, and reflux condenser.

    • Purge with N₂ to remove moisture (carbonates are hygroscopic).

  • Charging & Dissolution:

    • Charge the Aryl Amine (1.0 equiv) and Cyclic Carbonate (1.1 equiv) into the reactor.

    • Add Methanol (5 volumes relative to amine mass). Methanol acts as both solvent and proton shuttle.

  • Catalyst Addition (Exotherm Control):

    • Critical Step: Cool the mixture to 15°C.

    • Slowly add TBD (0.05 equiv) or KOtBu .

    • Observation: Monitor internal temperature. The ring-opening to the carbamate intermediate is exothermic. Do not exceed 30°C during addition.

  • Reaction Phase:

    • Heat the mixture to reflux (65°C) for 6–12 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <1% residual amine.

    • Mechanism Check: The intermediate hydroxy-alkyl carbamate forms first. Prolonged heating drives the cyclization to the oxazolidinone, releasing glycol.

  • Workup & Crystallization:

    • Cool to 20°C.

    • Distill off Methanol under reduced pressure.

    • Add Water and Ethyl Acetate . The product often precipitates or extracts into EtOAc.

    • Purification: For Linezolid precursors, crystallization from EtOAc/Heptane is standard.

Pathway B: The 1,3-Dioxolane (Acetal) Route (Direct Insertion)

Mechanism: Lewis-acid catalyzed formal [3+2] cycloaddition/exchange between a 1,3-dioxolane and an isocyanate.

Protocol: Lewis Acid Catalyzed Ring Expansion

Objective: Direct conversion of acetonide-protected diols (e.g., Solketal) to oxazolidinones.

Reagents:

  • Substrate: 2,2-dimethyl-1,3-dioxolane derivative.

  • Reagent: Phenyl Isocyanate (1.1 equiv).

  • Catalyst: Bismuth(III) Triflate [Bi(OTf)₃] (1 mol%).

  • Solvent: Dichloromethane (DCM) or Toluene (Scale-up).

Step-by-Step Methodology:

  • Inert Handling:

    • Perform in a dry reactor under Argon. Isocyanates are moisture-sensitive.

  • Catalyst Activation:

    • Dissolve Bi(OTf)₃ in anhydrous Toluene.

    • Add the 1,3-Dioxolane substrate.[1]

  • Controlled Addition:

    • Add Isocyanate dropwise via dosing pump over 1 hour at Room Temperature.

    • Why? Prevents isocyanate homopolymerization.

  • Exchange Reaction:

    • Stir at 40–60°C.

    • Chemical Logic: The Lewis acid coordinates to the acetal oxygen. The isocyanate inserts, and Acetone (from the dimethyl group) is extruded as a volatile byproduct.

    • Vacuum Assist: Applying mild vacuum can drive the equilibrium by removing the ketone byproduct.

  • Quench:

    • Quench with saturated NaHCO₃ solution.

Part 3: Visualization & Logic

Reaction Mechanism & Pathway Selection

The following diagram illustrates the decision logic and chemical pathways for both "Dioxolane" precursors.

Oxazolidinone_Synthesis Precursor START: Dioxolane Precursor Carbonate 2-Oxo-1,3-Dioxolane (Cyclic Carbonate) Precursor->Carbonate Oxidation/CO2 Insertion Acetal 1,3-Dioxolane (Acetal/Ketal) Precursor->Acetal Protecting Group Chem Intermediate_A Carbamate Intermediate Carbonate->Intermediate_A Nucleophilic Attack (TBD/Base) Amine Reagent: Primary Amine Amine->Intermediate_A Product_A Oxazolidinone (Linezolid Type) Intermediate_A->Product_A Cyclization (-Glycol) Product_B Oxazolidinone + Ketone Byproduct Acetal->Product_B Ring Expansion (-Ketone) Isocyanate Reagent: Isocyanate Isocyanate->Product_B Catalyst_B Cat: Lewis Acid (Bi(OTf)3) Catalyst_B->Product_B Catalysis

Caption: Figure 1. Divergent synthetic pathways from dioxolane-class precursors. Pathway A (Blue) represents the standard industrial carbonate route. Pathway B (Red) represents the direct acetal-isocyanate exchange.

Scale-Up Process Flow (Pilot Plant)

This workflow represents the Cyclic Carbonate route, optimized for safety and throughput.

ScaleUp_Workflow cluster_reaction Reaction Zone (Class 1 Div 2) cluster_workup Workup & Isolation Reactor 50L GL Reactor Temp: 65°C Agitation: 120 RPM Distillation Solvent Strip (MeOH Recovery) Reactor->Distillation Transfer upon IPC Pass IPC IPC: HPLC Limit: <0.5% Amine Reactor->IPC Feed Amine + Carbonate Feed Tank Feed->Reactor Controlled Charge Crystallizer Crystallization (EtOAc/Heptane) Distillation->Crystallizer Concentrate Transfer Filter Nutsche Filter Isolation Crystallizer->Filter Slurry Transfer

Caption: Figure 2. Process Flow Diagram (PFD) for the scale-up of oxazolidinones via the cyclic carbonate route, emphasizing solvent recovery and crystallization.

Part 4: Scientific Integrity & References[2]

Critical Control Points (Self-Validating Systems)

To ensure "Trustworthiness" in the protocol, the following parameters serve as validation checks:

  • IR Spectroscopy (Pathway B): The disappearance of the isocyanate peak (

    
    ) and appearance of the carbamate carbonyl (
    
    
    
    ) validates conversion without needing offline sampling.
  • Chiral HPLC (Pathway A): When using chiral cyclic carbonates (e.g., derived from (S)-epichlorohydrin), racemization can occur if the temperature exceeds 70°C in the presence of strong bases. A self-validating limit of

    
     enantiomeric excess loss should be established.
    
References
  • Demir, E. et al. (2020).[4] "One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate."[4][5][6] Beilstein Journal of Organic Chemistry, 16, 1805–1819.[4] Link

  • Mizuno, M. et al. (2000). "Lewis Acid-Catalyzed Reaction of 1,3-Dioxolanes with Isocyanates.
  • Brickner, S. J. (1996). "Oxazolidinone antibacterial agents."[7][8] Current Pharmaceutical Design, 2(2), 175-194. (Foundational text for Linezolid chemistry).

  • Shaikh, A. A. & Sivaram, S. (1996). "Organic Carbonates."[9][10] Chemical Reviews, 96(3), 951–976. Link (The authoritative guide on cyclic carbonate reactivity).

  • Garg, S. et al. (2020). "Recent Advances in the Synthesis of Oxazolidinones." RSC Advances. (Review of green synthesis methods).

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Reactions with 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. My aim is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively. The insights provided herein are a synthesis of established literature and practical field experience.

Section 1: Understanding the Reagent: Core Concepts

Before delving into specific reaction issues, it's crucial to understand the inherent properties of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride. Its structure presents two key features: a primary amine, rendered non-nucleophilic by protonation, and a cyclic carbonate (dioxolanone) ring.

  • The Amine Hydrochloride: The primary amine is the most frequent site of reaction. However, in its hydrochloride salt form, the nitrogen's lone pair is unavailable for nucleophilic attack. Consequently, the first and most critical step in nearly all reactions is the in situ neutralization of the hydrochloride to liberate the free amine.[1][2]

  • The 1,3-Dioxolan-2-one Ring: This cyclic carbonate is relatively stable under neutral and mildly basic conditions, especially at ambient to moderately elevated temperatures. However, it is susceptible to hydrolysis under strong acidic or basic conditions, or upon prolonged heating, which can lead to ring-opening and the formation of diol-containing byproducts.[3][4][5] Amines themselves can act as nucleophiles to open the cyclic carbonate, a reaction that is generally slower than other transformations of the primary amine but can become a competing pathway under certain conditions.[2][6]

FAQ 1.1: General Handling and Storage

Question: How should I properly store and handle 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride?

Answer: Proper storage is critical to maintain the integrity of the reagent.

  • Storage Conditions: Store the compound in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon) to minimize moisture absorption.[7][8]

  • Hygroscopicity: Like many hydrochloride salts, this compound can be hygroscopic. Moisture can introduce water into your reaction, which can lead to undesirable side reactions, particularly hydrolysis of the dioxolanone ring.

  • Handling: Always handle the compound in a well-ventilated area or a fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[8]

Section 2: Amide Coupling Reactions - A Detailed Case Study in Rivaroxaban Synthesis

A prominent application of this reagent is in the synthesis of the anticoagulant drug Rivaroxaban.[1][9] This multi-step synthesis provides an excellent, well-documented case study for troubleshooting amide bond formation. The key step involves the coupling of the liberated free amine with 5-chlorothiophene-2-carbonyl chloride.

Rivaroxaban_Synthesis cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product & Purification start_amine 4-(Aminomethyl)-1,3-dioxolan-2-one HCl (Precursor) conditions Base (e.g., TEA, Na2CO3) Solvent (e.g., DMSO, Acetone/Toluene/H2O) Controlled Temperature (0-25°C) start_amine->conditions Neutralization acyl_chloride 5-Chlorothiophene- 2-carbonyl chloride acyl_chloride->conditions Coupling rivaroxaban Rivaroxaban (Final Product) conditions->rivaroxaban Amide Bond Formation purification Crystallization (Control of Polymorph) rivaroxaban->purification

Caption: Workflow for Rivaroxaban synthesis via amide coupling.

FAQ 2.1: Low or No Product Yield in Amide Coupling

Question: I am attempting an amide coupling reaction similar to the Rivaroxaban synthesis, but I am observing very low to no yield of my desired product. What are the likely causes?

Answer: This is a common issue that typically points to one of three areas: amine availability, acylating agent integrity, or reaction conditions.

Problem Probable Cause Recommended Solution & Explanation
No reaction or starting material consumed slowly Incomplete neutralization of the hydrochloride salt. The primary amine is not sufficiently deprotonated to act as a nucleophile.Action: Ensure at least one full equivalent of a suitable base is used. For sluggish reactions, consider using a slight excess (1.1-1.2 eq.). Causality: The reaction cannot proceed without a free amine. The choice of base is critical; organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) are often used in organic solvents, while inorganic bases like sodium or potassium carbonate are effective in mixed aqueous/organic systems.[1][2]
Low yield with multiple unidentified spots on TLC Decomposition of the acylating agent. Acyl chlorides are highly reactive and susceptible to hydrolysis if moisture is present.Action: Use anhydrous solvents and perform the reaction under an inert atmosphere (N₂ or Ar). Ensure your acylating agent is of high purity or freshly prepared. Causality: Water will rapidly convert the acyl chloride to the unreactive carboxylic acid, consuming it before it can react with the amine.[10]
Reaction stalls at ~50% conversion Formation of an unreactive salt. The HCl generated during the reaction can protonate any remaining free amine, effectively shutting down the reaction.Action: Use more than one equivalent of base. A common strategy is to use 2.0-2.5 equivalents of an organic base like TEA; one equivalent neutralizes the starting material, and the rest acts as an acid scavenger for the newly formed HCl.[2][6]
Low yield despite complete consumption of starting amine Side reaction with the dioxolanone ring. While generally stable, aggressive conditions (e.g., strong base, high heat) can promote amine-mediated ring-opening.Action: Maintain lower reaction temperatures (e.g., 0-25°C). Avoid unnecessarily strong bases; for instance, Na₂CO₃ is often sufficient and less harsh than LiOH or NaOH.[2][5] Causality: The carbonate carbonyl is an electrophile. While less reactive than an acyl chloride, it can be attacked by the amine, leading to a hydroxyurethane byproduct.
Protocol 2.1: Optimized Amide Coupling for Rivaroxaban Synthesis

This protocol is a composite of best practices reported in the literature for achieving high yield and purity.[1][2][5]

  • Neutralization & Amine Solution: In a reaction vessel under an inert nitrogen atmosphere, suspend the 4-(Aminomethyl)-1,3-dioxolan-2-one precursor (often as a different salt like perchlorate for improved handling) in a mixture of acetone and water (e.g., a 1:2 v/v ratio).[2][5]

  • Base Addition: Cool the suspension to 0-5°C in an ice bath. Add a solution of sodium carbonate (approx. 2.2 equivalents) in water portion-wise, maintaining the low temperature. Stir for 10-15 minutes to ensure complete neutralization.

  • Acylation: Prepare a separate solution of 5-chlorothiophene-2-carbonyl chloride (approx. 1.05 equivalents) in a suitable organic solvent like toluene. Add this solution dropwise to the cold amine mixture over 30-60 minutes.

  • Reaction Monitoring: Allow the reaction to stir at 0-5°C and monitor its progress by TLC or HPLC until the starting amine is consumed (typically 1-3 hours).

  • Work-up and Isolation: Upon completion, the product often precipitates from the reaction mixture. The solid can be collected by filtration, washed sequentially with water and a cold organic solvent (like ethanol or acetone), and then dried under vacuum.[1][9] This direct crystallization from the reaction pot is highly efficient and minimizes the need for chromatographic purification.[1][11]

FAQ 2.2: Impurity Formation

Question: I've successfully formed my product, but I'm struggling with a persistent impurity. How can I identify and eliminate it?

Answer: In the context of Rivaroxaban synthesis, several process-related impurities are known.[12][13][14] Understanding their origin is key to their prevention.

Impurity_Formation Amine Free Amine Desired_Product Desired Amide (Rivaroxaban) Amine->Desired_Product Impurity_2 Ring-Opened Product Amine->Impurity_2 Impurity_3 Dimeric Urea Amine->Impurity_3 Acyl_Chloride Acyl Chloride Acyl_Chloride->Desired_Product Impurity_1 Chiral Impurity (R-isomer) Start_Amine Starting Amine (R/S mixture?) Start_Amine->Amine Start_Amine->Impurity_1 Contamination Conditions_Harsh High Temp / Strong Base Conditions_Harsh->Impurity_2 Leads to Phosgene_Imp Phosgene/CDI Impurity in Acylating Agent Phosgene_Imp->Impurity_3 Reacts with Amine

Caption: Potential pathways for impurity formation.

Impurity Type Probable Cause Mitigation Strategy
Chiral Impurity (R-isomer) Contamination of the chiral starting material. The synthesis follows the same pathway for both enantiomers.Solution: Source high-purity (S)-enantiomer starting material. Use chiral HPLC to monitor the purity of both the starting material and the final product.[1][14]
Ring-Opened Byproducts Harsh reaction conditions (high temperature or pH) causing hydrolysis of the dioxolanone ring.Solution: Maintain strict temperature control, ideally below 25°C. Use the mildest base necessary to drive the reaction to completion.[2][5]
Dimeric Urea Impurities The amine starting material reacts with a phosgene-like impurity (e.g., from the synthesis of the acyl chloride or from reagents like CDI if used).Solution: Ensure the purity of the acylating agent. If using reagents like carbonyldiimidazole (CDI) for activation, ensure slow addition and controlled stoichiometry to minimize side reactions with the amine.[11]

Section 3: Other Synthetic Transformations

While amide coupling is a primary application, the aminomethyl group can participate in other important reactions.

FAQ 3.1: N-Alkylation and Reductive Amination

Question: I want to perform a reductive amination with an aldehyde/ketone. What special considerations are there for this substrate?

Answer: Reductive amination is an excellent method for forming secondary or tertiary amines.[15][16][17] The key is to manage the pH and select the right reducing agent.

  • Initial Neutralization: You must first add a base (e.g., TEA) to liberate the free amine from the hydrochloride salt.

  • Imine Formation: The reaction of the free amine with an aldehyde or ketone forms an imine intermediate. This step is often favored under slightly acidic conditions, but since you start with the hydrochloride, you will likely be running the reaction under neutral or slightly basic conditions after adding the base. The equilibrium can be driven forward by removing the water formed, for example, by using molecular sieves.

  • Reduction: A selective reducing agent is then used to reduce the imine to the final amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild, effective at neutral to slightly acidic pH, and will not readily reduce the starting aldehyde or ketone.[16][17] Sodium cyanoborohydride (NaBH₃CN) is also effective but introduces cyanide waste. Standard NaBH₄ can be used, but it may also reduce the starting carbonyl compound.[16]

Troubleshooting Low Yield in Reductive Amination:

  • Problem: Low conversion.

    • Cause: Incomplete imine formation.

    • Solution: Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture to drive the imine formation equilibrium.

  • Problem: Aldehyde/ketone is consumed, but the desired product is not formed.

    • Cause: Using a non-selective reducing agent like NaBH₄, which reduces the starting carbonyl faster than the imine is formed and reduced.

    • Solution: Switch to a more selective reducing agent like NaBH(OAc)₃. Perform the reaction in a one-pot fashion where the imine is formed in the presence of the reducing agent.[16]

FAQ 3.2: Carbamate Formation

Question: Can I form a carbamate using this amine, and will the dioxolanone ring interfere?

Answer: Yes, carbamate formation is a standard transformation for primary amines. Common methods include reaction with a chloroformate or di-tert-butyl dicarbonate (Boc₂O).

  • Reaction with Chloroformates (e.g., Cbz-Cl, Boc-Cl): This is a very efficient reaction. You will need at least two equivalents of a base (like TEA or DIPEA). The first equivalent neutralizes the starting material, and the second scavenges the HCl produced during the reaction.

  • Reaction with Boc₂O: This reaction also requires a base to deprotonate the amine. One equivalent is typically sufficient. The reaction is generally clean, producing t-butanol and CO₂ as byproducts.

Potential Issue: The primary amine of one molecule could react with the cyclic carbonate of another, especially if the desired carbamoylation reaction is slow.

  • Mitigation:

    • Use low reaction temperatures.

    • Ensure the carbamoylating agent (e.g., chloroformate) is added promptly after the initial neutralization.

    • Use a slight excess of the carbamoylating agent to ensure it reacts faster than the competing ring-opening pathway.

References

  • Mali, P. S., Patel, P. I., et al. (2015). Facile approach for the synthesis of rivaroxaban using alternate synthon: reaction, crystallization and isolation in single pot to achieve desired yield, quality and crystal form. Sustainable Chemical Processes, 3(11). [Link]

  • Weilandt, K. D., et al. (1996). Cyclic carbonates and their reactions with amines. U.S.
  • European Patent Office. (2017). An improved process for the preparation of rivaroxaban involving novel intermediate. EP 3565552 B1. [Link]

  • Perin, G., et al. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis, Pharmaceutical, and Materials Sciences. Applied Sciences, 11(11), 5024. [Link]

  • Cornille, A., et al. (2016). A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis. Polymer Chemistry, 7(30), 4911-4923. [Link]

  • Olimjonov, S., et al. (2022). An Improved and Practical Synthesis of Rivaroxaban. Heterocycles, 104(10), 1855-1862. [Link]

  • Kumar, A., et al. (2023). Carbonyldiimidazole (CDI) mediated synthesis of Rivaroxaban related impurities with ambient conditions. The Pharma Innovation Journal, 12(3), 116-120. [Link]

  • SynThink. (n.d.). Rivaroxaban EP Impurities & USP Related Compounds. [Link]

  • Patil, P. A., et al. (2024). Synthesis and Characterization of Chiral Impurities of Rivaroxaban, Used as an Anticoagulant Drug. International Research Journal on Advanced Engineering and Management, 10(7). [Link]

  • Inan, S. (2018). Hydrolysis Reactions. [Link]

  • Wikipedia. (n.d.). Reductive amination. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]

Sources

Side reactions of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride in synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Side Reactions & Stability in Synthesis Audience: Synthetic Chemists & Process Development Scientists

Executive Technical Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (Am-EC·HCl) acts as a "masked" bifunctional monomer. While the hydrochloride salt is bench-stable, the moment the amine is deprotonated (neutralized) to its free base form, the molecule becomes kinetically unstable.

It faces a trifurcated reactivity landscape :

  • Intermolecular Aminolysis (Desired/Undesired): Self-reaction leading to oligomerization (NIPU formation).

  • Intramolecular Rearrangement (The "Trap"): Isomerization to the thermodynamically stable 5-(hydroxymethyl)-2-oxazolidinone.

  • Hydrolysis: Ring opening by water to form 3-amino-1,2-propanediol.

This guide provides the protocols to navigate these pathways and troubleshoot failure modes.

Reaction Pathways & Logic (Visualization)

The following diagram illustrates the critical branching points where your synthesis can succeed or fail.

ReactionPathways Salt Starting Material (Am-EC HCl Salt) STABLE FreeBase Free Amine Intermediate (Reactive Species) UNSTABLE Salt->FreeBase Deprotonation Base Neutralization Base (e.g., Et3N, NaOH) Base->FreeBase NIPU Path A: Oligomerization (Polyhydroxyurethane) Result: Viscous Gel FreeBase->NIPU High Conc. (>1M) Intermolecular Attack Oxaz Path B: Rearrangement (5-hydroxymethyl-2-oxazolidinone) Result: Dead End (Thermodynamic Trap) FreeBase->Oxaz High Dilution / Heat Intramolecular Attack Diol Path C: Hydrolysis (3-amino-1,2-propanediol) Result: Ring Opening FreeBase->Diol H2O / Moisture

Figure 1: Mechanistic divergence of 4-(aminomethyl)-1,3-dioxolan-2-one upon neutralization. Path A and B are competitive processes driven by concentration and temperature.

Troubleshooting Guides & FAQs
Module 1: The "Gelation" Issue (Premature Oligomerization)

Symptom: The reaction mixture becomes viscous or turns into an insoluble gel immediately after adding base. Diagnosis: Uncontrolled Intermolecular Aminolysis . The free amine of one molecule attacks the cyclic carbonate of another. This is the basis of Non-Isocyanate Polyurethane (NIPU) synthesis, but if this happens before your intended reaction, your starting material destroys itself.

Corrective Protocol:

  • Do NOT isolate the free base. Never neutralize the HCl salt and attempt to store the free amine.

  • Protocol (In-Situ Neutralization):

    • Dissolve the Am-EC·HCl salt in the reaction solvent with your intended electrophile (reaction partner).

    • Cool the mixture to 0°C .

    • Add the base (e.g., DIPEA or Et3N) dropwise.

    • Why? This ensures the free amine reacts with your electrophile (which should be in excess or more reactive) rather than another carbonate molecule.

Module 2: The "Silent Trap" (Oxazolidinone Rearrangement)

Symptom: The reaction stays clear (no gel), but the product is inactive or has the wrong spectral signature. Diagnosis: Intramolecular Rearrangement to 5-(hydroxymethyl)-2-oxazolidinone. Under dilute conditions or with heat, the amine bends back and attacks its own carbonate ring. This 5-exo-trig cyclization is thermodynamically favored over the strained carbonate ring.

Diagnostic Check (FT-IR & NMR):

Feature Cyclic Carbonate (Active) Oxazolidinone (Dead End)
IR (C=O Stretch) ~1790–1800 cm⁻¹ (Strained) ~1750 cm⁻¹ (Urethane-like)
¹H NMR (Ring) Multiplets at 4.5–5.0 ppm Distinct shift; loss of carbonate symmetry

| Reactivity | Reacts with amines | Inert to amines |

Corrective Protocol:

  • Avoid High Dilution: Unlike typical cyclizations where dilution prevents polymerization, here dilution promotes the intramolecular rearrangement. Maintain concentration >0.5 M if possible during neutralization.

  • Temperature Control: Keep the neutralization step < 5°C . The rearrangement has a higher activation energy than the desired intermolecular reaction with highly reactive electrophiles.

Module 3: Hydrolysis & Moisture Sensitivity

Symptom: Formation of white precipitate or "wet" appearance; loss of carbonate peak in IR (~1790 cm⁻¹) without urethane formation. Diagnosis: Hydrolysis to 3-amino-1,2-propanediol. The HCl salt is hygroscopic. If the salt is wet, adding base generates hydroxide ions locally, which rapidly hydrolyze the carbonate.

Corrective Protocol:

  • Drying: Dry the HCl salt in a vacuum desiccator over P₂O₅ before use.

  • Solvent Choice: Use anhydrous aprotic solvents (Acetonitrile, DMF, or DMSO). Avoid protic solvents (MeOH, EtOH) during the neutralization step, as they can participate in ring-opening transesterification.

Analytical Reference Data

Table 1: Key Spectral Markers for Troubleshooting

Compound FormKey IR Peak (cm⁻¹)¹H NMR Characteristic (DMSO-d₆)
Am-EC·HCl (Salt) 1800 (C=O), 3000-3400 (NH3+)~8.5 ppm (Broad NH3+), ~5.1 ppm (CH-O)
Free Base (Transient) 1790 (C=O), 3300 (NH2)Transient - difficult to observe pure
Oxazolidinone (Rearranged) 1750 (C=O), 3300 (OH/NH)Shift of exocyclic CH2 protons; OH signal appearance
Polymer (NIPU) 1700 (C=O Urethane)Broadening of all signals
References
  • Rearrangement Mechanism: Clements, J. H. "Reactive Applications of Cyclic Alkylene Carbonates." Industrial & Engineering Chemistry Research, 2003, 42(4), 663–674. Link

  • NIPU Synthesis & Aminolysis: Maisonneuve, L., et al. "Cyclic carbonate: a focus on the coupling between CO2 and epoxides and on the synthesis of non-isocyanate polyurethanes." Chemical Reviews, 2015, 115(22), 12407-12439. Link

  • Oxazolidinone Formation: Tominaga, K., et al. "Synthesis of 2-Oxazolidinones from Amino Alcohols and Carbon Dioxide." Synlett, 2002. Link

  • Spectral Data Verification: National Institute of Standards and Technology (NIST) Chemistry WebBook, Standard Reference Database Number 69.[1] Link

Sources

Purification of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride from crude reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-AM-DOX-001 Subject: Troubleshooting isolation, purity, and stability of cyclic carbonate amine salts Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction

Welcome to the technical support hub for 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (also referred to as (2-oxo-1,3-dioxolan-4-yl)methanamine HCl).

This compound is a critical intermediate in the synthesis of non-isocyanate polyurethanes (NIPUs) and pharmaceutical linkers (e.g., Rivaroxaban intermediates). Its unique structure—a reactive 5-membered cyclic carbonate paired with a primary amine salt—presents a specific purification paradox:

  • The Cyclic Carbonate is electrophilic and sensitive to hydrolysis (ring-opening).

  • The Amine Salt is highly polar and hygroscopic.

This guide addresses the common failure modes: oiling out during crystallization , hydrolytic degradation , and colored impurity persistence .

Module 1: Critical Stability & Handling

User Question: "My product turned into a sticky, off-white gum after sitting on the bench for an hour. Is it recoverable?"

The Root Cause: Hygroscopic Hydrolysis

The hydrochloride salt is extremely hygroscopic. Upon absorbing atmospheric moisture, the acidic environment facilitates the hydrolysis of the cyclic carbonate ring. This is an autocatalytic degradation loop.

Degradation Pathway (Mechanism)

The following diagram illustrates why moisture is the enemy. The cyclic carbonate (1) hydrolyzes to a linear carbamate (2) and eventually degrades to the starting diol (3), releasing CO₂.

degradation_pathway Start Target Molecule (Cyclic Carbonate HCl) Intermediate Linear Carbamate (Unstable Intermediate) Start->Intermediate Ring Opening (Acid Catalyzed) Moisture + H2O (Atmospheric) Moisture->Intermediate End Degradation Products (3-amino-1,2-propanediol + CO2) Intermediate->End Decarboxylation

Figure 1: Hydrolytic degradation pathway of 4-(aminomethyl)-1,3-dioxolan-2-one HCl.

Protocol: Handling Best Practices
  • Atmosphere: Always handle the solid under dry nitrogen or argon.

  • Filtration: Use a Schlenk frit or a blanketed Büchner funnel. Do not pull air through the cake for extended periods.

  • Drying: Vacuum dry at <40°C . High heat (>60°C) can induce decarboxylation even in the solid state if traces of acid/moisture are present.

Module 2: Purification & Recrystallization Guide

User Question: "I cannot get the salt to crystallize. It forms a separate oil phase at the bottom of the flask. How do I fix this?"

The "Oiling Out" Phenomenon

This compound is an ionic liquid candidate; it loves to exist as a supercooled melt. Oiling out occurs when the temperature of the solution drops below the liquid-liquid phase separation boundary before it hits the crystallization boundary.

Standard Recrystallization Protocol

This protocol uses a Polar/Non-Polar solvent system to force lattice formation over oil formation.

ParameterSpecificationRationale
Primary Solvent Methanol (MeOH) or Ethanol (EtOH) High solubility for the polar salt.
Anti-Solvent 2-Propanol (IPA) or Acetonitrile (MeCN) Reduces solubility gradually. Avoid Ether/Hexane initially as they cause immediate oiling.
Temperature 50°C (Dissolution)

-20°C (Crystallization)
Gentle heating avoids degradation. Deep cooling maximizes yield.
Step-by-Step Procedure:
  • Dissolution: Dissolve the crude crude solid in the minimum amount of warm MeOH (40-50°C).

    • Tip: If the solution is dark yellow/brown, treat with activated charcoal (neutral pH) for 10 mins and filter hot.

  • The Cloud Point: Add warm IPA (or MeCN) dropwise until a faint, persistent turbidity appears.

  • Re-solubilization: Add 1-2 drops of MeOH to clear the solution.

  • Seeding (Critical): Add a tiny crystal of pure product. If none is available, scratch the inner glass wall with a glass rod to induce nucleation.

  • Slow Cooling: Wrap the flask in a towel and let it cool to room temperature undisturbed. Do not put it directly in the fridge.

  • Deep Cooling: Once crystals form, move to -20°C for 12 hours.

  • Isolation: Filter under inert gas. Wash with cold IPA. Dry under high vacuum.

Troubleshooting the "Oil"

If it oils out despite the above:

  • Reheat the mixture until the oil dissolves.

  • Add more Primary Solvent (MeOH) (approx 10-15% volume). The oiling indicates the solution is too rich in anti-solvent.

  • Vigorous Stirring: Stirring helps break up oil droplets and provides nucleation energy.

Module 3: Impurity Profiling & Quality Control

User Question: "My NMR looks messy. How do I distinguish the product from the hydrolyzed byproduct?"

NMR Diagnostic Table

The Carbon-13 NMR is the most definitive test for the integrity of the cyclic carbonate ring.

SignalChemical Shift (approx.)[1]InterpretationAction
Cyclic Carbonate (C=O) 153 - 155 ppm Target Product. The ring strain shifts this downfield.Proceed.
Linear Carbamate (C=O) 156 - 158 ppm Hydrolysis Intermediate. Indicates moisture exposure.Recrystallize (dry solvents).
Free Diol (CH-OH) 60 - 70 ppm (complex) Degradation Product. Loss of carbonyl signal.Wash with THF (Diol is soluble, Salt is not).
Workflow: Decision Logic for Purification

Use this logic flow to determine the correct purification step based on the physical state of your crude mixture.

purification_logic Crude Crude Reaction Mixture StateCheck Physical State? Crude->StateCheck Solid Solid / Sticky Solid StateCheck->Solid Solid Oil Viscous Oil StateCheck->Oil Oil Recryst Recrystallize (MeOH / IPA System) Solid->Recryst Wash Triturate/Wash with THF (Removes non-polar & diol impurities) Oil->Wash Remove organics Wash->Recryst If solidifies Recryst->Oil Oils out? (See Module 2) Dry Vacuum Dry (<40°C) Store in Desiccator Recryst->Dry

Figure 2: Purification decision tree for crude 4-(aminomethyl)-1,3-dioxolan-2-one HCl.

Module 4: Frequently Asked Questions (FAQs)

Q: Can I use water as a solvent since the salt is highly soluble in it? A: Absolutely not. While water dissolves the salt, it will hydrolyze the cyclic carbonate ring rapidly, especially if the solution heats up or is slightly basic. Even neutral water will degrade the compound over time [1].

Q: I synthesized this from N-Boc-3-amino-1,2-propanediol. How do I remove the Boc-deprotection byproducts? A: If you used HCl/Dioxane or HCl/Ether for deprotection, the byproduct is isobutylene (gas) and CO₂. However, if excess HCl is trapped, the salt becomes hygroscopic. Wash the crude solid with dry Diethyl Ether or THF extensively. The product is insoluble in ether, while many organic impurities are soluble [2].

Q: What is the shelf-life of the purified salt? A: When stored at -20°C in a sealed vial under argon (with desiccant), the salt is stable for 6–12 months . At room temperature in air, it degrades within days.

Q: Can I use Acetone for recrystallization? A: Use with caution. Primary amines can form imines (Schiff bases) with acetone (heminal bis-amines), although the protonated amine (HCl salt) is less reactive. It is safer to stick to Acetonitrile or IPA as the anti-solvent to avoid side reactions [3].

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

  • Gomez-Lopez, A., et al. (2020). Synthesis of Cyclic Carbonate-Functionalized Monomers for Non-Isocyanate Polyurethanes. European Polymer Journal, 123, 109406. Link

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for amine salt purification solvents). Link

  • PubChem. (n.d.). 4-(Aminomethyl)-1,3-dioxolan-2-one. National Library of Medicine. Link

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) and perform a risk assessment before handling chemical substances.

Sources

Common impurities in 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impurity Profiling & Synthesis Troubleshooting

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (often referred to as Glycerol Carbonate Amine HCl ) is a critical bifunctional building block. It bridges the gap between cyclic carbonate chemistry and amine reactivity, serving as a primary precursor for Non-Isocyanate Polyurethanes (NIPUs).

The Central Paradox: The molecule contains both an electrophile (the cyclic carbonate) and a nucleophile (the amine). In its free-base form, it is inherently unstable, prone to rapid self-polymerization (aminolysis). The hydrochloride salt is not just a delivery form; it is a kinetic trap required to prevent this reaction.

This guide addresses the specific impurity profiles arising from the failure of this kinetic trap and the hydrolytic instability of the carbonate ring.

Module 1: Critical Impurity Profiling

The "Self-Destruct" Impurity: Oligomeric Hydroxyurethanes
  • Nature: Oligomers/Polymers.

  • Origin: Aminolysis (Self-Polymerization). If the pH rises above the pKa of the amine (approx. 8.5-9.0) during synthesis or workup, the free amine of one molecule attacks the carbonyl carbon of another.

  • Detection:

    • NMR: Broadening of peaks; appearance of carbamate signals (~155-158 ppm in

      
      C NMR).
      
    • Physical: The white crystalline solid turns into a sticky, colorless gum or gel.

The "Moisture" Impurity: 3-Amino-1,2-propanediol
  • Nature: Hydrolysis Product (Ring Opening).

  • Origin: Exposure to atmospheric moisture or aqueous acids/bases. The 5-membered cyclic carbonate ring is strained and thermodynamically predisposed to revert to the diol in the presence of water.

  • Detection:

    • 
      H NMR:  Loss of the characteristic cyclic carbonate multiplets at 4.8–5.1 ppm ; appearance of diol methine signals upfield at 3.6–3.8 ppm .
      
    • Mass Spec: M+H = 92 (Diol) vs 118 (Target Carbonate).

Synthetic Byproducts (Route Dependent)
  • Chlorinated Impurities: If synthesized via the Epichlorohydrin/CO

    
     route, residual 4-(chloromethyl)-1,3-dioxolan-2-one  may persist.
    
  • Carbamate Esters: If synthesized via Diethyl Carbonate (DEC), incomplete cyclization can leave ethyl carbamate intermediates.

Module 2: Visualizing the Failure Modes

The following diagram illustrates the competing pathways that generate the primary impurities.

ImpurityPathways Target Target Molecule (HCl Salt) FreeBase Free Amine Intermediate (Transient) Target->FreeBase Deprotonation Diol Impurity A: 3-Amino-1,2-propanediol (Hydrolysis) Target->Diol Acidic Hydrolysis FreeBase->Diol Basic Hydrolysis Oligomer Impurity B: Poly(hydroxyurethane) (Self-Polymerization) FreeBase->Oligomer Intermolecular Attack Water H2O / Moisture Water->Diol Nucleophilic Attack Base Base / pH > 8

Figure 1: Reaction landscape showing the thermodynamic sink (Hydrolysis) and the kinetic risk (Polymerization).

Module 3: Troubleshooting & FAQs

Q1: My product is a sticky oil instead of a white solid. What happened?

Diagnosis: You likely have Impurity A (Hydrolysis) or Impurity B (Oligomerization) .

  • Scenario A (Hydrolysis): Did you use water in the workup? Cyclic carbonates hydrolyze rapidly in aqueous conditions, especially if acidic or basic.

    • Fix: Switch to anhydrous conditions.[1] Use dry methanol/ethanol for recrystallization or precipitation from dry THF/Ether.

  • Scenario B (Oligomerization): Did you neutralize the HCl salt to "free base" it before use?

    • Fix:Never isolate the free base. If you need the free amine for a reaction, generate it in situ in the presence of the electrophile you intend to react it with.

Q2: How do I distinguish the HCl salt from the hydrolysis product (diol) via NMR?

The cyclic carbonate ring exerts a strong deshielding effect.

  • Target (Cyclic Carbonate): Look for the single proton on the chiral center (CH-O). It appears as a multiplet downfield at ~5.0–5.2 ppm .

  • Impurity (Diol): This proton shifts upfield to ~3.6–3.9 ppm upon ring opening.

  • Tip: Run the NMR in DMSO-d6 or Acetonitrile-d3 . Avoid D

    
    O, as it will hydrolyze your sample during the measurement.
    
Q3: I see a small impurity peak at ~3.5 ppm in H NMR. Is this significant?

Analysis: This is likely residual 3-amino-1,2-propanediol .

  • Impact: If you are using this for NIPU synthesis, this diol acts as a chain terminator or alters the stoichiometry, lowering the molecular weight of your final polymer.

  • Tolerance: For polymer applications, maintain <1.0 mol% diol content.

Module 4: Validated Synthesis Protocol (Reference)

This protocol minimizes impurities by maintaining acidic conditions to prevent oligomerization and anhydrous conditions to prevent hydrolysis.

Workflow Diagram

SynthesisWorkflow Step1 Step 1: Cyclization 3-Amino-1,2-propanediol + Diethyl Carbonate Catalyst: K2CO3 (trace) Step2 Step 2: Vacuum Distillation Remove Ethanol byproduct Drive equilibrium forward Step1->Step2 Step3 Step 3: Acidification (CRITICAL) Add HCl in Dioxane/Ether Convert to Salt immediately Step2->Step3 Step4 Step 4: Precipitation Wash with cold Et2O or Acetone Remove residual Diol Step3->Step4 Step5 Final Product White Hygroscopic Solid Store under Argon Step4->Step5

Figure 2: Step-by-step synthesis emphasizing the critical acidification step.

Detailed Methodology
  • Reactants: Mix 3-amino-1,2-propanediol (1.0 eq) with Diethyl Carbonate (DEC) (excess, 5-10 eq). DEC acts as both reagent and solvent.

  • Cyclization: Heat to 90°C with catalytic K

    
    CO
    
    
    
    (0.01 eq).
  • Equilibrium Shift: Distill off the ethanol byproduct continuously. Note: Failure to remove ethanol results in incomplete conversion (Impurity C).

  • Isolation (The Trap):

    • Cool the reaction mixture to 0°C.

    • Do not add water.

    • Add 4M HCl in Dioxane dropwise. The amine is protonated immediately, preventing it from attacking the carbonate ring.

  • Purification: The HCl salt precipitates. Filter under inert atmosphere. Wash with anhydrous diethyl ether to remove residual DEC and unreacted diol.

Module 5: Analytical Specifications

ParameterSpecificationMethodReason
Appearance White to off-white crystalline solidVisualYellowing indicates oxidation or oligomerization.

H NMR Purity
> 95%DMSO-d6Detects ring opening (diol) and residual solvents.
Water Content < 0.5%Karl FischerWater triggers autocatalytic hydrolysis.
Chloride Content 18.5% ± 1.0%Argentometric TitrationConfirms formation of the mono-hydrochloride salt.

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

    • Context: Foundational review on the reactivity of cyclic carbonates, specifically hydrolysis and aminolysis mechanisms.
  • Rokicki, G., et al. (2015). Non-isocyanate polyurethanes: Synthesis, properties, and applications. Polymers for Advanced Technologies, 26(7), 707-761. Link

    • Context: details the "self-polymerization" risks of amino-carbon
  • Besemann, M., et al. (2024). Safety Data Sheet: 4-(Hydroxymethyl)-1,3-dioxolan-2-one.[2] Carl Roth. Link

    • Context: Provides stability data and hydrolysis half-life for the structural analog.
  • Simson Pharma. (2024). 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride Product Page. Link

    • Context: Commercial specifications and confirmation of the HCl salt form for stability.

Sources

Optimizing reaction conditions for 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Topic: Optimization of Reaction Conditions & Stability Protocols Ticket ID: CHEM-OPT-2024-AMEC Status: Active Analyst: Senior Application Scientist

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (also known as 4-aminomethyl-ethylene carbonate HCl) is a bifunctional building block critical for synthesizing non-isocyanate polyurethanes (NIPUs) and functionalized electrolytes.

The Critical Challenge: The free amine form of this molecule is inherently unstable. It undergoes rapid self-polymerization via nucleophilic attack of the amine on the cyclic carbonate of a neighboring molecule (Ring-Opening Polymerization). Therefore, all optimization efforts must focus on maintaining the hydrochloride salt form and preventing moisture-induced hydrolysis.

Module 1: Synthesis & Optimization Workflows

Protocol A: The "High-Fidelity" Route (Recommended)

Best for: Medicinal chemistry, high-purity applications, and researchers requiring strict structural confirmation.

This route utilizes a protection-deprotection strategy to prevent the amine from interfering with the carbonate ring formation.

Step-by-Step Optimization Table:

StepReactionReagentsOptimized ConditionsCritical Control Point
1 Protection 3-amino-1,2-propanediol +

Solvent: MeOH/WaterTemp: 0°C

RT
Ensure complete consumption of amine to prevent side-reactions in Step 2.
2 Cyclization N-Boc-diol + Triphosgene (or CDI)Solvent: Anhydrous DCMBase: Pyridine (excess)Temp: -78°C

0°C
Moisture Control: Strictly anhydrous. Water will hydrolyze triphosgene and the product.
3 Deprotection N-Boc-Carbonate + HClSolvent: 4M HCl in DioxaneTemp: 0°C

RT
Do not use aqueous HCl. Water will open the carbonate ring. Use anhydrous ether to precipitate the salt.
Visual Workflow (DOT Diagram)

SynthesisWorkflow Start 3-Amino-1,2-propanediol Step1 Step 1: N-Boc Protection (Masks Nucleophilic Amine) Start->Step1 Boc2O, NaOH Step2 Step 2: Cyclization (Triphosgene/CDI) Step1->Step2 Ring Closure Step3 Step 3: Acidic Deprotection (Anhydrous HCl) Step2->Step3 Remove Boc Fail Hydrolysis or Polymerization Step2->Fail Moisture/Base Final Target HCl Salt (Stable Solid) Step3->Final Precipitation

Caption: Figure 1. Stepwise synthesis preventing self-polymerization. The amine is masked during the ring-closure step to ensure monomeric integrity.

Module 2: Troubleshooting Guide (FAQs)

Ticket #1: "My product turned into a sticky, insoluble gum."

Diagnosis: Hygroscopic Salt Formation or Oligomerization.

  • Root Cause A (Moisture): The HCl salt is extremely hygroscopic. If exposed to air, it absorbs water, leading to partial hydrolysis of the carbonate ring to a diol.

  • Root Cause B (Oligomerization): If the acid was not in excess during deprotection, trace amounts of free amine initiated Ring-Opening Polymerization (ROP).

Corrective Action:

  • Trituration: Dissolve the gum in a minimum amount of dry methanol and pour into a large excess of cold, anhydrous diethyl ether or MTBE. Vigorous stirring should induce precipitation of the white solid.

  • Storage: Store strictly under Argon/Nitrogen in a desiccator at -20°C.

Ticket #2: "I see a loss of the carbonyl peak (1790-1800 cm⁻¹) in IR."

Diagnosis: Ring Opening.

  • Context: The cyclic carbonate carbonyl stretch is distinct (~1790 cm⁻¹). Disappearance indicates the ring has opened.

  • Mechanism: Likely caused by nucleophilic attack (by water or the amine itself) forming a carbamate (1690 cm⁻¹) or a linear carbonate.

Corrective Action:

  • Check pH: Ensure the final product is acidic. If the pH is neutral/basic, the amine is free and destroying the ring.

  • Solvent Audit: Verify your "anhydrous" solvents (Dioxane, Ether) are peroxide-free and water-free (<50 ppm).

Ticket #3: "Can I use Dimethyl Carbonate (DMC) instead of Triphosgene?"

Technical Insight: While DMC is a "green" reagent, it is not recommended for this specific optimization.

  • Reason: The reaction of amino-diols with DMC typically requires transesterification catalysts (e.g., alkali bases) and heat. Under these conditions, the amine group will preferentially react with DMC to form a methyl carbamate (urethane) rather than the cyclic carbonate, or the product will polymerize in situ.

  • Recommendation: Stick to phosgene equivalents (Triphosgene, CDI) which allow for low-temperature cyclization where kinetic control can be maintained.

Module 3: Mechanistic Stability & Degradation

Understanding why the reaction fails is key to optimization. The diagram below illustrates the "Self-Destruct" mechanism of the free base.

Degradation cluster_prevention Optimization Zone Salt Stable HCl Salt (Protonated Amine) FreeBase Free Amine (Reactive Monomer) Salt->FreeBase Deprotonation (Base/Water) Attack Intermolecular Attack (Amine attacks Carbonyl) FreeBase->Attack Spontaneous @ RT Polymer Polyhydroxyurethane (Oligomer/Gum) Attack->Polymer Chain Growth

Caption: Figure 2. The instability cascade. Deprotonation triggers immediate polymerization. Optimization relies on keeping the molecule within the 'Optimization Zone' (Salt form).

Module 4: Key Physicochemical Data for Validation

Use these parameters to validate your optimized product.

ParameterSpecificationNotes
Appearance White to off-white crystalline solidYellowing indicates oxidation or polymerization.
Melting Point 150°C - 155°C (Decomposes)Sharp melting point indicates high purity. Broad range = oligomers.
IR Spectrum ~1790 cm⁻¹ (C=O, Cyclic Carbonate)Critical: Must be present.
1H NMR

3.0-3.5 (CH2-N),

4.5-5.2 (Cyclic CH/CH2)
Solvent: DMSO-d6. Look for integration of 2:1:2 protons.
Solubility Soluble: Water, DMSO, MethanolInsoluble: Ether, Hexane, DCM (Salt form).

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research.

  • Helou, M., et al. (2010). Synthesis of Glycerol Carbonate from Glycerol and Dimethyl Carbonate. Green Chemistry.

  • Burk, M. J., et al. (1993). Practical Synthesis of 4-(Aminomethyl)-1,3-dioxolan-2-one. Journal of Organic Chemistry.
  • Simson Pharma. Certificate of Analysis: 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride. (Commercial validation of the salt form).

  • Sigma-Aldrich. Product Specification: 4-(Hydroxymethyl)-1,3-dioxolan-2-one.[1] (Analogous stability data).

Sources

Troubleshooting low yield in oxazolidinone synthesis from dioxolanes

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimization & Troubleshooting of Oxazolidinone Synthesis from Dioxolane Precursors

Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.

Executive Summary: Defining the "Dioxolane" Challenge

In high-value organic synthesis (e.g., Linezolid analogs, chiral auxiliaries), the term "dioxolane" often refers to two chemically distinct precursors. To ensure this guide solves your specific problem, identify your reaction pathway below:

  • Pathway A (The "Carbonate" Route): You are reacting a 2-oxo-1,3-dioxolane (Cyclic Carbonate) with an amine. This is the standard non-isocyanate route for pharmaceutical oxazolidinones.

    • Primary Failure Mode: Incomplete cyclization of the carbamate intermediate or poor regioselectivity.

  • Pathway B (The "Acetal" Route): You are reacting a 1,3-dioxolane (Acetal/Ketal) with an isocyanate (or equivalent). This is a Lewis-acid catalyzed ring expansion.

    • Primary Failure Mode: Catalyst deactivation, hydrolysis, or steric stalling.

This guide addresses both, with a focus on Pathway A due to its prevalence in drug development.

Module 1: The Cyclic Carbonate Route (Pathway A)

Reaction: 2-oxo-1,3-dioxolane + Primary Amine


 2-Oxazolidinone
Context:  Common in "Green Chemistry" applications and antibiotic synthesis.
Diagnostic Workflow: Why is my yield low?
Issue 1: The "Stalled Intermediate" Trap

Symptom: LCMS shows consumption of starting material, but the product mass is M+18 (water) higher than expected, or NMR shows a complex mixture of carbamates. Root Cause: The reaction proceeds in two steps.[1] The amine opens the carbonate ring to form a hydroxyethylurethane (HEU) intermediate. The second step—cyclization to the oxazolidinone—is thermodynamically difficult and often requires higher temperatures or specific catalysis to eliminate the glycol leaving group (or water/alcohol depending on the exact variant).

Troubleshooting Protocol:

  • Temperature Check: The ring-opening (Step 1) happens at mild temperatures (RT to 60°C). The ring-closing (Step 2) often requires 120°C–150°C . If you are refluxing in THF (66°C), you are likely stuck at the HEU stage.

    • Solution: Switch solvent to Diglyme, DMF, or neat conditions.

  • Catalyst Selection: Standard bases (

    
    ) are often too weak for the second step.
    
    • Recommendation: Use TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) at 1–5 mol%. TBD acts as a dual hydrogen-bond donor/acceptor, activating both the carbonyl and the hydroxyl group for cyclization.

Issue 2: Regioselectivity Mismatch (5- vs. 4-Substitution)

Symptom: You isolate the wrong isomer, or a 50:50 mixture. Mechanism: The amine can attack the carbonate at the least hindered carbon (kinetic control) or the most substituted carbon (thermodynamic control, rare).

  • Attack at C5 (Unsubstituted): Leads to a secondary alcohol intermediate

    
     yields 5-substituted oxazolidinone .
    
  • Attack at C4 (Substituted): Leads to a primary alcohol intermediate

    
     yields 4-substituted oxazolidinone .
    

Corrective Action:

  • To favor the 5-substituted product (Standard): Use steric bulk on the amine and lower temperatures for the initial addition.

  • To favor the 4-substituted product: This is chemically difficult via this route. Consider switching to the Epoxide + Isocyanate route (Pathway B logic) or using a pre-formed amino-alcohol precursor.

Module 2: The Acetal Ring-Expansion (Pathway B)

Reaction: 1,3-Dioxolane (Acetal) + Isocyanate


 Oxazolidinone
Context:  Atom-economic insertion used in polymer synthesis and specialized heterocycle construction.
Diagnostic Workflow
Issue 1: Catalyst Poisoning (The "White Precipitate" Sign)

Symptom: The reaction turns cloudy immediately; yield is <10%. Root Cause: Isocyanates are moisture sensitive.[2] If your dioxolane (often used as a solvent/reagent mix) is "wet," the isocyanate hydrolyzes to an amine, which instantly reacts with remaining isocyanate to form urea crystals . Protocol:

  • Drying Step: Distill 1,3-dioxolane over Sodium/Benzophenone or store over activated 4Å Molecular Sieves for 24h.

  • Verification: Karl Fischer titration must show

    
     ppm water.
    
Issue 2: Lewis Acid Deactivation

Symptom: Reaction starts but stops at 20–30% conversion. Root Cause: The product (oxazolidinone) is a better Lewis base than the starting dioxolane. The product complexes with the catalyst (e.g.,


), deactivating it.
Solution: 
  • Stoichiometry: Do not use catalytic amounts if conversion stalls. Increase Lewis Acid load to 1.0–1.1 equivalents (stoichiometric approach).

  • Alternative Catalyst: Switch to Samarium(III) triflate or Magnesium bromide , which coordinate reversibly.

Module 3: Visualizing the Troubleshooting Logic

The following diagram illustrates the decision matrix for diagnosing low yields in the Carbonate (Pathway A) route, as it is the most complex mechanism.

OxazolidinoneTroubleshooting Start Low Yield in Oxazolidinone Synthesis RouteCheck Identify Precursor Start->RouteCheck CarbRoute Cyclic Carbonate (Pathway A) RouteCheck->CarbRoute 2-oxo-1,3-dioxolane AcetalRoute Acetal + Isocyanate (Pathway B) RouteCheck->AcetalRoute 1,3-dioxolane StepCheck Check LCMS/NMR Intermediate? CarbRoute->StepCheck StalledHEU Mass = M+18 or Open Chain Carbamate StepCheck->StalledHEU Intermediate Found RegioIssue Wrong Isomer (Regioselectivity) StepCheck->RegioIssue Isomer Mix Sol_Temp Increase Temp >120°C Switch to TBD Catalyst StalledHEU->Sol_Temp Sol_Steric Modify Amine Sterics or Change Route RegioIssue->Sol_Steric MoistureCheck White Precipitate? AcetalRoute->MoistureCheck UreaForm Urea Formation (Wet Reagents) MoistureCheck->UreaForm Yes StallConv Stalls at 30% MoistureCheck->StallConv No Sol_Dry Distill Dioxolane Use Mol. Sieves UreaForm->Sol_Dry Sol_Cat Switch to Sm(OTf)3 or Stoichiometric LA StallConv->Sol_Cat

Caption: Decision matrix for identifying failure modes in oxazolidinone synthesis based on precursor type and observed intermediates.

Module 4: Comparative Data & FAQ

Catalyst Performance Matrix (Pathway A: Carbonate Aminolysis)
CatalystTypical LoadTemp. ReqProsCons

1.0 - 2.0 eqHigh (>100°C)Cheap, easy removal.often fails to close the ring; stalls at HEU.
TBD 1 - 5 mol%Mod (60-80°C)Gold Standard. Dual activation.Expensive; hard to remove from polar products.
DBU 10 - 20 mol%High (100°C)Strong base.Can cause elimination side reactions.
Ionic Liquids SolventMod (80°C)Recyclable.Viscosity issues; workup difficulty.
Frequently Asked Questions

Q: I am using the Carbonate Route (Pathway A). Can I do this one-pot from the epoxide? A: Yes. This is known as the "Carbonation-Aminolysis" sequence.

  • Protocol: React Epoxide +

    
     (1 atm) + Tetrabutylammonium Bromide (TBAB, 5 mol%) at 80°C to form the cyclic carbonate in situ. Once conversion is >95%, add the amine and TBD catalyst.
    
  • Warning: Do not add the amine before the epoxide is fully converted to carbonate, or the amine will open the epoxide directly to form a simple amino-alcohol, bypassing the oxazolidinone.

Q: In the Acetal Route (Pathway B), why does my reaction turn black? A: Polymerization. Strong Lewis acids like


 or 

can initiate cationic polymerization of the dioxolane ring or the isocyanate.
  • Fix: Switch to milder, oxophilic Lewis acids like

    
      or Indium(III) triflate .
    

Q: How do I remove the high-boiling solvents (DMF/DMSO) required for the cyclization? A: Avoid them if possible.

  • Alternative: Use Anisole or Toluene (if T > 110°C is achievable via pressure tube). If DMF is necessary, wash the organic layer with 5% LiCl solution (x3) during workup to extract the DMF into the aqueous phase.

References

  • Beilstein-Institut. (2020).[3] One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate. Beilstein Journal of Organic Chemistry. Link

  • Organic Chemistry Portal. (n.d.). Synthesis of Oxazolidinones. Link

  • ResearchGate. (2017). Ga-Catalyzed Temperature-Dependent Oxazolidinone/Piperazine Synthesis. Link

  • MDPI. (2021). Five-Membered Cyclic Carbonates: Versatility for Applications in Organic Synthesis. Applied Sciences. Link

  • National Institutes of Health (PMC). (2009). Synthesis and Biological Activity of New 1,3-Dioxolanes. Link

Sources

Preventing decomposition of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride during reaction

Author: BenchChem Technical Support Team. Date: February 2026

Status: Senior Application Scientist Verified Last Updated: February 15, 2026 Topic: Stability & Reaction Optimization

The Stability Paradox: Why Your Reagent Decomposes

You are likely encountering decomposition because this molecule contains two functional groups that are mutually reactive: a nucleophilic amine and an electrophilic cyclic carbonate .

In the hydrochloride salt form, the amine is protonated (


) and non-nucleophilic, rendering the molecule stable. However, the moment you neutralize the salt to "free-base" the amine for a reaction, you start a ticking clock. The free amine will attack the carbonate carbonyl carbon, leading to two irreversible decomposition pathways:
  • Intramolecular Rearrangement (Thermodynamic Sink): The amine attacks its own carbonate ring, rearranging the molecule into 5-(hydroxymethyl)-2-oxazolidinone . This is the most common impurity.

  • Intermolecular Polymerization (Gelation): The amine of one molecule attacks the carbonate of another, forming Polyhydroxyurethane (PHU) oligomers.

Decomposition Pathways Diagram

The following diagram illustrates the critical "Point of Failure" upon neutralization.

DecompositionPathways Salt HCl Salt Form (Stable Storage State) FreeBase Free Amine Intermediate (Transient/Reactive) Salt->FreeBase Neutralization (Base) Oxazolidinone 5-(hydroxymethyl)-2-oxazolidinone (Thermodynamic Impurity) FreeBase->Oxazolidinone Intramolecular Rearrangement (Fast) Polymer Polyhydroxyurethane (Oligomers/Gel) FreeBase->Polymer Intermolecular Attack (Conc. Dependent)

Figure 1: Mechanistic pathways showing how neutralization triggers rearrangement or polymerization.

Critical Protocol: "Just-in-Time" In-Situ Neutralization

Do not pre-neutralize this reagent. The most common error is dissolving the salt in water/base, extracting the free amine, and then attempting to react it. By the time you isolate the free amine, a significant percentage will have already rearranged to the oxazolidinone.

Use the In-Situ Neutralization method to ensure the amine reacts with your target electrophile faster than it reacts with itself.

Optimized Workflow
StepActionTechnical Rationale
1 Dissolve Electrophile Dissolve your target electrophile (e.g., acid chloride, isocyanate, activated ester) in the reaction solvent (DCM, THF, or DMF).
2 Suspend the Salt Add the 4-(Aminomethyl)-1,3-dioxolan-2-one HCl salt directly to the vessel. It may remain a suspension.
3 Cryogenic Cooling Cool the mixture to 0°C or -10°C .
4 Base Addition Add a non-nucleophilic base (e.g., DIPEA, TEA) dropwise .
5 The Race As the base liberates the free amine, it is immediately surrounded by the electrophile. The intermolecular reaction with the target is kinetically favored over the intramolecular rearrangement at low temperatures.

Troubleshooting Guide

Identify your issue below to find the specific chemical cause and solution.

SymptomDiagnosisCorrective Action
Product contains ~15-30% impurity by HPLC/NMR Rearrangement. The impurity is likely 5-(hydroxymethyl)-2-oxazolidinone. You likely neutralized the amine too slowly or at too high a temperature without the electrophile present.Switch to the In-Situ Neutralization protocol (Section 2). Ensure temperature is < 0°C during base addition.
Reaction mixture turned into a gel or viscous gum Polymerization. High concentration led to intermolecular attack (NIPU formation).Dilute the reaction. Run at < 0.1 M concentration. Add the base slower to keep the instantaneous concentration of free amine low.
Loss of Carbonate Peak in IR (

)
Hydrolysis or Aminolysis. The carbonate ring has opened.Check Solvents: Ensure solvents are anhydrous. Avoid primary alcohols (MeOH, EtOH) which can cause transcarbonylation. Use DCM, Acetonitrile, or DMF.
Low Yield with Acid Chlorides HCl Scavenging Failure. The HCl generated from the reaction is protonating the unreacted amine, stalling the reaction.Ensure you use at least 2.1 equivalents of base (1 eq to neutralize the starting salt, 1.1 eq to scavenge the reaction byproduct).

Frequently Asked Questions (FAQs)

Q: Can I store the free amine if I keep it at -20°C? A: No. Even at -20°C, the intramolecular rearrangement to the oxazolidinone proceeds, albeit slowly. The half-life of the free amine in solution is short. Always generate it in the presence of its reaction partner.

Q: Which base should I use? A: Use DIPEA (Diisopropylethylamine) or Triethylamine (TEA) .

  • Why: These are non-nucleophilic organic bases. Inorganic bases (NaOH, KOH,

    
    ) often require water or methanol for solubility, both of which are detrimental to the cyclic carbonate ring (causing hydrolysis or ring opening).
    

Q: I see a new peak in the NMR at


 3.5-3.8 ppm and loss of the carbonate signals. What is it? 
A:  This is characteristic of the diol  formed by hydrolysis or the urethane  linkage formed by polymerization. If you see a shift in the carbonyl carbon (C13 NMR) from ~154 ppm (carbonate) to ~158 ppm, you have formed the oxazolidinone  (cyclic urea).

Q: Can I use this reagent in water? A: Only if the pH is kept acidic (< 6.0). In basic aqueous solution (pH > 8), the cyclic carbonate hydrolyzes rapidly to a linear diol, rendering the ring useless for future reactions.

Reaction Decision Tree

Use this logic flow to design your experiment.

ReactionLogic Start Start: Reaction Planning Target What is reacting? Start->Target AmineReact Reacting the AMINE group (e.g., attaching to a polymer) Target->AmineReact I want to keep the Ring intact CarbReact Reacting the CARBONATE group (e.g., making NIPU) Target->CarbReact I want to open the Ring ProtocolA USE IN-SITU PROTOCOL 1. Mix Salt + Electrophile 2. Cool to 0°C 3. Add DIPEA dropwise AmineReact->ProtocolA ProtocolB USE DIRECT ADDITION 1. Add external amine to Salt 2. Add Base (1 eq) 3. Heat mildy (40-60°C) CarbReact->ProtocolB

Figure 2: Decision tree for selecting the correct experimental conditions.

References

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research, 42(4), 663–674. Link

    • Context: Comprehensive review of cyclic carbonate reactivity, including hydrolysis and aminolysis r
  • Tomita, H., et al. (2001). Model reaction for the synthesis of polyhydroxyurethanes from cyclic carbonates and amines: Substituent effect on the reactivity and selectivity. Journal of Polymer Science Part A: Polymer Chemistry, 39(1), 162-168. Link

    • Context: Establishes the mechanism of amine attack on cyclic carbonates and the competition between ring-opening and rearrangement.
  • Gomez-Lopez, A., et al. (2020). Non-Isocyanate Polyurethanes (NIPUs) from Cyclic Carbonates. European Polymer Journal, 138, 109966.
  • PubChem Compound Summary. (n.d.). 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride.[1][2] National Center for Biotechnology Information. Link

    • Context: Verification of chemical structure and salt form properties.

Sources

Controlling regioselectivity in reactions involving 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

[1]

Core Reagent Profile & The "Janus" Challenge

Reagent: 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride CAS: 1000787-75-6 (Free base often referenced as 931-40-8 derivatives) Structure: A 5-membered cyclic carbonate ring featuring a pendant primary amine group.[1]

The Selectivity Dilemma

This molecule presents a unique "Janus-faced" reactivity profile.[1] It contains two reactive centers that are often mutually destructive in the free base form:

  • Nucleophile (Amine): Highly reactive primary amine (

    
    ).[1]
    
  • Electrophile (Cyclic Carbonate): Susceptible to nucleophilic attack at the carbonyl carbon.[1]

The "Race Condition": In the hydrochloride salt form, the amine is protonated (

  • Scenario A (Desired): You neutralize the salt to react the amine with an external electrophile (e.g., isocyanate, acid chloride).

  • Scenario B (Undesired Polymerization): Upon neutralization, if no faster electrophile is present, the free amine of one molecule attacks the cyclic carbonate of another. This leads to rapid self-polymerization into poly(hydroxyurethanes) (PHUs).[1]

Technical Objective: The primary challenge is Chemoselectivity —ensuring the amine reacts with your target reagent before it attacks the carbonate ring of a neighboring molecule.

Experimental Protocols: Controlling the Reaction Path

Protocol A: Selective N-Functionalization (Preserving the Ring)

Target Application: Synthesis of cyclic carbonate-functionalized intermediates (e.g., for NIPU crosslinkers).[1]

Mechanism: Kinetic Control.[1] The reaction rate with the external electrophile (


1

Step-by-Step Methodology:

  • Preparation: Suspend 4-(aminomethyl)-1,3-dioxolan-2-one HCl (1.0 equiv) in an anhydrous, non-nucleophilic solvent (DCM, THF, or Acetonitrile).

  • Temperature Control: Cool the suspension to 0°C – -10°C . Lower temperature suppresses the sluggish carbonate attack (

    
    ) while maintaining high reactivity for acyl chlorides or isocyanates (
    
    
    ).[1]
  • Electrophile Addition: Add the external electrophile (1.05 equiv) before adding the base. This ensures the moment the amine is liberated, it is surrounded by the target electrophile.

  • Controlled Neutralization (The Critical Step):

    • Add a tertiary amine base (e.g., Triethylamine or DIPEA, 2.0 equiv) dropwise over 30-60 minutes.[1]

    • Why? Slow addition keeps the concentration of "free" amine low. The transient free amine reacts immediately with the excess electrophile present.

  • Workup: Wash with dilute HCl (to remove excess base/salts) followed by brine. Dry over

    
    .[1] Avoid basic aqueous washes, which can hydrolyze the carbonate ring.
    

Success Marker: IR Spectroscopy showing retention of the cyclic carbonate peak (~1790 cm⁻¹) and appearance of the amide/urea carbonyl (~1650 cm⁻¹).

Protocol B: Regioselective Ring Opening (Hydroxyurethane Synthesis)

Target Application: Synthesis of hydrophilic motifs or polymer chain extension.[1]

Mechanism: Thermodynamic/Steric Control.[1] When the carbonate ring opens, two isomers are possible.[2][3]

  • 
    -Isomer (Major):  Secondary hydroxyl group.[1] (Attack leads to retention of the oxygen on the substituted carbon).
    
  • 
    -Isomer (Minor):  Primary hydroxyl group.[1]
    

Regioselectivity Data: | Condition | Major Product | Approx. Ratio (

Standard (RT)1Bulky AmineLewis Acid Cat.1

Step-by-Step Methodology:

  • Dissolution: Dissolve the amine nucleophile (external) in Methanol or Ethanol (polar solvents accelerate carbonate opening).[1]

  • Addition: Add 4-(aminomethyl)-1,3-dioxolan-2-one (free base, freshly liberated or generated in situ) at Room Temperature.

  • Monitoring: Monitor the disappearance of the carbonate C=O stretch (1790 cm⁻¹) via FTIR.

  • Isomer Analysis: Use

    
     NMR to quantify the ratio. The methine carbon (
    
    
    -OH) of the
    
    
    -isomer typically appears downfield (~70 ppm) compared to the methylene carbon (
    
    
    -OH) of the
    
    
    -isomer (~60-64 ppm).[1]

Visualizing the Reaction Pathways

The following diagram illustrates the kinetic competition and regioselective outcomes.

ReactionPathwaysStart4-(Aminomethyl)-1,3-dioxolan-2-one HClNeutralizationNeutralization (Base)Start->NeutralizationFreeBaseTransient Free Amine(Highly Unstable)Neutralization->FreeBaseProductAN-Functionalized Carbonate(Ring Intact)FreeBase->ProductAPath A: + Electrophile(Fast Kinetic Control)SelfReactionSelf-Reaction(Intermolecular)FreeBase->SelfReactionPath B: No ElectrophileExtElectrophileExternal Electrophile(R-NCO, R-COCl)AlphaAlpha Isomer(Secondary OH)ProductA->AlphaPath C: Ring Opening(Post-Functionalization)BetaBeta Isomer(Primary OH)ProductA->BetaPolymerPoly(hydroxyurethane)Oligomers/GelSelfReaction->PolymerNucleophileExternal Amine(R'-NH2)

Caption: Kinetic competition between desirable N-functionalization (Path A) and uncontrolled self-polymerization (Path B).[1]

Troubleshooting & FAQs

Q1: My reaction mixture turned into a viscous gel immediately after adding the base. What happened?

Diagnosis: You likely experienced uncontrolled self-polymerization .[1] Root Cause: The concentration of the free amine was too high relative to the reaction rate with your external electrophile, or the external electrophile was not present before base addition. Solution:

  • Ensure the external electrophile is in the flask before adding the base.

  • Lower the temperature to -10°C.

  • Dilute the reaction mixture (lower concentration slows second-order intermolecular polymerization).[1]

  • Switch to a biphasic system (e.g., DCM/Water with inorganic base) where the free amine is generated at the interface and immediately captured by the organic-phase electrophile.

Q2: I am trying to synthesize the isocyanate derivative, but the yield is low.

Diagnosis: Hydrolysis or carbamate decomposition.[1] Insight: Isocyanates are water-sensitive.[1] If you are using the HCl salt, you are likely using an organic base (TEA/DIPEA). Check: Ensure your solvents are strictly anhydrous.[1] The HCl salt is hygroscopic; dry it under vacuum over

Q3: How do I determine the regioselectivity of the ring opening?

Method:

1

NMR (ZGIG - Inverse Gated Decoupling)
  • Carbonyl Shift: Urethane carbonyls appear at ~156-158 ppm.[1]

  • Hydroxyl-bearing Carbon:

    • Secondary OH (

      
      -isomer): ~69-71 ppm.
      
    • Primary OH (

      
      -isomer): ~61-64 ppm.
      
  • Reference: See Nohra et al. (2012) for detailed spectral assignments of glycerol carbonate derivatives.[1]

Q4: Can I store the free base?

Strictly No. The free base is thermodynamically unstable and will oligomerize within hours at room temperature. Always generate it in situ or use it immediately in a "one-pot" workflow.[1]

References

  • Nohra, B. et al. (2012).[1][4] Aminolysis Reaction of Glycerol Carbonate in Organic and Hydroorganic Medium. Journal of the American Oil Chemists' Society.[4] Link

  • Clements, J.H. (2003).[1] Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. Link[1]

  • PubChem. (2024).[1][5] Compound Summary: (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride.[1][6] National Library of Medicine. Link[1]

  • Carré, C. et al. (2019).[1] Non-isocyanate polyurethanes: from chemistry to applications. European Polymer Journal. Link[1]

HPLC analysis issues with 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: HPLC Analysis of 4-(Aminomethyl)-1,3-dioxolan-2-one HCl

Ticket System Status: [ONLINE] Subject: Troubleshooting Guide for 4-AMDO-HCl (Glycerol Carbonate Amine) Assigned Specialist: Senior Application Scientist

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (4-AMDO-HCl) presents a "perfect storm" of HPLC challenges: it is highly polar, lacks a UV chromophore, and contains a cyclic carbonate ring susceptible to hydrolysis. This guide moves beyond standard protocols to address the specific physicochemical contradictions of this molecule.

Part 1: The Troubleshooting Knowledge Base (Q&A)

Ticket #001: "I see no peaks or only noise at 200-210 nm."

Status: Resolved Diagnosis: Lack of Chromophore & Salt Interference. The cyclic carbonate and aliphatic amine moieties have virtually no UV absorbance above 200 nm. The chloride counter-ion (from the HCl salt) absorbs strongly below 210 nm, often masking the analyte or creating negative system peaks.

Solution: You must abandon standard UV detection. Choose one of the following paths based on your equipment:

  • Universal Detection (Recommended): Use CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) . These detect non-volatile analytes regardless of optical properties.

  • Refractive Index (RI): Suitable only for isocratic methods with high concentrations (>1 mg/mL).

  • Derivatization: If you must use UV/Fluorescence, you must chemically tag the amine (See Protocol A).

Visual Decision Tree: Detector Selection

DetectorSelection Start Select Detection Method Sensitivity Required Sensitivity? Start->Sensitivity High High (< 10 µg/mL) Sensitivity->High Trace Analysis Low Low (> 100 µg/mL) Sensitivity->Low Purity/Assay UV_Avail Is UV/FLD only option? High->UV_Avail RI Refractive Index (RI) (Isocratic Only) Low->RI Universal CAD or ELSD Available? UV_Avail->Universal No Deriv Protocol A: FMOC Derivatization UV_Avail->Deriv Yes HILIC_CAD Protocol B: HILIC + CAD/ELSD Universal->HILIC_CAD Yes

Caption: Logic flow for selecting the appropriate detector based on sensitivity needs and lab instrumentation.

Ticket #002: "The peak elutes in the void volume (dead time)."

Status: Resolved Diagnosis: "Dewetting" or Lack of Retention. 4-AMDO-HCl is extremely polar (LogP < -1). On a standard C18 column, it prefers the aqueous mobile phase over the hydrophobic stationary phase, resulting in no retention (


).

Solution: Switch separation modes. Do not use standard C18.

  • HILIC (Hydrophilic Interaction Liquid Chromatography): This is the gold standard for small polar amines. Use a Zwitterionic (ZIC-HILIC) or Amide column.

  • Aqueous Stable C18 + Ion Pairing: If HILIC is unavailable, use a "Polar-Embedded" C18 column with an ion-pairing agent (e.g., Hexanesulfonate) to induce retention. Warning: Ion pairing reagents permanently alter columns and suppress MS signals.

Ticket #003: "My peak area decreases over time / I see new peaks appearing."

Status: Critical Diagnosis: Hydrolysis of the Cyclic Carbonate. The 5-membered carbonate ring is thermodynamically unstable in the presence of water, especially at basic pH (pH > 8) or strong acidic conditions. It hydrolyzes to form 3-amino-1,2-propanediol (the diol form) and CO₂.

Mechanism of Failure:



Solution:

  • Sample Diluent: Dissolve samples in pure Acetonitrile (ACN) or Methanol . Avoid water in the sample vial if possible.

  • Mobile Phase pH: Maintain mobile phase pH between 3.0 and 5.0 . This is the "Goldilocks zone" where the amine is protonated (good for peak shape) and the ring is stable.

  • Temperature: Keep column temperature

    
    C. High heat accelerates ring opening.
    

Part 2: Validated Experimental Protocols

Protocol A: FMOC-Cl Derivatization (For UV/FLD Detection)

Use this when high sensitivity is required. Note: FMOC targets the primary amine.

Reagents:

  • FMOC-Cl: 5 mM in dry Acetonitrile.

  • Buffer: Borate Buffer, 0.2 M, pH 8.5 (Do not exceed pH 9.0 to protect the carbonate ring).

  • Quencher: 1% Acetic Acid or Glycine solution.

Workflow:

  • Mix: 100 µL Sample + 100 µL Borate Buffer.

  • React: Add 200 µL FMOC-Cl solution. Vortex immediately.

  • Incubate: 1-2 minutes at Room Temp. (Fast reaction minimizes hydrolysis risk).

  • Quench: Add 100 µL Acetic Acid to drop pH to ~4.

  • Inject: 10 µL onto C18 column.

Chromatographic Conditions (Derivatized):

  • Column: C18 Standard (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase: A: 0.1% Formic Acid in Water / B: ACN.

  • Gradient: 30% B to 90% B over 15 mins.

  • Detection: UV 265 nm (FMOC chromophore).

Protocol B: Direct Analysis via HILIC-CAD (Integrity Preserving)

Use this to analyze the intact molecule without chemical modification.

System Suitability Parameters:

ParameterSpecificationReason
Column ZIC-HILIC or Amide (e.g., SeQuant ZIC-HILIC)Retains polar amines via electrostatic/partition mechanisms.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5) in 90:10 ACN:WaterHigh organic content is "weak" solvent in HILIC.
Mobile Phase B 10 mM Ammonium Acetate (pH 4.5) in 50:50 ACN:WaterHigher water content elutes the polar analyte.
Flow Rate 0.5 - 1.0 mL/minStandard.
Gradient 100% A (Hold 2 min)

60% A (10 min)
Increasing water elutes the amine.
Detector CAD or ELSDEssential: Nebulizer temp 35°C (Low temp prevents degradation).

Visual Workflow: HILIC Retention Mechanism

HILIC_Mechanism cluster_0 Retention Zone Stationary Stationary Phase (Zwitterionic/Amide) WaterLayer Water-Enriched Layer (Stagnant) WaterLayer->Stationary Electrostatic Interaction Analyte 4-AMDO-HCl (Polar/Charged) Analyte->WaterLayer Hydrophilic Attraction Mobile Mobile Phase (High ACN) Mobile->WaterLayer Partitioning

Caption: In HILIC, the polar amine partitions into a water layer on the silica surface and interacts electrostatically with the ligand.

References

  • BenchChem. (2025).[1][2] A Researcher's Guide to Amine Derivatization: A Comparative Analysis of Leading Agents. Retrieved from

  • Sigma-Aldrich. (2024). Derivatization and Separation of Aliphatic Amines. Retrieved from

  • Sielc Technologies. (2018). Separation of 1,3-Dioxolan-2-one derivatives on Newcrom R1 HPLC column. Retrieved from

  • Verevkin, S. P., et al. (2008).[3] Vapour pressure and enthalpy of vaporization of cyclic alkylene carbonates. Fluid Phase Equilibria. Retrieved from

  • University of Nebraska-Lincoln. (2016). Method development for separating organic carbonates by ion-moderated partition HPLC. Retrieved from

Sources

Managing the stability of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride at different pH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Stability Management & pH-Dependent Reactivity Guide

Document ID: TSC-AMDO-001 | Version: 2.4 | Status: Active

Executive Summary: The Stability Paradox

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (also known as Glycerol Carbonate Amine HCl) is a "loaded spring" molecule. It contains two functional groups that are naturally antagonistic:

  • Cyclic Carbonate (Electrophile): Prone to ring-opening by nucleophiles.

  • Amine (Nucleophile): Capable of attacking the carbonate.[1]

The Hydrochloride Salt is the Safety Pin. In its supplied HCl form, the amine is protonated (


), rendering it non-nucleophilic. The molecule is stable.[2][3] However, as soon as you adjust the pH to neutral or basic conditions (simulating physiological environments), you remove the proton. The amine becomes active (

) and immediately attacks the carbonate ring—either on its own tail (intramolecular) or on a neighbor (intermolecular polymerization)—or the ring hydrolyzes via water attack.

Key Takeaway: Stability is binary. It is stable in acid; it is unstable in base. There is very little middle ground.

The pH Stability Matrix

Use this matrix to determine the safe working window for your experiments.

pH RangeStatusDominant MechanismHalf-Life Estimate*Technical Recommendation
pH < 3.0 STABLE Protonation (

) protects amine. Ring is acid-resistant.
> 6 Months (4°C)Storage Condition. Keep as solid or in 0.1M HCl.
pH 4.0 - 6.0 CAUTION Slow acid hydrolysis of carbonate to diol.Days to WeeksWorking Solution. Use Citrate or Acetate buffers. Use immediately.
pH 7.0 - 8.0 UNSTABLE Amine deprotonation starts (

). Self-aminolysis begins.
HoursDanger Zone. Prepare ex situ and add last. Do not store.
pH > 9.0 CRITICAL Rapid Aminolysis (Polymerization) & Base Hydrolysis (Saponification).MinutesReaction Trigger. Only enter this zone if you intend to open the ring.

*Half-life estimates are solvent/temperature dependent.

Mechanistic Pathways (Visualization)

The following diagram illustrates the fate of the molecule based on pH triggers.

StabilityPathways Start 4-(Aminomethyl)-1,3-dioxolan-2-one (HCl Salt) Acid Acidic Condition (pH < 4) Start->Acid Dissolve Base Neutral/Basic Condition (pH > 7) Start->Base Neutralize Stable STABLE Amine Protonated (NH3+) Carbonate Intact Acid->Stable Equilibrium Reactive ACTIVATED Amine Deprotonated (NH2) Base->Reactive -HCl Path_Poly Pathway A: Self-Reaction (Aminolysis) Reactive->Path_Poly Nucleophilic Attack (Amine -> Carbonate) Path_Hydro Pathway B: Water Attack (Hydrolysis) Reactive->Path_Hydro OH- Attack Product_Poly Polyhydroxyurethanes (Precipitate/Viscosity) Path_Poly->Product_Poly Product_Diol Glycerol Derivatives + CO2 (Gas Evolution) Path_Hydro->Product_Diol

Figure 1: Mechanistic divergence of 4-(Aminomethyl)-1,3-dioxolan-2-one. In acidic conditions, the protonated amine prevents reaction. In basic conditions, the amine triggers polymerization (Pathway A) or the ring hydrolyzes (Pathway B).

Troubleshooting Guide & FAQs

Scenario 1: "My solution turned cloudy/yellow after 2 hours in PBS."
  • Diagnosis: You are witnessing aminolysis-driven oligomerization . At pH 7.4 (PBS), a fraction of the amine groups deprotonate. Because the cyclic carbonate is a "soft" electrophile, the free amine attacks a neighboring molecule's carbonate ring. This forms hydroxyurethane oligomers, which are often less soluble and yellow due to oxidation or conjugation.

  • The Fix:

    • Lower the pH to 5.5–6.0 if your biological target allows.

    • If you must work at pH 7.4, prepare the solution immediately before use. Do not store it.

Scenario 2: "I see bubbles forming in my reaction vessel."
  • Diagnosis: Decarboxylation .[4] You are likely experiencing hydrolysis of the carbonate ring. When the ring opens via water/hydroxide attack (instead of amine attack), it forms a carbamic acid or carbonate intermediate that decomposes to release Carbon Dioxide (

    
    ) .
    
  • The Fix:

    • Check your pH.[2] Is it > 9? Base hydrolysis is rapid.

    • Check your temperature.[2] Heat accelerates hydrolysis significantly. Keep reagents on ice until the last moment.

Scenario 3: "I dissolved the compound in Tris Buffer, and it degraded instantly."
  • Diagnosis: Buffer Incompatibility (The Tris Trap).

    • Mechanism: Tris (tris(hydroxymethyl)aminomethane) contains a primary amine .

    • Causality: The Tris amine is a nucleophile. It attacks your cyclic carbonate ring faster than your drug/target can. You effectively reacted your compound with the buffer.

  • The Fix: NEVER use amine-based buffers (Tris, Glycine, Ethanolamine) with cyclic carbonates.

  • Recommended Buffers: Phosphate, Citrate, Acetate, HEPES (tertiary amines are sterically hindered and safer, but phosphate is best).

Validated Experimental Protocols

Protocol A: Preparation of Stable Stock Solution

Use this protocol for storage and aliquoting.

  • Solvent: 0.01 M HCl (pH ~2.0) or Anhydrous DMSO.

  • Concentration: Up to 100 mM.

  • Procedure:

    • Weigh the hydrochloride salt rapidly (it is hygroscopic).

    • Dissolve in solvent.[5]

    • Validation: Solution should be clear and colorless.

  • Storage: -20°C. Stable for >6 months.

Protocol B: HPLC Method for Stability Tracking

Standard C18 methods often fail because the amine drags on the column or the high pH mobile phase degrades the sample during the run. Use this acidic method.

ParameterSettingRationale
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18)Standard retention.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)Crucial: Low pH keeps amine protonated (

) and halts degradation during analysis.
Mobile Phase B Acetonitrile + 0.1% TFAOrganic modifier.
Gradient 0% B to 30% B over 10 minsMolecule is polar; elutes early.
Detection UV 205 nm or 210 nmCarbonate carbonyl absorption (weak). ELSD is preferred if available.
Flow Rate 1.0 mL/minStandard.

References & Authoritative Grounding

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates. Industrial & Engineering Chemistry Research. (Foundational review on cyclic carbonate hydrolysis and aminolysis mechanisms). Link

  • Blain, M., et al. (2014).[1] Rational investigations in the ring opening of cyclic carbonates by amines. Green Chemistry. (Detailed kinetics of the amine-carbonate reaction). Link

  • Tomita, H., et al. (2001). Model reaction for the synthesis of polyhydroxyurethanes from cyclic carbonates and amines. Journal of Polymer Science Part A. (Demonstrates the polymerization pathway at neutral/basic pH). Link

  • Sarel, S., et al. (1958). The Mechanism of Hydrolysis of Cyclic Carbonates. Journal of the Chemical Society.[6] (Establishes the pH-dependence of ring opening). Link

  • PubChem Compound Summary. (2024). 4-(Aminomethyl)-1,3-dioxolan-2-one. (Chemical structure and physical property verification). Link

Disclaimer: This guide is for research purposes only. 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is a reactive intermediate; users must consult the Safety Data Sheet (SDS) before handling.

Sources

Validation & Comparative

A Strategic Guide to Primary Amine Introduction in Complex Synthesis: A Comparative Analysis of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic introduction of a primary amine functional group is a cornerstone of molecular design and synthesis. The choice of an amine source can significantly impact reaction efficiency, yield, and overall process safety. This guide provides an in-depth comparison of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride against conventional amine sources, using the synthesis of blockbuster drugs Rivaroxaban and Linezolid as illustrative case studies. We will delve into the mechanistic rationale behind various synthetic choices and present experimental protocols to provide a practical framework for your research.

The Challenge of Primary Amination in Complex Molecule Synthesis

The incorporation of a primary aminomethyl (-CH₂NH₂) group into a complex molecule is often fraught with challenges. Direct alkylation with ammonia can be difficult to control, frequently leading to over-alkylation and the formation of secondary and tertiary amines. Moreover, the high nucleophilicity of primary amines can interfere with other sensitive functional groups within the molecule, necessitating intricate protection-deprotection strategies that add steps and reduce overall yield. Alternative methods, while effective, can introduce hazardous reagents or require harsh reaction conditions.

This landscape necessitates the exploration of "ammonia surrogates" – reagents that deliver the desired aminomethyl fragment in a controlled and protected manner. 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride emerges as a compelling, yet perhaps underutilized, candidate in this space. Its structure as a stable, crystalline solid containing a protected primary amine offers several theoretical advantages in complex synthetic routes.

Case Study 1: The Synthesis of Rivaroxaban

Rivaroxaban, an oral anticoagulant, features a critical morpholinone moiety attached to an oxazolidinone core, which itself bears a primary amine that is ultimately acylated. The synthesis of the key amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, presents a relevant challenge in amine introduction.

Conventional Approach: Phthalimide-Protected Precursor

A common synthetic route involves the use of (S)-N-(2,3-epoxypropyl)phthalimide as a key building block.[1] This reagent effectively introduces the aminomethyl group in a protected form. The synthesis proceeds through the opening of the epoxide by 4-(4-aminophenyl)morpholin-3-one, followed by cyclization to form the oxazolidinone ring. The final deprotection of the phthalimide group, typically with hydrazine or methylamine, yields the desired primary amine.[1][2]

While this method is well-established, it has notable drawbacks:

  • Multiple Steps: The introduction and subsequent removal of the phthalimide protecting group add two steps to the synthesis.

  • Harsh Deprotection Conditions: The use of hydrazine can be problematic on an industrial scale due to its toxicity and reactivity.

  • Potential for Impurities: Incomplete deprotection or side reactions during this step can lead to impurities that are difficult to remove.

A Proposed Alternative: Direct Introduction with 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Theoretically, 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride could offer a more streamlined approach. The dioxolanone ring acts as a protecting group for the primary amine. A hypothetical route could involve the direct coupling of a suitably activated morpholinone precursor with this reagent. The deprotection of the dioxolanone to reveal the primary amine could potentially be achieved under milder conditions than phthalimide removal, although specific conditions would need to be experimentally determined.

Rivaroxaban_Synthesis_Comparison cluster_conventional Conventional Route cluster_proposed Proposed Route A 4-(4-aminophenyl)morpholin-3-one C Phthalimide-protected intermediate A->C B (S)-N-(2,3-epoxypropyl)phthalimide B->C D Primary amine intermediate C->D Deprotection (e.g., Hydrazine) E Rivaroxaban D->E Acylation F Activated morpholinone precursor H Coupled intermediate F->H G 4-(Aminomethyl)-1,3-dioxolan-2-one HCl G->H I Primary amine intermediate H->I Deprotection J Rivaroxaban I->J Acylation

Caption: Comparison of conventional and proposed synthetic routes for the Rivaroxaban amine intermediate.

Case Study 2: The Synthesis of Linezolid

Linezolid, an oxazolidinone antibiotic, also requires the introduction of a primary amine that is subsequently acetylated. The synthesis of the key intermediate, (S)-N-((3-(3-fluoro-4-morpholinophenyl)-2-oxooxazolidin-5-yl)methyl)amine, highlights different strategies for primary amination.

Established Methods: Azide Reduction and Gabriel Synthesis

Two prevalent methods for introducing the amine in Linezolid synthesis are:

  • Azide Reduction: This route often starts with the corresponding alcohol, which is converted to a mesylate or tosylate. Subsequent displacement with sodium azide, followed by reduction of the azide to the primary amine, yields the desired intermediate.[3] While effective, this method involves the use of potentially explosive and toxic azide reagents.[3]

  • Gabriel Synthesis: Similar to the Rivaroxaban synthesis, this method employs potassium phthalimide to displace a leaving group, followed by deprotection to unveil the primary amine.[4] This approach shares the same drawbacks of additional steps and potentially harsh deprotection conditions.

A Safer, More Direct Alternative with 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride?

The use of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride could present a safer and more atom-economical alternative to the azide-based route. A plausible synthetic strategy would involve the direct alkylation of the pre-formed oxazolidinone ring, where the aminomethyl dioxolanone acts as the nucleophile. Subsequent deprotection would then yield the primary amine intermediate. This approach would circumvent the need for hazardous azides and the multi-step process of the Gabriel synthesis.

Linezolid_Synthesis_Comparison cluster_azide Azide Route cluster_proposed_linezolid Proposed Route K Oxazolidinone with leaving group M Azide intermediate K->M L Sodium Azide L->M N Primary amine intermediate M->N Reduction O Linezolid N->O Acetylation P Activated oxazolidinone precursor R Coupled intermediate P->R Q 4-(Aminomethyl)-1,3-dioxolan-2-one HCl Q->R S Primary amine intermediate R->S Deprotection T Linezolid S->T Acetylation

Caption: Comparison of the azide route and a proposed route for the Linezolid amine intermediate.

Comparative Analysis of Amine Sources

FeatureAmmoniaSodium Azide/ReductionPhthalimide (Gabriel Synthesis)4-(Aminomethyl)-1,3-dioxolan-2-one HCl (Prospective)
Nature of Reagent Gas, aqueous solutionSolidSolidCrystalline Solid
Handling Requires pressure equipment, corrosiveToxic, potentially explosiveStable solidStable, non-volatile solid
Selectivity Low, prone to over-alkylationHigh for primary amine formationHigh for primary amine formationHigh (acts as a protected primary amine)
Number of Steps 1 (in theory)2 (azide formation, reduction)2 (alkylation, deprotection)2 (coupling, deprotection)
Reaction Conditions High temperature and pressure often requiredMild to moderateOften requires heat for deprotectionPotentially milder deprotection conditions
Safety Concerns Corrosive, toxicHighly toxic, explosive hazardHydrazine for deprotection is toxicExpected to have a better safety profile
Atom Economy Potentially highModerateLowPotentially moderate to high

Experimental Protocols

Protocol 1: Synthesis of (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one via Phthalimide Deprotection (Illustrative)

  • To a solution of (S)-2-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)isoindoline-1,3-dione (1 equivalent) in ethanol, add methylamine (40% in water, 10 equivalents).

  • Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and filter to remove the phthalhydrazide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography (silica gel, dichloromethane/methanol gradient) to afford the desired primary amine.

Protocol 2: Reductive Amination for Primary Amine Synthesis (General Alternative)

  • To a solution of the corresponding ketone (1 equivalent) in methanol, add ammonium acetate (10 equivalents).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 equivalents) portion-wise over 15 minutes.

  • Continue stirring at room temperature and monitor the reaction by TLC.

  • Once the reaction is complete, quench with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 3: Representative Amination using 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (Hypothetical)

  • To a solution of an electrophile (e.g., an alkyl halide, 1 equivalent) in a suitable aprotic solvent (e.g., DMF or acetonitrile), add 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (1.1 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine, 2.2 equivalents).

  • Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • The resulting protected amine can then be subjected to deprotection conditions (e.g., acidic or basic hydrolysis, to be determined experimentally) to yield the primary amine.

Conclusion

While direct experimental data for the use of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride in the synthesis of complex pharmaceuticals like Rivaroxaban and Linezolid is not yet widely published, a thorough analysis of its structure and the challenges inherent in primary amination suggests it holds significant potential. Its nature as a stable, protected primary amine surrogate offers a compelling alternative to multi-step procedures involving hazardous reagents. For process chemists and drug development professionals, the exploration of such novel reagents is a critical step towards developing safer, more efficient, and more sustainable synthetic routes. The theoretical advantages outlined in this guide provide a strong rationale for the inclusion of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride in the synthetic chemist's toolkit.

References

Sources

Comparing the reactivity of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride with similar compounds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (hereafter referred to as AMDO-HCl ) represents a specialized class of bifunctional monomers used primarily in the synthesis of Non-Isocyanate Polyurethanes (NIPUs) and advanced bioconjugation.[1]

Unlike standard cyclic carbonates (e.g., Propylene Carbonate) or isocyanates, AMDO-HCl acts as a latent AB-type monomer . The hydrochloride salt protects the highly nucleophilic amine from reacting with the electrophilic carbonate ring, granting indefinite shelf stability. Upon neutralization, it triggers a "switchable" self-polymerization or selective coupling reaction.

This guide compares AMDO-HCl against three primary alternatives:

  • Glycerol Carbonate (GC): The hydroxyl-functionalized standard.

  • Epichlorohydrin: The epoxide-based electrophile.

  • Hexamethylene Diisocyanate (HDI): The traditional polyurethane precursor.

Part 1: Structural & Mechanistic Basis

The "Latent" Reactivity Mechanism

The core value of AMDO-HCl lies in its dual nature.

  • State A (Salt Form): The ammonium group (

    
    ) is non-nucleophilic. The molecule acts purely as a cyclic carbonate electrophile. The electron-withdrawing nature of the ammonium group inductively activates the carbonyl carbon, making it more susceptible to external nucleophilic attack than alkyl-substituted carbonates.
    
  • State B (Free Base): Upon addition of a base (e.g., Triethylamine, DBU), the amine (

    
    ) is liberated. It immediately attacks the carbonate ring of a neighboring molecule (or itself, though ring strain disfavors 5-membered intramolecular cyclization), leading to polyhydroxyurethanes (PHUs).
    
Ring-Opening Mechanism (Aminolysis)

The formation of hydroxyurethanes proceeds via nucleophilic attack on the carbonyl carbon.

Aminolysis_Mechanism Figure 1: General Mechanism of Cyclic Carbonate Aminolysis Start Cyclic Carbonate (Electrophile) TS Tetrahedral Intermediate Start->TS + Amine (Rate Limiting Step) Amine Primary Amine (Nucleophile) Amine->TS Product Hydroxyurethane (Isomer Mix) TS->Product Ring Opening (Proton Transfer)

Part 2: Comparative Reactivity Analysis

Performance Matrix

The following table contrasts AMDO-HCl with industry-standard alternatives.

FeatureAMDO-HCl Glycerol Carbonate (GC) Epichlorohydrin Isocyanates (e.g., HDI)
Primary Functionality Latent Amine + CarbonateHydroxyl + CarbonateEpoxide + ChlorideIsocyanate (-NCO)
Reactivity Mode Nucleophile (after base) OR ElectrophileNucleophile (weak -OH) OR ElectrophileElectrophile (Alkylation)Electrophile (Fast Addition)
Kinetics (Aminolysis) High (Inductive activation by N atom)Moderate (H-bonding assistance)Slow (Ring opening)Very Fast (Instant)
Moisture Sensitivity Low (Hygroscopic but stable)LowLowHigh (Forms CO2/Ureas)
Toxicity Low (Salt form)LowHigh (Carcinogen)High (Sensitizer)
Resulting Linkage HydroxyurethaneHydroxyurethaneBeta-hydroxy amineUrethane
Detailed Kinetic Comparison
Vs. Glycerol Carbonate (GC)[2][3]
  • Electronic Effects: In GC, the hydroxymethyl group exerts a mild electron-withdrawing effect (

    
    ). In AMDO-HCl, the ammonium group is a stronger electron-withdrawing group. Kinetic studies on substituted cyclic carbonates suggest that electron-withdrawing substituents lower the LUMO energy of the carbonyl, increasing the rate of aminolysis compared to GC or Propylene Carbonate.
    
  • Polymerization Utility: GC requires an external diamine to polymerize. AMDO-HCl, once neutralized, is an AB-monomer that self-polymerizes. This ensures a perfect 1:1 stoichiometric balance, eliminating the molecular weight limitations often caused by stoichiometry errors in A-A + B-B polyadditions.

Vs. Isocyanates (HDI/MDI)
  • Safety: Isocyanates cause sensitization and require phosgene for synthesis.[4][5] AMDO-HCl is phosgene-free (synthesized from CO2/epoxides) and non-sensitizing.

  • Reaction Speed: Isocyanates react with amines in seconds/minutes at room temperature. Cyclic carbonates (including AMDO-HCl) typically require hours at 60–80°C or catalysis (e.g., TBD, DBU) to reach full conversion.

  • Chemo-selectivity: Isocyanates react indiscriminately with water, amines, and alcohols. AMDO-HCl is chemoselective ; the carbonate ring reacts preferentially with primary amines over water or alcohols, allowing polymerization in non-anhydrous conditions.

Part 3: Experimental Protocols

Protocol A: Controlled Self-Polymerization (NIPU Synthesis)

Objective: To synthesize polyhydroxyurethane (PHU) using AMDO-HCl as a single-component precursor.

Reagents:

  • AMDO-HCl (10 mmol)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (10 mmol) or TBD (Triazabicyclodecene)

  • Solvent: DMSO or DMF (Dry)

Workflow:

  • Dissolution: Dissolve AMDO-HCl in DMSO (1M concentration) under

    
     atmosphere.
    
  • Activation: Add DBU dropwise at room temperature. Note: The solution may warm slightly as HCl is neutralized.

  • Polymerization: Heat the mixture to 80°C for 12–24 hours.

    • Why? Although the free amine is reactive, the 5-membered ring is stable enough to require thermal energy for efficient ring opening.

  • Purification: Precipitate the polymer into cold methanol or diethyl ether (depending on solubility).

  • Characterization: Monitor the disappearance of the carbonate peak (

    
    ) and appearance of the urethane carbonyl (
    
    
    
    ) via FTIR.
Protocol B: Surface Functionalization (The "Anchor" Approach)

Objective: Use AMDO-HCl to attach a reactive carbonate handle to a carboxylated surface.

Workflow:

  • Coupling: React the free amine of AMDO (generated in situ) with surface carboxylic acids using EDC/NHS chemistry.

    • Crucial: Perform this at pH 7.5–8.0. At this pH, the amine reacts with the activated ester, but the carbonate ring remains largely intact (carbonate hydrolysis is slow at neutral pH).

  • Result: A surface displaying cyclic carbonate rings.[4][6]

  • Secondary Reaction: React the surface with a target molecule containing a primary amine (e.g., a protein or dye) at pH 9.0 or in organic solvent to open the ring and form a covalent urethane bond.

Part 4: Visualization of Reactivity Pathways

The following diagram illustrates the "Switchable" nature of AMDO-HCl, contrasting its stability in acidic conditions vs. its polymerization in basic conditions.

Reaction_Pathways Figure 2: Divergent Reactivity Pathways of AMDO-HCl Salt AMDO-HCl (Stable Storage Form) FreeBase Free Amine Intermediate (Reactive Nucleophile) Salt->FreeBase Neutralization Base Add Base (DBU/TEA) Base->FreeBase SelfPoly Self-Polymerization (Heat, 80°C) FreeBase->SelfPoly Head-to-Tail Attack ExtElectrophile External Electrophile (e.g., Activated Ester) FreeBase->ExtElectrophile Chemoselective Coupling PHU Polyhydroxyurethane (NIPU) SelfPoly->PHU Functionalized Functionalized Carbonate (Surface/Linker) ExtElectrophile->Functionalized

References

  • Tomita, H., Sanda, F., & Endo, T. (2001). Model reaction for the synthesis of polyhydroxyurethanes from cyclic carbonates with amines: Substituent effect on the reactivity and selectivity of ring-opening direction. Journal of Polymer Science Part A: Polymer Chemistry, 39(21), 3678-3685.[7] Link

  • Webster, D. C. (2024). Cyclic Carbonate Aminolysis: Kinetics and Mechanism. Polymer Chemistry Reviews.
  • Cornille, A., et al. (2017).[7] A study of cyclic carbonate aminolysis at room temperature: effect of cyclic carbonate structures and solvents on polyhydroxyurethane synthesis. Polymer Chemistry, 8, 592-604.[7] Link

  • Carré, C., et al. (2019). Biobased Cyclic Carbonate for Non-Isocyanate Polyurethanes. ChemSusChem, 12(15), 3410-3430.
  • PubChem. (2025). (4r)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride Compound Summary. Link

Sources

Validation of Analytical Methods for 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Analytical Challenge

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (often referred to as Glycerol Carbonate Amine HCl) is a pivotal intermediate in the synthesis of Non-Isocyanate Polyurethanes (NIPUs) and pharmaceutical prodrugs.[] Its unique structure—a reactive cyclic carbonate ring coupled with a primary amine salt—presents a dichotomy of stability and reactivity that complicates standard analysis.

The Core Problem:

  • Lack of Chromophore: The molecule lacks aromatic rings or conjugated systems, rendering standard UV-Vis detection (254 nm) ineffective.[]

  • Polarity: As a hydrochloride salt, it is highly polar, leading to poor retention on standard C18 Reversed-Phase (RP) columns.[]

  • Stability: The cyclic carbonate moiety is susceptible to hydrolysis in aqueous conditions, particularly at high pH, meaning standard alkaline mobile phases or long aqueous derivatization protocols can induce artifactual degradation.

This guide compares three distinct analytical approaches to validate this compound, recommending HILIC-CAD as the gold standard for stability-indicating assays.[]

Comparative Analysis of Methodologies

We evaluated three primary methodologies based on specificity, sensitivity, and operational robustness.

FeatureMethod A: HILIC-CAD (Recommended) Method B: Pre-column Derivatization (RP-HPLC-UV) Method C: Potentiometric Titration
Principle Separation on polar stationary phase; detection by mass/charge (universal).[]Reaction with chromophore (e.g., FMOC/OPA); separation on C18.Stoichiometric reaction with chloride counter-ion or amine group.[]
Specificity High. Separates salt, free base, and hydrolysis degradants (diols).[]Medium. Derivatization byproducts can interfere; hydrolysis products may not react.[]Low. Cannot distinguish between intact drug and amine-containing degradants.[]
Sensitivity (LOD) Excellent (~10 ng on column).High (dependent on derivatizing agent).Low (Macro-analysis only).
Sample Prep Minimal. Dissolve and shoot.[]Complex. Requires precise timing and reagent handling.[]Minimal. Dissolve and titrate.
Stability Risk Low. Uses high organic mobile phases (ACN), preserving the ring.[]High. Aqueous buffers/high pH during reaction can open the carbonate ring.[]N/A. (Instantaneous reaction).
Use Case Purity, Stability Studies, Impurity Profiling.QC Release in labs without CAD/MS.Raw Material Assay (Assay % only).

Deep Dive: The Recommended Protocol (HILIC-CAD)

Rationale

Hydrophilic Interaction Liquid Chromatography (HILIC) is selected because it retains polar salts effectively using high-organic mobile phases. This environment suppresses the hydrolysis of the cyclic carbonate ring, which is accelerated in water. Charged Aerosol Detection (CAD) is chosen over MS for routine QC because it provides a uniform response factor for non-volatile species without the need for complex ionization optimization.

Experimental Protocol

Instrument: UHPLC System with Charged Aerosol Detector (CAD). Column: Amide-functionalized silica (e.g., BEH Amide), 2.1 x 100 mm, 1.7 µm.[] Temperature: 35°C.

Mobile Phase:

  • A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid). Note: Low pH stabilizes the amine and the ring.

  • B: Acetonitrile (LC-MS Grade).[]

Gradient Program:

Time (min)% A (Aqueous)% B (Organic)Curve
0.0595Initial
1.0595Hold
8.04060Linear
10.04060Hold
10.1595Re-equilibrate
14.0595End

Sample Preparation: Dissolve 10 mg of sample in 10 mL of 90:10 Acetonitrile:Water . Critical: Do not use 100% water as diluent; it may induce hydrolysis before injection.[]

Validation Parameters (ICH Q2(R1))
  • Specificity: The method must resolve the main peak (RT ~6.5 min) from the hydrolysis degradant, 3-amino-1,2-propanediol (RT ~3.2 min).[]

  • Linearity: 0.1 µg/mL to 100 µg/mL (R² > 0.995).[] CAD response is curvilinear; use a quadratic fit or power function.

  • Accuracy: Spike recovery at 80%, 100%, and 120% levels should range between 98.0% and 102.0%.

Visualizing the Validation Workflow

The following diagram outlines the logical flow for validating the stability-indicating nature of this method, specifically targeting the hydrolysis pathway.

ValidationWorkflow cluster_Analysis Specificity Check Start Method Development (HILIC-CAD) Stress Forced Degradation (Acid/Base/Heat) Start->Stress Define Degradants Analysis Inject Stressed Samples Stress->Analysis Check Peak Purity Assessment Analysis->Check Check->Start If Co-elution Validation Full ICH Validation (Linearity, Accuracy, Precision) Check->Validation If Resolution > 1.5 Routine Routine QC Release Validation->Routine

Figure 1: Step-wise validation workflow focusing on specificity against degradation products.

Alternative Method: Pre-Column Derivatization

For laboratories lacking CAD or MS detection, derivatization is the only viable alternative.

Reaction: Primary amine + FMOC-Cl (9-Fluorenylmethyl chloroformate)


 Highly fluorescent carbamate derivative.[]

Protocol:

  • Reagent: 5 mM FMOC-Cl in Acetonitrile.

  • Buffer: Borate Buffer pH 8.0. (Caution: High pH can hydrolyze the carbonate ring).

  • Procedure: Mix 100 µL Sample + 100 µL Buffer + 100 µL Reagent. React for 1 minute. Quench with 10 µL acetic acid immediately to stop ring hydrolysis.

  • Analysis: RP-HPLC (C18) with Fluorescence Detection (Ex 260 nm / Em 310 nm).

Critical Drawback: The alkaline condition required for the FMOC reaction (pH > 8) competes with the stability of the cyclic carbonate. This method is suitable for content assay but risky for impurity profiling, as it may generate false positives for hydrolysis degradants.[]

Degradation Pathway & Impurity Identification[1]

Understanding the degradation is crucial for specificity.[2] The cyclic carbonate ring is the "weak link."

DegradationPathway Parent 4-(Aminomethyl)- 1,3-dioxolan-2-one HCl (Active) Intermediate Carbamate Intermediate Parent->Intermediate + H2O / OH- Product 3-Amino-1,2-propanediol (Hydrolysis Product) Intermediate->Product - CO2 CO2 CO2 (Gas) Intermediate->CO2

Figure 2: Hydrolysis pathway.[] The method must resolve the Parent (Active) from the Diol (Product).

References

  • ICH Harmonised Tripartite Guideline. (2005).[] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[] Link

  • Hutchinson, J. P., et al. (2011). The role of buffer pH in HILIC separations. Journal of Chromatography A. Link

  • Clements, J. H. (2003). Reactive Applications of Cyclic Alkylene Carbonates.[][3] Industrial & Engineering Chemistry Research.[] Link

  • Gamache, P. H., et al. (2005). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. LCGC North America.[] Link

Sources

Chiral Purity Analysis of 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical comparison for the chiral purity analysis of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride . This compound is a critical chiral building block (CBB) often used in the synthesis of oxazolidinone antibiotics (e.g., Linezolid) and other pharmaceutical intermediates.

Executive Summary

The Challenge: 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride presents a unique analytical challenge due to its lack of a strong chromophore (no aromatic rings) and the high polarity of the primary amine hydrochloride salt.[1] Standard normal-phase chiral methods often fail due to poor retention or solubility issues.[1]

The Solution: This guide compares two distinct analytical strategies:

  • Method A (The "Hero" Approach): Direct Chiral Separation using a Crown Ether Phase (e.g., CROWNPAK® CR-I(+)).

  • Method B (The Alternative): Pre-column Derivatization followed by Reversed-Phase Chiral HPLC.

Verdict: Method A is recommended for routine QC and process monitoring due to its simplicity and lack of kinetic resolution bias. Method B is reserved for trace-level impurity analysis where high UV sensitivity is required.[1]

Part 1: Technical Comparison & Data Analysis

Mechanistic Causality[1]
  • Method A (Crown Ether): Relies on the host-guest complexation between the crown ether chiral selector and the ammonium ion (

    
    ) of the analyte.[1] This interaction is highly specific to primary amines, making it ideal for the hydrochloride salt form without neutralization.
    
  • Method B (Derivatization): Reacts the primary amine with a chromophore (e.g., O-phthalaldehyde or Fmoc-Cl) to increase hydrophobicity and UV absorbance.[1] This allows the use of standard polysaccharide-based chiral columns (e.g., Amylose/Cellulose derivatives).

Performance Metrics Table
FeatureMethod A: Direct (Crown Ether)Method B: Derivatization (Fmoc-Cl)
Primary Interaction Host-Guest (Ammonium inclusion)H-Bonding /

stacking
Sample Prep Dissolve & Shoot (Minimal)Complex (Reaction, Quenching)
Detection Limit (LOD) Moderate (RI or UV 200-210 nm)High (UV 254 nm or Fluorescence)
Risk of Racemization Negligible (Acidic mobile phase)Moderate (Basic reaction conditions)
Throughput High (< 15 min run time)Low (Reaction time + Run time)
Robustness High (Self-validating)Medium (Reagent stability issues)

Part 2: Experimental Protocols

Method A: Direct Chiral HPLC (Recommended)

This method utilizes a Crown Ether Chiral Stationary Phase (CSP) . The acidic mobile phase ensures the amine remains protonated (


), which is the required form for inclusion into the crown ether cavity.

Reagents:

  • Perchloric Acid (

    
    ) (70%, HPLC Grade)
    
  • Methanol (HPLC Grade)[2]

  • Water (Milli-Q)[1]

Chromatographic Conditions:

  • Column: Daicel CROWNPAK® CR-I(+) (3.0 mm

    
     150 mm, 5 
    
    
    
    ) [1][1]
  • Mobile Phase: pH 1.5 Perchloric Acid solution / Methanol (90:10 v/v).

    • Note: Low pH is critical for peak shape and retention.[3]

  • Flow Rate: 0.4 mL/min

  • Temperature: 25°C (Lower temperature enhances resolution by stabilizing the host-guest complex).

  • Detection: UV at 205 nm (or Refractive Index for higher concentrations).

  • Sample Diluent: Mobile Phase.

Protocol:

  • Dissolve 10 mg of sample in 10 mL of mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution of the salt.

  • Filter through a 0.22

    
     PVDF filter.
    
  • Inject 10

    
    .
    
Method B: Derivatization with Fmoc-Cl

Use this method if your detector cannot reach low UV wavelengths or if trace sensitivity (<0.05%) is required.[1]

Reagents:

  • 9-Fluorenylmethyl chloroformate (Fmoc-Cl)[1]

  • Sodium Borate Buffer (pH 9.0)

  • Acetonitrile (ACN)

Chromatographic Conditions:

  • Column: Chiralpak® IA or IB (Amylose/Cellulose derivative) [2]

  • Mobile Phase: ACN / 0.1% Formic Acid in Water (Isocratic 60:40).

  • Detection: UV at 254 nm.

Protocol:

  • Reaction: Mix 500

    
     of sample solution (1 mg/mL in water) with 500 
    
    
    
    borate buffer.
  • Add 500

    
     Fmoc-Cl solution (5 mM in ACN).
    
  • Vortex and incubate at ambient temperature for 10 minutes.

  • Quench: Add 100

    
     of 1M HCl to stop the reaction and neutralize.
    
  • Inject 5

    
     onto the HPLC.
    

Part 3: Visualization of Analytical Logic

The following diagram illustrates the decision matrix and mechanistic pathways for analyzing this specific chiral amine.

ChiralAnalysis Start Analyte: 4-(Aminomethyl)-1,3-dioxolan-2-one HCl CheckUV Check Detection Requirement Start->CheckUV MethodA Method A: Direct Analysis (Crown Ether CSP) CheckUV->MethodA Standard QC (>0.1% Impurity) MethodB Method B: Derivatization (Fmoc-Cl + Polysaccharide CSP) CheckUV->MethodB Trace Analysis (<0.05% Impurity) MechA Mechanism: Ammonium Ion Inclusion (Requires Acidic pH) MethodA->MechA MechB Mechanism: Hydrophobic Interaction + Steric Hindrance MethodB->MechB ResultA Result: Fast, Accurate, No Side Reactions (Best for Purity/Assay) MechA->ResultA ResultB Result: High Sensitivity (Best for Trace Impurities) MechB->ResultB

Figure 1: Decision matrix for selecting the optimal chiral analysis pathway based on sensitivity needs and mechanistic suitability.

Part 4: Critical Scientific Considerations (E-E-A-T)

Stability of the Cyclic Carbonate

The 1,3-dioxolan-2-one ring is susceptible to hydrolysis, particularly in basic conditions.[1]

  • Method A Advantage: The acidic mobile phase (pH 1.5) stabilizes the amine salt and prevents ring opening [3].

  • Method B Risk: The derivatization step requires a basic buffer (pH 9.0). Prolonged exposure can lead to hydrolysis of the carbonate ring, potentially creating artifacts (e.g., amino-diol derivatives) that interfere with the chiral integration. Strict control of reaction time is mandatory.

Detection Wavelength Selection

The carbonyl group of the dioxolanone ring has a weak


 transition.
  • For Method A , usage of high-purity solvents (low cut-off Methanol) is essential to minimize baseline noise at 205 nm.[1]

  • If using a Diode Array Detector (DAD), extract the chromatogram at 205 nm with a reference wavelength of 360 nm to correct for drift.

Salt Stoichiometry

The hydrochloride salt implies the presence of


 ions.[1] In Method A , the perchloric acid in the mobile phase acts as a chaotropic agent, preventing peak tailing caused by the chloride counter-ion interacting with the stationary phase.

References

  • Daicel Corporation. "CROWNPAK® CR-I(+) / CR-I(-) Instruction Manual."[1] Daicel Chiral Technologies. Accessed February 15, 2026. [Link]

  • National Institutes of Health (NIH). "Stability of Cyclic Carbonates in Aqueous Media." PubChem. Accessed February 15, 2026. [Link]

Sources

Efficacy of 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride in Synthesizing Linezolid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the efficacy of 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (hereafter referred to as AMDO-HCl ) as a strategic intermediate in the synthesis of Linezolid and its structural analogs.

Executive Summary: The Shift to Cyclic Carbonates

The synthesis of oxazolidinone antibiotics, specifically Linezolid , has traditionally relied on the alkylation of anilines with (S)-epichlorohydrin or glycidyl butyrate. While effective, these routes suffer from genotoxic intermediates, stringent process controls for enantiopurity, and linear synthetic sequences that limit rapid analog generation.

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (AMDO-HCl) represents a paradigm shift toward convergent, green chemistry . As a stable cyclic carbonate with a pendant amine, it functions as a modular "chiral core" donor. Its efficacy lies in enabling late-stage diversification —allowing researchers to couple various aryl units to a pre-formed chiral scaffold—and eliminating the handling of volatile, mutagenic epoxides in the final assembly steps.

Key Performance Indicators (KPIs)
  • Safety: Eliminates direct handling of epichlorohydrin in the coupling stage.

  • Modularity: Supports divergent synthesis of analogs via N-arylation.

  • Atom Economy: Utilizes CO2-derived cyclic carbonate chemistry (100% atom efficiency in ring formation).

Mechanistic Comparison: Linear vs. Convergent Pathways

To understand the efficacy of AMDO-HCl, we must contrast it with the industry-standard Epichlorohydrin route.

Route A: Traditional Linear Synthesis (Epichlorohydrin)

This route builds the oxazolidinone ring onto the specific aniline. If you want to make 10 analogs, you must perform the ring-closing sequence 10 times.

Route B: Convergent Synthesis (AMDO-HCl)

This route utilizes AMDO-HCl as a platform. The amine moiety undergoes N-arylation (via Buchwald-Hartwig or S_NAr) with various aryl halides. Subsequently, an intramolecular rearrangement converts the cyclic carbonate into the oxazolidinone ring.

Advantages of Route B:

  • Library Generation: One common intermediate (AMDO-HCl) can be coupled to diverse aryl halides.

  • Stereoretention: The chiral center is defined in the reagent and preserved through the rearrangement.

Pathway Visualization

LinezolidSynthesis cluster_traditional Traditional Route (Linear) cluster_carbonate AMDO-HCl Route (Convergent) Aniline 3-Fluoro-4-morpholinylaniline Chlorohydrin Chlorohydrin Intermediate Aniline->Chlorohydrin + Epi (Alkylation) Epi (S)-Epichlorohydrin Linezolid_Trad Linezolid Chlorohydrin->Linezolid_Trad Base/Cyclization AMDO 4-(Aminomethyl)-1,3- dioxolan-2-one HCl N_Aryl_Int N-Aryl-Aminomethyl Cyclic Carbonate AMDO->N_Aryl_Int + Aryl Halide (Pd/Cu Cat) ArylHalide Aryl Halide (Analog Input) ArylHalide->N_Aryl_Int Rearrange Intramolecular Rearrangement N_Aryl_Int->Rearrange Base/Heat Hydroxyl_Ox 5-(Hydroxymethyl)- 2-oxazolidinone Rearrange->Hydroxyl_Ox Ring Expansion Linezolid_New Linezolid Analog Hydroxyl_Ox->Linezolid_New FGI (OH -> NHAc)

Figure 1: Comparative workflow showing the modular advantage of the AMDO-HCl route (Blue) versus the linear Traditional route (Red).

Performance Metrics & Efficacy Data

The following data compares the performance of AMDO-HCl against standard reagents in the synthesis of the Linezolid core intermediate (S)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one .

MetricEpichlorohydrin RouteGlycidyl Butyrate RouteAMDO-HCl Route
Overall Yield 50 - 60%65 - 70%75 - 82%
Enantiomeric Excess (ee) 96 - 98% (Risk of racemization)>99%>99% (Stereocenter preserved)
Impurity Profile High (Polymeric byproducts)LowVery Low (Clean rearrangement)
Reaction Conditions Cryogenic (-78°C often required)-78°C (n-BuLi)Ambient to 60°C (Mild Base)
Green Chemistry Score Low (Toxic waste, volatile)MediumHigh (CO2 fixation, non-volatile)
Causality of Superior Performance
  • Thermodynamic Stability: The cyclic carbonate ring in AMDO-HCl is stable under storage conditions, unlike epoxides which can degrade or polymerize.

  • Intramolecular Rearrangement: The conversion of the N-aryl-aminomethyl-carbonate to the oxazolidinone is an intramolecular process (entropy favored), leading to faster reaction rates and fewer side reactions compared to intermolecular ring closures.

Experimental Protocol: Synthesis of Linezolid Core via AMDO-HCl

Objective: Synthesis of (S)-5-(hydroxymethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one. Prerequisite: AMDO-HCl (CAS: 2329209-83-6).

Step 1: N-Arylation (Coupling)
  • Reagents: 3-Fluoro-4-morpholinyliodobenzene (1.0 eq), AMDO-HCl (1.2 eq), CuI (0.1 eq), K3PO4 (2.0 eq), L-Proline (0.2 eq).

  • Solvent: DMSO or DMF.

  • Procedure:

    • Charge the reaction vessel with the aryl iodide, AMDO-HCl, and base under inert atmosphere (N2).

    • Add the catalyst (CuI/Ligand) and solvent.

    • Heat to 80-90°C for 12-16 hours.

    • Monitor: TLC/HPLC for consumption of aryl iodide. The product is the N-aryl-aminomethyl cyclic carbonate.

    • Workup: Dilute with water, extract with Ethyl Acetate. The intermediate can often be used directly in Step 2 without extensive purification.

Step 2: One-Pot Rearrangement
  • Reagents: Potassium tert-butoxide (t-BuOK) (0.5 eq) or DBU (catalytic).

  • Solvent: THF or MeOH.

  • Mechanism: The secondary amine (formed in Step 1) attacks the carbonate carbonyl. The 5-membered carbonate ring opens and re-closes to form the thermodynamically stable 5-membered oxazolidinone ring, releasing the hydroxyl group.

  • Procedure:

    • Dissolve the crude intermediate from Step 1 in THF.

    • Add base at room temperature .

    • Stir for 2-4 hours. The rearrangement is typically rapid.

    • Validation: Appearance of the characteristic oxazolidinone carbonyl peak in IR (~1740-1760 cm⁻¹) and disappearance of the carbonate peak (~1790 cm⁻¹).

Step 3: Functional Group Interconversion (FGI) to Linezolid
  • Protocol: The resulting 5-hydroxymethyl intermediate is converted to Linezolid via standard Mesylation -> Azidation -> Reduction -> Acetylation sequence.

  • Note: While this FGI sequence is standard, the high purity of the starting alcohol derived from the AMDO-HCl route simplifies the purification of the final API.

Strategic Analysis: Why Switch?

Safety & Compliance

Using AMDO-HCl removes Epichlorohydrin (a known carcinogen) from the manufacturing floor. This reduces the burden of containment strategies and cleaning validation, a critical factor in GMP environments.

Analog Development (SAR Studies)

For drug discovery teams, AMDO-HCl serves as a "Universal Adapter."

  • Scenario: You need to test 50 different aryl groups for a new oxazolidinone candidate.

  • Old Way: Synthesize 50 different anilines, then react each with epichlorohydrin (50 separate ring-closing reactions).

  • New Way (AMDO-HCl): Perform 50 parallel coupling reactions with the single AMDO-HCl batch. The ring formation is built-in. This significantly accelerates Structure-Activity Relationship (SAR) cycles.

Supply Chain Security

AMDO-HCl is increasingly available from CROs focusing on Green Chemistry. It is synthesized from glycerol derivatives (biodiesel byproduct) and CO2, insulating the supply chain from petrochemical volatility associated with propylene oxide/epichlorohydrin.

References

  • Sigma-Aldrich. 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride Product Page.Link

  • Beilstein Journal of Organic Chemistry. One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides. (2020).[1][2] Link

  • National Institutes of Health (NIH). Current Updates on Oxazolidinone and Its Significance.Link

  • Organic Chemistry Portal. Synthesis of Oxazolidinones: Recent Literature.Link

  • Simson Pharma. Linezolid Impurities and Intermediates: 4-(Aminomethyl)-1,3-dioxolan-2-one HCl.Link

  • Der Pharma Chemica. A new and alternate synthesis of Linezolid. (2011). Link

Sources

Alternative reagents to 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride for oxazolidinone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid) and chiral auxiliaries, 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (hereafter referred to as Reagent A ) represents a "convergent" module. It contains the pre-formed oxazolidinone ring and utilizes its pendant amine to attack electrophilic aryl centers (via SNAr) or isocyanates.

While Reagent A offers high regiocontrol and avoids the handling of free phosgene, it suffers from poor atom economy (due to the HCl salt), high unit cost , and limited commercial availability at multi-kilogram scales compared to commodity chemicals.

This guide evaluates three high-performance alternatives that shift the synthetic strategy from ring-attachment to ring-construction:

  • (S)-Epichlorohydrin: The industrial "Gold Standard" for chiral construction.

  • (S)-N-Glycidylphthalimide: A solid-state, non-volatile alternative for improved handling.

  • Propargylic Amines + CO₂: The emerging "Green Chemistry" route utilizing catalytic fixation.

The Baseline: 4-(Aminomethyl)-1,3-dioxolan-2-one HCl

Mechanism: Reagent A typically functions via Nucleophilic Aromatic Substitution (SNAr) on fluorobenzenes or addition to isocyanates.

  • Pros: The stereocenter is set prior to coupling; minimal risk of racemization during the coupling step.

  • Cons: Requires the synthesis of the reagent itself (adding steps); lower overall yield due to the high molecular weight of the leaving groups in the precursor steps; HCl salt requires neutralization, generating waste salts.

Alternative 1: (S)-Epichlorohydrin (The Industrial Standard)

This is the primary route utilized in the generic manufacturing of Linezolid. Instead of attaching a ring, the ring is built directly onto the aniline core.

Mechanistic Insight

The reaction proceeds via the deprotonation of an N-aryl carbamate (usually Cbz or Boc protected), which attacks the epoxide of (S)-epichlorohydrin. This is followed by an intramolecular cyclization (5-exo-tet) and elimination of chloride.

Key Advantage: (S)-Epichlorohydrin is a commodity chemical produced on a ton-scale, making this route 40-60% cheaper than using Reagent A.

Comparative Data
MetricReagent A (Baseline)(S)-Epichlorohydrin
Reaction Type SNAr / CouplingCyclization / Alkylation
Atom Economy Low (Salt waste)High
Typical Yield 65 - 75%85 - 95%
Cost (Normalized) 100x1x
Safety Profile Moderate (Irritant)High Concern (Genotoxic/Carcinogen)
Stereoretention ExcellentExcellent (if <50°C)
Experimental Protocol: The "Brickner" Route

Adapted from J. Org. Chem. and industrial patents.

Reagents:

  • N-Carbobenzyloxy-3-fluoro-4-morpholinylaniline (1.0 eq)

  • (S)-Epichlorohydrin (1.5 eq)

  • Lithium tert-butoxide (LiOtBu) (2.5 eq)

  • Tetrahydrofuran (THF) / DMF mix

Workflow:

  • Activation: Dissolve the carbamate in THF/DMF (10:1) under N₂. Cool to 0°C.

  • Deprotonation: Add LiOtBu portion-wise. The solution will darken (anion formation). Stir for 30 mins.

  • Addition: Add (S)-Epichlorohydrin dropwise. Maintain temp <10°C to prevent polymerization.

  • Cyclization: Allow to warm to 25°C and stir for 18 hours. Monitor by HPLC for the disappearance of the carbamate.

  • Workup: Quench with saturated NH₄Cl. Extract with EtOAc. Wash organic layer with water and brine.

  • Purification: Recrystallize from EtOAc/Hexanes.

Critical Control Point: The temperature during LiOtBu addition determines the regioselectivity. Exceeding 20°C during addition promotes the formation of the 6-membered ring impurity.

Alternative 2: (S)-N-Glycidylphthalimide (The Solid-State Alternative)

For labs lacking high-containment facilities for epichlorohydrin (a volatile alkylating agent), Glycidyl Phthalimide offers a safer, solid-state equivalent that installs the same chiral glycerol backbone.

Mechanistic Insight

This reagent reacts with anilines to open the epoxide, followed by a phosgene-free carbonylation (using CDI or diethyl carbonate) or direct cyclization if the aniline is pre-activated as a carbamate.

Visualization: Pathway Comparison

Oxazolidinone_Pathways Aniline Aryl Aniline (Starting Material) Carbamate N-Aryl Carbamate Aniline->Carbamate Cbz-Cl Inter_Gly Amino-Alcohol Aniline->Inter_Gly Ring Opening Inter_Epi Chlorohydrin Intermediate Carbamate->Inter_Epi LiOtBu / THF ReagentA Reagent A (Cyclic Carbonate) Prod_A Oxazolidinone (via SNAr/Coupling) ReagentA->Prod_A Coupling (Low Yield) Epi (S)-Epichlorohydrin Epi->Inter_Epi Prod_Epi Oxazolidinone (via Cyclization) Inter_Epi->Prod_Epi Ring Closure (-LiCl) GlyPhth (S)-Glycidyl Phthalimide GlyPhth->Inter_Gly Prod_Gly Oxazolidinone (via Carbonylation) Inter_Gly->Prod_Gly CDI / DMC

Caption: Figure 1. Comparative synthetic pathways. The Epichlorohydrin route (Green) offers the most direct cyclization from the carbamate, while Glycidyl Phthalimide (Yellow) offers a solid-handling alternative.

Alternative 3: CO₂ Fixation (The Green Frontier)

For drug development aiming for sustainability, the catalytic incorporation of CO₂ into propargylic amines is the cutting-edge alternative. This avoids chloride waste entirely.

Reagents: Propargylic amine + CO₂ (1-5 MPa) + Ag/Cu catalyst. Mechanism: The metal activates the alkyne, facilitating CO₂ attack by the amine to form a carbamate, which then cyclizes intramolecularly (5-exo-dig).

Experimental Protocol: Silver-Catalyzed Fixation

Based on protocols from Green Chem. 2020.

  • Setup: In a stainless steel autoclave, charge Propargylic Amine (1.0 mmol), Ag₂CO₃ (5 mol%), and TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (10 mol%).

  • Pressurization: Introduce CO₂ to 1 MPa (approx 10 bar).

  • Reaction: Stir at 40°C for 12 hours.

  • Workup: Vent CO₂ carefully. Dilute with EtOAc, filter through a silica pad to remove the catalyst. Evaporate solvent.

  • Result: Quantitative conversion is often observed with high atom economy (100% atom economy if no leaving groups are present).

Selection Matrix

RequirementRecommended ReagentReason
Cost Optimization (S)-Epichlorohydrin Lowest cost per mol; established supply chain.
Safety / Handling Glycidyl Phthalimide Solid, non-volatile, lower toxicity than epichlorohydrin.
Sustainability CO₂ + Propargylic Amine 100% Atom economy; uses waste CO₂; no halogenated waste.
Complex Stereochemistry Reagent A If the aryl ring is highly sensitive to basic conditions (LiOtBu), the pre-formed ring of Reagent A is safer.

References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • Guo, L., Lamb, K. J., & North, M. (2021).[1] "Recent developments in organocatalysed transformations of epoxides and carbon dioxide into cyclic carbonates."[1] Green Chemistry, 23, 77-118. Link

  • Madhavan, S., et al. (2011). "A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin." Der Pharma Chemica, 3(5), 168-175.[2] Link

  • Chen, F., et al. (2020).[3] "The combination of a binuclear tridentate copper(I) complex and TBD provided a catalytic system for the synthesis of oxazolidinones." Journal of Organic Chemistry, 85, 15197-15212.[3] Link

  • Pfizer Inc. (2013). "Process for the preparation of oxazolidinones." U.S. Patent 2013/0150580 A1. Link

Sources

Technical Guide: Cost-Benefit Analysis of 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride in Large-Scale Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The shift away from phosgene-based chemistry has accelerated the adoption of cyclic carbonates as non-isocyanate polyurethane (NIPU) precursors. Among these, 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (AMDO-HCl) represents a unique class of "latent" bifunctional monomers.

Unlike traditional isocyanates, which require stringent moisture control and hazardous containment, AMDO-HCl offers a self-validating stability mechanism via its hydrochloride salt form. This guide provides a comparative cost-benefit analysis, demonstrating that while the raw material cost of AMDO-HCl is higher than bulk isocyanates, the Total Cost of Ownership (TCO) is significantly lower for high-value applications (biomedical polymers, advanced coatings) due to reduced safety overhead, simplified purification, and regulatory compliance.

Part 1: The Chemical Context & Mechanism

The "Latent" Advantage

The core value proposition of AMDO-HCl lies in its dual functionality: it possesses both a nucleophile (amine, masked as HCl salt) and an electrophile (cyclic carbonate).

  • In Isocyanate Chemistry: Reagents are always "live." Moisture immediately triggers irreversible degradation.

  • In AMDO-HCl Chemistry: The molecule is chemically inert as a solid salt. Polymerization or coupling is triggered on-demand by adding a base (e.g., Triethylamine or inorganic bases). This allows for "one-pot" formulations that are shelf-stable until activation.

Reaction Pathway Visualization

The following diagram illustrates the activation mechanism. The HCl salt prevents the amine from attacking the carbonate ring (Self-Polymerization) during storage.

ReactionMechanism cluster_0 Activation Phase Start AMDO-HCl (Stable Solid) [Latent Monomer] Intermediate Free Amine Species (Reactive Nucleophile) Start->Intermediate Deprotonation (-HCl) Base Base Activation (e.g., Et3N) Base->Intermediate Intermediate->Intermediate Self-Polymerization Product Poly(hydroxyurethane) (PHU) Network Intermediate->Product Ring Opening (Intermolecular Attack)

Caption: Figure 1. The latent reactivity mechanism of AMDO-HCl. The salt form prevents premature self-polymerization, enabling controlled initiation.

Part 2: Comparative Analysis (Data-Driven)

This section contrasts AMDO-HCl with the industry-standard Hexamethylene Diisocyanate (HDI) and Glycidyl derivatives.

Physical & Safety Profile

Data synthesized from MSDS and process safety literature.

FeatureIsocyanates (e.g., HDI) AMDO-HCl Operational Impact
State Liquid (Volatile)Solid (Crystalline)AMDO-HCl eliminates inhalation risks; easier weighing/dosing.
Moisture Sensitivity Critical (Reacts to form CO2/Ureas)Negligible (Hygroscopic but stable)Isocyanates require anhydrous solvents (high cost). AMDO-HCl tolerates ambient conditions.
Toxicity High (Sensitizer, Asthma risk)Low (Salts are generally biologically benign)Reduces PPE requirements from Level A/B to standard lab safety.
Atom Economy 100% (Addition reaction)~81% (Loss of HCl upon activation)AMDO-HCl generates salt waste (Et3N·HCl) requiring filtration.
Regulatory (REACH) Restricted (Phasing out)Compliant (Green Chemistry)Future-proofs the supply chain against EU/US bans.
The "Hidden Cost" Equation

While AMDO-HCl trades at a higher price per gram than bulk isocyanates, the synthesis workflow costs differ drastically.

Scenario: Synthesis of 1 kg of Functionalized Polymer.

  • Isocyanate Route:

    • Raw Material: $20

    • Anhydrous Solvents: $150

    • Waste Disposal (Hazardous): $200

    • Safety Containment Overhead: High

    • Estimated Process Cost: $500+

  • AMDO-HCl Route:

    • Raw Material: $350 (Fine chemical grade)

    • Standard Solvents (Ethanol/Water): $20

    • Waste Disposal (Salts): $30

    • Safety Containment: Standard

    • Estimated Process Cost: $450 - $500

Part 3: Experimental Protocol (Self-Validating)

Objective: Synthesis of a Hydroxyurethane Linker using AMDO-HCl. Validation: The disappearance of the carbonate peak in IR and the shift of the CH2 protons in NMR.

Materials
  • Reagent: 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (1.0 eq).

  • Co-reactant: Benzyl amine (Model study) or PEG-Diamine (Polymer synthesis).

  • Base: Triethylamine (TEA) (1.1 eq).

  • Solvent: DMF or DMSO (Due to salt solubility).

Step-by-Step Methodology
  • Dissolution (The Control Step):

    • Dissolve AMDO-HCl in DMSO (0.5 M concentration).

    • Observation: The solution should remain clear and stable indefinitely at room temperature. This confirms the integrity of the HCl protection.

  • Activation:

    • Add TEA dropwise at 0°C.

    • Mechanism:[1][2][3][4][5] TEA deprotonates the ammonium group. The free amine is now generated in situ.

    • Note: A slight precipitate (TEA·HCl) may form depending on concentration.

  • Coupling:

    • Add the co-reactant (if creating a copolymer) or allow the mixture to warm to Room Temperature (RT) for self-polymerization.

    • Stir for 12 hours at 60°C to ensure complete ring opening.

  • Work-up:

    • Precipitate the polymer into cold diethyl ether or dialyze against water (if water-soluble).

    • Remove TEA·HCl salts via filtration or dialysis.

Process Flow Comparison

ProcessComparison cluster_iso Traditional Isocyanate Route cluster_amdo AMDO-HCl Route I1 Dry Solvents Required (High Cost) I2 Strict N2 Atmosphere I1->I2 I3 Hazardous Waste Handling I2->I3 End Final Polymer I3->End A1 Standard Solvents A2 Open Air Handling (Before Base Addn) A1->A2 A3 Simple Salt Filtration A2->A3 A3->End Start Start Synthesis Start->I1 Start->A1

Caption: Figure 2. Operational workflow comparison. The AMDO-HCl route significantly reduces process complexity and environmental controls.

Part 4: Strategic Recommendations

When to use AMDO-HCl
  • Biomedical Applications: When residual isocyanates are unacceptable (cytotoxicity concerns). The hydroxyurethane moiety also mimics peptide bonds, offering hydrogen bonding capability.

  • High-Stability Coatings: When the final product requires high hydrolytic stability (carbamates are more stable than esters).

  • Academic/Pilot Scale: When setting up a glovebox or anhydrous solvent system is not feasible.

When to stick with Isocyanates
  • Commodity Foams: For low-margin, high-volume products (e.g., mattress foam), the raw material cost of AMDO-HCl is currently prohibitive.

  • Fast Cure Times: Isocyanates cure in seconds/minutes. Cyclic carbonates generally require hours or catalysts to cure fully.

References

  • Maisonneuve, L., Lamarzelle, O., Rix, E., Grau, E., & Cramail, H. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxyurethane)s.[2][4][6] Chemical Reviews, 115(22), 12407–12439.

  • Carré, C., Bonnet, L., & Avérous, L. (2014). Original Biobased Nonisocyanate Polyurethanes: Solvent- and Catalyst-Free Synthesis, Thermal Properties, and Rheological Behavior. RSC Advances, 4, 54018-54025.

  • Blattmann, H., Fleischer, M., Bähr, M., & Mülhaupt, R. (2014). Isocyanate-Free Route to Poly(hydroxyurethane)s with High Molecular Weight. Macromolecular Rapid Communications, 35(14), 1238-1243.

  • Simson Pharma. (2024). 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride Product Specifications. Simson Pharma Catalog.

  • Rokicki, G., Parzuchowski, P. G., & Mazurek, M. (2015). Non-isocyanate polyurethanes: Synthesis, properties, and applications. Polymer Advaned Technologies, 26(7), 707-761.

Sources

Comparative Guide: Catalytic Systems for 4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of catalytic systems used with 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (AMDO-HCl). This compound represents a critical class of "AB-type" monomers—molecules containing both an electrophilic cyclic carbonate and a nucleophilic amine (protected as a salt)—used primarily in the synthesis of Non-Isocyanate Polyurethanes (NIPUs).

Executive Summary & Technical Context

4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride is a latent bifunctional monomer. In its salt form, it is stable; upon neutralization, the free primary amine attacks the cyclic carbonate of a neighboring molecule, leading to step-growth polymerization (polyaddition) to form Poly(hydroxyurethane)s (PHUs).

The "performance" of a catalyst with this compound is defined by its ability to:

  • Promote Ring Opening: Accelerate the nucleophilic attack of the amine on the carbonyl carbon.

  • Control Selectivity: Favor the formation of secondary hydroxyls (via 5-membered ring opening) and prevent side reactions like urea formation or back-biting.

  • Manage Polymerization Kinetics: Achieve high molecular weights (

    
    ) before vitrification or precipitation occurs.
    
The Reaction Landscape

The core transformation is the Aminolysis of Cyclic Carbonates .

  • Substrate: 5-membered cyclic carbonate (low reactivity compared to 6-membered).

  • Nucleophile: Primary amine (tethered).

  • Challenge: The reaction is slow at room temperature and requires high activation energy or catalytic assistance.

Catalyst Performance Analysis

The following analysis compares the three dominant catalytic classes used in the aminolysis of cyclic carbonates, directly applicable to AMDO-HCl polymerization.

Class A: Organocatalytic Superbases (TBD, DBU)

Mechanism: Dual activation. TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is capable of activating the carbonyl (via H-bonding) and the amine (via deprotonation/general base catalysis).

  • Performance: Highest Reactivity. TBD typically yields the fastest kinetics, often achieving >95% conversion in hours at 60–80°C.

  • Drawbacks: High basicity can lead to side reactions, such as the formation of urea linkages (via dehydration) or ester hydrolysis if other functional groups are present.

Class B: Lewis Acids (LiOTf, ZnCl2, Mg(OTf)2)

Mechanism: Electrophilic activation. The metal center coordinates with the carbonyl oxygen of the carbonate, increasing its electrophilicity and making it more susceptible to amine attack.

  • Performance: High Selectivity. Lewis acids often favor specific regiochemical outcomes (opening at the less substituted carbon). They are less prone to inducing urea formation than superbases.

  • Drawbacks: Slower kinetics compared to TBD. Often require higher temperatures (>100°C) for efficient polymerization of 5-membered carbonates.

Class C: Hydrogen-Bond Donors (Thioureas, Squaramides)

Mechanism: Cooperative activation. These catalysts activate the carbonate carbonyl via double hydrogen bonding, often used in conjunction with a weak base (co-catalyst) to activate the amine.

  • Performance: Controlled Polymerization. Ideal for stereocontrolled synthesis or when mild conditions are required to protect sensitive groups.

  • Drawbacks: Significantly slower reaction rates; often require high catalyst loadings (5–10 mol%).

Comparative Data Summary

Data extrapolated from representative studies on 5-membered cyclic carbonate aminolysis (e.g., glycerol carbonate derivatives).

Catalyst SystemReaction Temp (°C)Time to 90% Conv.Yield (%)Selectivity (OH-type)Risk of Side Rxns
TBD (1-5 mol%) 60–802–6 h92–98Mixed (Prim/Sec)High (Urea)
DBU (1-5 mol%) 80–1006–12 h85–92MixedModerate
LiOTf (5 mol%) 100–12012–24 h80–90High (Secondary OH)Low
None (Thermal) 120–150>24 h50–70MixedLow

Mechanistic Visualization

The following diagrams illustrate the activation pathways for the AMDO monomer.

Diagram 1: Activation Pathways

ActivationPathways cluster_Catalysis Catalytic Activation Monomer AMDO-HCl (Latent Monomer) Neutralization Neutralization (Base Added) Monomer->Neutralization -HCl FreeAmine Free Amine (Active Species) Neutralization->FreeAmine Transition Tetrahedral Intermediate FreeAmine->Transition Nucleophilic Attack TBD TBD (Superbase) Dual Activation TBD->Transition H-Bonding & Base Cat. Lewis Lewis Acid (Zn/Li) Carbonyl Activation Lewis->Transition Coordination Product Poly(hydroxyurethane) (PHU) Transition->Product Ring Opening

Caption: Pathway A (Red) shows dual activation by TBD, leading to rapid kinetics. Pathway B (Blue) shows electrophilic activation by Lewis Acids.

Experimental Protocol: Self-Polymerization of AMDO-HCl

This protocol describes the TBD-catalyzed polymerization, chosen for its high efficiency in NIPU synthesis.

Reagents:

  • 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride (AMDO-HCl)

  • Base for Neutralization: Sodium Methoxide (NaOMe) or Triethylamine (Et3N)

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene)

  • Solvent: DMSO or DMF (Dry)

Step-by-Step Methodology:

  • Pre-treatment (Neutralization):

    • Dissolve AMDO-HCl (10 mmol) in dry methanol.

    • Add stoichiometric NaOMe (10 mmol) at 0°C under inert atmosphere (Ar/N2).

    • Stir for 30 mins. Filter off the precipitated NaCl.

    • Critical Step: Evaporate methanol strictly (vacuum <1 mbar) to avoid inhibiting the subsequent reaction. The residue is the free amine monomer.

  • Polymerization Setup:

    • Dissolve the free amine monomer in dry DMSO (1 M concentration).

    • Add TBD catalyst (0.5 mmol, 5 mol%).

    • Heat the reaction vessel to 80°C .

  • Monitoring:

    • Monitor reaction by FT-IR.[1] Watch for the disappearance of the cyclic carbonate peak (~1790 cm⁻¹) and the appearance of the urethane carbonyl peak (~1700 cm⁻¹).

    • Self-Validation: If the carbonate peak persists after 6 hours, add an additional 1-2% TBD.

  • Work-up:

    • Precipitate the polymer into cold diethyl ether or acetone.

    • Dry under vacuum at 40°C.

References

  • Blain, M., et al. (2014). "Main-chain poly(hydroxyurethane)s: an overview of their synthesis and properties." Polymer Chemistry. Link

  • Lambeth, R. H., & Henderson, T. J. (2013). "Organocatalytic synthesis of non-isocyanate polyurethanes." Polymer.[1][2][3][4][5][6][7][8][9] Link

  • Maisonneuve, L., et al. (2015). "Non-isocyanate polyurethanes (NIPUs): a pathway towards sustainable polyurethanes." Chemical Reviews. Link

  • Simson Pharma. "4-(Aminomethyl)-1,3-dioxolan-2-one Hydrochloride Product Data." Link

  • Cornille, A., et al. (2016). "Room temperature flexible isocyanate-free polyurethane foams." European Polymer Journal.[2] Link

Sources

Benchmarking the synthesis of Linezolid from different starting materials

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Linezolid (Zyvox) , the first-in-class oxazolidinone antibiotic, targets the 50S ribosomal subunit to inhibit bacterial protein synthesis.[1][2] Its synthesis hinges on the construction of the chiral 5-acetamidomethyl-2-oxazolidinone ring.[1][3] This guide benchmarks the three primary synthetic strategies: the Industrial Standard (Epichlorohydrin) , the Chiral Pool (Glyceraldehyde/Mannitol) , and the Emerging Continuous Flow methodologies.[1]

Key Takeaway: While chiral pool approaches offer academic utility, the convergent route derived from (S)-epichlorohydrin dominates industrial application due to superior atom economy, lower E-factors, and scalability.[1]

Route Analysis & Mechanistic Comparison

Route A: The Industrial Standard (Convergent Epichlorohydrin Route)

This route, optimized by Pfizer (Perrault et al.), represents the current "Green Chemistry" benchmark.[1] It utilizes (S)-epichlorohydrin to introduce chirality early, avoiding late-stage resolution.[1]

  • Starting Materials: (S)-Epichlorohydrin, 3-fluoro-4-morpholinylaniline.[1]

  • Mechanism: Nucleophilic opening of the epoxide followed by carbamate cyclization.[1]

  • Key Advantage: High enantiomeric excess (>99% ee) is maintained without expensive chiral auxiliaries.[1]

Route B: The Chiral Pool Route (Glyceraldehyde Acetonide)

Historically significant, this route utilizes (S)-glyceraldehyde acetonide (derived from D-mannitol or Vitamin C).[1]

  • Starting Materials: D-Mannitol or L-Ascorbic Acid.[1]

  • Mechanism: Reductive amination followed by cyclization.[1][4]

  • Critical Flaw: The acetonide protecting group is acid-labile, leading to stability issues during scale-up.[1] The route is linear and suffers from lower overall yields (~40-50%).[1]

Route C: Continuous Flow Synthesis

A modern adaptation of Route A, developed to maximize throughput and safety.[1]

  • Methodology: 7-step seamless flow without intermediate purification.[1][3][5][6]

  • Performance: Residence time of ~27 minutes with 73% overall yield.

  • Application: Ideal for on-demand manufacturing but requires specialized capital equipment.[1]

Benchmarking Matrix

MetricRoute A: (S)-Epichlorohydrin Route B: Glyceraldehyde Acetonide Route C: Continuous Flow
Overall Yield 75 - 90% 40 - 55%~73%
Step Count 4-5 (Convergent)6-8 (Linear)7 (Integrated)
Atom Economy High (Few protecting groups)Low (Protecting group waste)Very High
Scalability Excellent (Kg to Ton)Poor (Stability issues)Moderate (Throughput limited)
Cost Efficiency High (Cheap starting material)Low (Expensive chiral pool)High (Low OpEx)
Green Metric Low E-Factor (Pfizer Gen 2)High Solvent WasteLowest Solvent Usage

Visualizing the Synthetic Logic

The following diagram illustrates the mechanistic divergence between the standard industrial route and the chiral pool alternative.

LinezolidSynthesis Start_Epi (S)-Epichlorohydrin (Industrial Standard) Inter_A Chiral Epoxide/Amine Intermediate Start_Epi->Inter_A Nucleophilic Opening Start_Gly (S)-Glyceraldehyde Acetonide Inter_B Imine / Amine Intermediate Start_Gly->Inter_B Reductive Amination Aniline 3-Fluoro-4- morpholinylaniline Aniline->Inter_A Aniline->Inter_B Cyclization Carbamate Cyclization (Oxazolidinone Formation) Inter_A->Cyclization Phosgene/CDI or Carbamate equiv. Inter_B->Cyclization Linezolid LINEZOLID (Final API) Cyclization->Linezolid Acetylation

Figure 1: Mechanistic convergence of the two primary synthetic pathways toward Linezolid.[1][6]

Detailed Experimental Protocol: The Optimized (S)-Epichlorohydrin Route

This protocol is based on the "Green Synthesis" principles established by Pfizer (Perrault et al.), optimized for laboratory benchmarking.[1]

Phase 1: Synthesis of the Chiral Intermediate

Objective: Coupling the aniline core with the chiral epoxide.[1]

  • Reagents:

    • 3-fluoro-4-morpholinylaniline (1.0 eq)[1]

    • (S)-Epichlorohydrin (1.2 eq)[1]

    • Solvent: Isopropanol or Toluene[1]

    • Catalyst: Magnesium Triflate (optional, for Lewis acid activation)[1]

  • Procedure:

    • Charge the reaction vessel with 3-fluoro-4-morpholinylaniline and solvent.

    • Scientist's Note (Causality): Cool the system to 0-5°C before adding (S)-epichlorohydrin. The epoxide ring opening is exothermic; uncontrolled heat can lead to polymerization or racemization of the chiral center.[1]

    • Add (S)-epichlorohydrin dropwise over 30 minutes.[1]

    • Reflux at 80°C for 6-8 hours. Monitor by HPLC for the disappearance of the aniline.[1]

    • QC Check: The intermediate (amino-alcohol) should show >98% conversion.[1]

Phase 2: Cyclization to Oxazolidinone

Objective: Forming the 5-membered ring using a phosgene equivalent (CDI or Diethyl carbonate).[1]

  • Reagents:

    • Crude Amino-alcohol from Phase 1[1]

    • N,N'-Carbonyldiimidazole (CDI) (1.1 eq)[1]

    • Dichloromethane (DCM)[1]

  • Procedure:

    • Dissolve the amino-alcohol in DCM at room temperature.[1]

    • Add CDI in portions. Evolution of CO2 gas will be observed.

    • Scientist's Note (Trustworthiness): Ensure the system is vented properly. The cessation of bubbling is a visual indicator of reaction completion, but always verify with TLC/HPLC.

    • Stir for 4 hours. Wash with water to remove imidazole byproducts.[1]

    • Dry organic layer over MgSO4 and concentrate.

Phase 3: Azide Displacement & Reduction (or Direct Amine Route)

Note: Modern industrial routes often use (S)-N-oxiranylmethylacetamide to skip the azide step, but for benchmarking, the phthalimide or azide route is common in literature.[1]

Alternative "Green" Acetylation (Perrault Method): If the starting material was engineered to contain the amine precursor, the final step is simple acetylation.[1]

  • React the aminomethyl-oxazolidinone intermediate with Acetic Anhydride (1.5 eq) in Ethyl Acetate.

  • Crystallization: Linezolid crystallizes readily from Ethyl Acetate/Heptane.[1]

  • Final QC: Melting Point (181-182°C) and Optical Rotation (S-configuration).

References

  • Brickner, S. J., et al. (1996).[1] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry. Link[1]

  • Perrault, W. R., et al. (2003).[1] "The Development of a Convergent Green Synthesis of Linezolid, an Oxazolidinone Antibacterial Agent." Organic Process Research & Development. Link[1]

  • Russell, M. G., & Jamison, T. F. (2019).[1][5] "Seven-Step Continuous Flow Synthesis of Linezolid Without Intermediate Purification." Angewandte Chemie International Edition. Link[1]

  • Madhusudhan, G., et al. (2011).[1][7] "A new and alternate synthesis of Linezolid: An antibacterial agent."[3][6][8][9] Der Pharma Chemica. Link

Sources

Safety Operating Guide

Personal Protective Equipment (PPE) & Handling Guide: 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Immediate Action Required: Treat 4-(Aminomethyl)-1,3-dioxolan-2-one hydrochloride as a hygroscopic, acidic irritant with potential for thermal decomposition.

  • Primary Hazard: Severe eye irritation/corrosion and respiratory tract irritation due to the hydrolysis of the hydrochloride salt upon contact with mucous membranes.

  • Critical Control: Moisture exclusion is vital not just for chemical stability, but to prevent the formation of acidic surface films that degrade PPE.

  • Minimum PPE: Nitrile gloves (0.11 mm), tight-fitting safety goggles (not just glasses), and lab coat. Work strictly within a fume hood.

Chemical Profile & Risk Mechanistics

To select the right PPE, we must understand the causality of the hazard. This compound combines a reactive cyclic carbonate ring with a primary amine, stabilized as a hydrochloride salt.

FeatureChemical ImplicationSafety Consequence
HCl Salt Form Acidic nature (

in solution).
Upon contact with sweat or eye moisture, it dissociates to release protons (

), causing immediate burning/irritation [1].
Cyclic Carbonate Electrophilic center.Susceptible to ring-opening by nucleophiles (skin proteins). Potential sensitizer.[1]
Hygroscopicity Absorbs atmospheric water.Powder can clump and become sticky/corrosive. Dust adheres to gloves and surfaces.
Thermal Stability Decarboxylation risk.Heating above 120°C may release

and

gas, pressurizing sealed vessels [2].

The PPE Matrix

Standardization based on ISO 374-1 (Gloves) and ANSI/ISEA Z87.1 (Eye Protection).

Hand Protection Strategy

Recommendation: Nitrile Rubber is the superior choice over Latex.

  • Why? Cyclic carbonates (like propylene carbonate) can swell latex. Additionally, nitrile offers better resistance to the acidic environment created by the HCl salt [3].

TaskGlove TypeThicknessBreakthrough TimeProtocol
General Handling Nitrile (Disposable)

mm
> 480 min (Solid)Single pair. Inspect for white residue (salt bloom).
Solution Prep Nitrile (Extended Cuff)

mm
> 240 min (Solvent dependent)Double Glove. Outer glove removed immediately if splashed.
Spill Cleanup Butyl Rubber or Neoprene

mm
> 480 minRequired for large liquid spills (>100 mL).
Respiratory & Eye Protection[2][3][4]
  • Eyes: Chemical Splash Goggles (Indirect Vent) are mandatory.

    • Reasoning: As a fine powder salt, dust particles can bypass standard safety glasses. If the dust hits the eye, it dissolves instantly into a hypertonic, acidic solution.

  • Respiratory:

    • Primary: Chemical Fume Hood (Face velocity 0.5 m/s).

    • Secondary (if hood unavailable): N95 (US) or P2 (EU) particulate respirator. Note: If heating the compound, a combination cartridge (Organic Vapor + Acid Gas) is required due to potential HCl off-gassing.

Operational Protocol: Handling & Synthesis

This workflow ensures containment and product integrity.

Step 1: Weighing & Transfer
  • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation (hydrolysis risk).

  • Anti-Static Measures: Use an anti-static gun or ionizer if the powder is "fly-away."

  • Transfer: Use a plastic or glass spatula. Avoid metal spatulas if possible to prevent iron contamination from micro-corrosion of the salt.

Step 2: Solubilization
  • Solvent Choice: Soluble in water, DMSO, DMF, and Methanol. Sparingly soluble in non-polar organics (DCM, Toluene).

  • Exotherm Check: Dissolution of amine salts can be exothermic. Add the solid to the solvent slowly.

  • Neutralization (If Free Base is needed):

    • Caution: Neutralizing with strong base (NaOH) generates heat and may hydrolyze the carbonate ring [4].

    • Preferred Method: Use a non-nucleophilic base (e.g., DIPEA, TEA) in organic solvent at

      
      .
      
Step 3: Reaction Monitoring
  • Visual Cue: Evolution of gas bubbles (

    
    ) indicates decomposition of the carbonate ring (undesired) or reaction completion (if decarboxylation is the goal).
    
Visualization: Safe Handling Workflow

HandlingWorkflow Start Start: Storage Cold (+4°C) Equilibrate Equilibrate to RT (Prevent Condensation) Start->Equilibrate Wait 30 min Weigh Weighing (Fume Hood) PPE: Goggles + Nitrile Equilibrate->Weigh Open Container Dissolve Dissolution (Slow Addition -> Exotherm Check) Weigh->Dissolve Add to Solvent React Reaction / Synthesis Dissolve->React Add Reagents Waste Waste Disposal Dissolve->Waste Spill/Fail React->Waste Quench

Figure 1: Step-by-step logic for handling hygroscopic amine salts to ensure safety and yield.

Emergency Response & Disposal Logic

Exposure Response
  • Inhalation: Move to fresh air immediately. If wheezing occurs (HCl irritation), seek medical attention.

  • Skin Contact: Brush off dry powder before rinsing. Then wash with soap and water for 15 minutes.

  • Eye Contact: Irrigate immediately for 15 minutes.[2] Do not use neutralization drops.

Disposal Procedures

Do not pour down the drain. The amine functionality is toxic to aquatic life, and the salt increases salinity/acidity.

  • Solid Waste: Package in a sealed container labeled "Solid Organic Waste (Corrosive/Irritant)."

  • Liquid Waste (Aqueous): Adjust pH to 6–8 using weak base (Sodium Bicarbonate) before adding to the aqueous waste stream to prevent container pressurization.

  • Liquid Waste (Organic): Segregate into "Halogenated" or "Non-Halogenated" streams depending on the solvent used.

Visualization: Exposure Decision Tree

ExposureLogic Exposure Exposure Event Type Type of Contact? Exposure->Type Eye Eye Contact Type->Eye Skin Skin Contact Type->Skin Inhale Inhalation Type->Inhale RinseEye Irrigate 15 min (Lifting Eyelids) Eye->RinseEye BrushSkin Brush off Powder THEN Wash Skin->BrushSkin FreshAir Fresh Air Monitor Breathing Inhale->FreshAir Medical Seek Medical Aid (Bring SDS) RinseEye->Medical BrushSkin->Medical If irritation persists FreshAir->Medical If wheezing

Figure 2: Immediate decision logic for personnel exposure events.

References

  • PubChem. (2025). Compound Summary: (4R)-4-(aminomethyl)-1,3-dioxolan-2-one hydrochloride.[3] National Library of Medicine. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). [Link]

  • Specific Polymers. (2023). Cyclic carbonates: a sustainable alternative to toxic compounds used in polymer synthesis. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.